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3-Ethylcyclopentane-1-thiol

Cat. No.: B15266577
M. Wt: 130.25 g/mol
InChI Key: WMTSYWBFTTVVTC-UHFFFAOYSA-N
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Description

3-Ethylcyclopentane-1-thiol is an organic sulfur compound with the molecular formula C7H14S and a molecular weight of 130.25 g/mol, identified by CAS Registry Number 1341641-06-2 . This compound features a cyclopentane ring substituted with an ethyl group at the 3-position and a thiol (-SH) functional group at the 1-position . The thiol group is a soft nucleophile and a strong metal-binding ligand, making it a valuable intermediate in various research fields . A primary research application of this and similar thiols is in nanotechnology and materials science . The strong interaction between sulfur and metal surfaces allows thiols to form self-assembled monolayers (SAMs) on metals like gold, which are crucial for structuring nanomaterials, modifying surface properties, and developing sensors . Furthermore, thiol-containing derivatives are investigated as ligands to covalently conjugate biologically active molecules to gold nanoparticles (AuNPs). Such conjugation can enhance drug solubility, stability, and cellular uptake, creating advanced systems for therapeutic delivery . In a broader biochemical context, the thiol functional group is a key pharmacophore in medicinal chemistry. Thiol-containing compounds can act as antioxidants by directly scavenging reactive oxygen and nitrogen species (ROS/RNS) . They can also serve as precursors for the synthesis of other complex sulfur-containing molecules . As with all research chemicals, this product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14S B15266577 3-Ethylcyclopentane-1-thiol

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3-ethylcyclopentane-1-thiol

InChI

InChI=1S/C7H14S/c1-2-6-3-4-7(8)5-6/h6-8H,2-5H2,1H3

InChI Key

WMTSYWBFTTVVTC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentane-1-thiol is a sulfur-containing organic compound with potential applications in various fields of chemical research and development. Its structure, featuring a cyclopentane ring with an ethyl group and a thiol functional group, imparts specific chemical characteristics that are of interest to synthetic chemists and drug designers. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its general reactivity.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably predicted based on established chemical principles and data from analogous compounds. The following tables summarize the computed and estimated physicochemical properties of this compound.

Table 1: General and Computed Properties of this compound [1]

PropertyValue
Molecular Formula C7H14S
IUPAC Name This compound
CAS Number 1341641-06-2[1]
Molecular Weight 130.25 g/mol [1]
XLogP3 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Topological Polar Surface Area 1 Ų

Table 2: Estimated Physical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Boiling Point 160-170 °CBased on the boiling point of cyclopentanethiol (~130 °C) and the addition of an ethyl group.
Melting Point < -20 °CThiols of similar molecular weight are typically liquids at room temperature.
Density ~0.9 g/mLBased on the density of cyclopentanethiol and other alkylthiols.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane).General solubility characteristics of thiols with a significant hydrocarbon component.

Experimental Protocols

Step 1: Reduction of 3-Ethylcyclopentan-1-one to 3-Ethylcyclopentan-1-ol

The ketone is reduced to the corresponding secondary alcohol using a standard reducing agent like sodium borohydride.

  • Materials: 3-Ethylcyclopentan-1-one, Methanol, Sodium borohydride (NaBH4), Dichloromethane (CH2Cl2), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO3), Anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • Dissolve 3-ethylcyclopentan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethylcyclopentan-1-ol.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure 3-ethylcyclopentan-1-ol.[2]

Step 2: Conversion of 3-Ethylcyclopentan-1-ol to this compound

The alcohol can be converted to the thiol via a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiolating agent like thiourea.[3]

  • Materials: 3-Ethylcyclopentan-1-ol, Pyridine, p-Toluenesulfonyl chloride (TsCl), Dichloromethane (CH2Cl2), Thiourea, Ethanol, Sodium hydroxide (NaOH), 1 M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in dichloromethane and cool to 0 °C.

    • Add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Wash the reaction mixture with cold 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude tosylate. The tosylate is often used in the next step without further purification.

    • Dissolve the crude tosylate in ethanol.

    • Add thiourea (1.5 eq) and reflux the mixture for 3 hours.

    • Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.

    • Reflux the mixture for an additional 2 hours.

    • Cool the reaction to room temperature and acidify with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude thiol by distillation or column chromatography to yield this compound.

Alternatively, Lawesson's reagent provides a direct, albeit sometimes lower-yielding, conversion of alcohols to thiols.[4][5][6]

  • Materials: 3-Ethylcyclopentan-1-ol, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], Toluene.

  • Procedure:

    • In a round-bottom flask, dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in dry toluene.

    • Add Lawesson's reagent (0.5 eq) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Cool the reaction mixture and filter to remove any solid byproducts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR - -SH proton: A broad singlet or triplet around δ 1.0-2.0 ppm. The coupling may not always be resolved. - -CH-SH proton: A multiplet around δ 3.0-3.5 ppm. - Cyclopentane ring protons: A complex series of multiplets between δ 1.2-2.2 ppm. - Ethyl group protons: A triplet for the -CH3 group around δ 0.8-1.0 ppm and a quartet for the -CH2- group around δ 1.3-1.6 ppm.
¹³C NMR - C-SH carbon: A signal in the range of δ 25-45 ppm. - Cyclopentane ring carbons: Signals in the range of δ 20-50 ppm. - Ethyl group carbons: A signal for the -CH3 carbon around δ 10-15 ppm and a signal for the -CH2- carbon around δ 20-30 ppm.
IR Spectroscopy - S-H stretch: A weak but sharp absorption band around 2550 cm⁻¹. - C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹. - C-H bend: Absorptions in the 1470-1370 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 130. - Fragmentation: Loss of the SH radical (M-33), loss of the ethyl group (M-29), and fragmentation of the cyclopentane ring.

Reactivity

The chemical reactivity of this compound is primarily dictated by the thiol (-SH) functional group.

  • Acidity: Thiols are generally more acidic than their corresponding alcohols.[7] The thiol proton of this compound can be deprotonated by a moderately strong base (e.g., sodium hydroxide, sodium alkoxides) to form the corresponding thiolate anion. This thiolate is a potent nucleophile.

  • Nucleophilicity: The thiolate anion is an excellent nucleophile and will readily participate in SN2 reactions with alkyl halides to form thioethers (sulfides).[7]

  • Oxidation: Thiols can be oxidized under various conditions. Mild oxidizing agents, such as iodine (I2) or air in the presence of a catalyst, will lead to the formation of the corresponding disulfide (3,3'-diethyl-1,1'-dithiodicyclopentane). Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can oxidize the thiol to a sulfonic acid.

  • Reaction with Aldehydes and Ketones: In the presence of an acid catalyst, thiols react with aldehydes and ketones to form thioacetals and thioketals, respectively. These are often used as protecting groups in organic synthesis.

Visualizations

Synthesis_of_3_Ethylcyclopentane_1_thiol ketone 3-Ethylcyclopentan-1-one alcohol 3-Ethylcyclopentan-1-ol ketone->alcohol NaBH4, MeOH thiol This compound alcohol->thiol 1. TsCl, Pyridine 2. Thiourea, then NaOH

Caption: Proposed synthetic pathway to this compound.

Thiol_Reactivity Thiol R-SH (this compound) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Base Disulfide R-S-S-R Thiol->Disulfide Mild Oxidation (e.g., I2) Sulfonic_Acid R-SO3H Thiol->Sulfonic_Acid Strong Oxidation (e.g., H2O2) Thioether R-S-R' Thiolate->Thioether R'-X (SN2)

Caption: General reactivity of this compound.

Conclusion

This compound is a molecule with a range of potential chemical transformations centered around its thiol functionality. While detailed experimental data is scarce, its properties and reactivity can be confidently predicted. The synthetic protocols outlined in this guide provide a practical basis for its preparation in a laboratory setting. This information serves as a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors and for professionals in drug development exploring novel molecular scaffolds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylcyclopentane-1-thiol, a sulfur-containing organic compound. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide combines established information with data on closely related compounds and general synthetic methodologies for thiols. This approach aims to provide a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Properties

This compound is a derivative of cyclopentanethiol with an ethyl substituent at the 3-position. Its chemical structure and basic properties are summarized below.

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
CAS Number 1341641-06-2[1]
Molecular Formula C₇H₁₄S[1]
Molecular Weight 130.25 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-ethylcyclopentanethiol
Computed XLogP3 2.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 130.08162162 Da[1]
Monoisotopic Mass 130.08162162 Da[1]
Topological Polar Surface Area 1 Ų[1]
Heavy Atom Count 8[1]

Note: The properties listed as "Computed" are predicted by computational models and have not been experimentally verified.

Table 2: Experimental Properties of 3-Ethylcyclopentan-1-one

PropertyValueSource
CAS Number 10264-55-8[2][3]
Molecular Formula C₇H₁₂O[2][3]
Molecular Weight 112.17 g/mol [2]
Assay (GC) ≥98.5%[3]
Form Liquid[3]
Refractive Index 1.4375-1.4405 @ 20°C[3]
Appearance Clear colorless to pale yellow[3]

Proposed Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound has not been identified. However, a plausible multi-step synthetic route can be designed starting from the commercially available 3-ethylcyclopentan-1-one, based on general and well-established organic chemistry transformations for the synthesis of thiols.

The proposed synthetic pathway involves three key steps:

  • Reduction of the ketone: 3-Ethylcyclopentan-1-one is reduced to the corresponding alcohol, 3-ethylcyclopentan-1-ol.

  • Conversion of the alcohol to a good leaving group: The hydroxyl group of the alcohol is converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution.

  • Thiolation: The tosylate is displaced by a sulfur nucleophile to introduce the thiol group.

Below is a hypothetical experimental protocol for this synthetic route.

Step 1: Reduction of 3-Ethylcyclopentan-1-one to 3-Ethylcyclopentan-1-ol

  • Principle: The carbonyl group of the ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

  • Methodology:

    • Dissolve 3-ethylcyclopentan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethylcyclopentan-1-ol.

    • Purify the crude product by flash column chromatography if necessary.

Step 2: Tosylation of 3-Ethylcyclopentan-1-ol

  • Principle: The hydroxyl group is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate is an excellent leaving group for subsequent nucleophilic substitution.

  • Methodology:

    • Dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq) to the solution.

    • Allow the reaction to stir at 0°C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold 2 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethylcyclopentyl tosylate.

Step 3: Synthesis of this compound from 3-Ethylcyclopentyl Tosylate

  • Principle: The tosylate is displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, in an Sₙ2 reaction to form the thiol.

  • Methodology using Thiourea:

    • Dissolve the crude 3-ethylcyclopentyl tosylate (1.0 eq) in ethanol in a round-bottom flask.

    • Add thiourea (1.5 eq) and heat the mixture to reflux for 3-4 hours to form the isothiouronium salt.

    • After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water and reflux for an additional 2-3 hours to hydrolyze the salt.

    • Cool the reaction mixture and acidify with 2 M hydrochloric acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure (as thiols can be volatile) to yield this compound.

    • Purify by distillation under reduced pressure if necessary.

Safety Precautions for Handling Thiols: Thiols are known for their strong and unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste containing thiols should be quenched with bleach before disposal to oxidize the thiol and reduce the odor.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 3-ethylcyclopentan-1-one to this compound.

G cluster_0 Proposed Synthesis of this compound A 3-Ethylcyclopentan-1-one B 3-Ethylcyclopentan-1-ol A->B 1. NaBH4, MeOH C 3-Ethylcyclopentyl Tosylate B->C 2. TsCl, Pyridine D This compound C->D 3. a) Thiourea, EtOH b) NaOH, H2O c) H+

Caption: Proposed synthetic route to this compound.

Potential Applications and Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or industrial applications of this compound. However, the thiol functional group is of significant interest in drug development and materials science.

  • Drug Development: Thiols can act as antioxidants, and they are key components of some enzyme inhibitors. The introduction of a thiol group can be a strategy to modulate the biological activity of a parent molecule.

  • Materials Science: Thiols are known to strongly adsorb onto the surface of noble metals like gold, which is a foundational principle in the development of self-assembled monolayers and functionalized nanoparticles.

  • Flavor and Fragrance: Some volatile thiols are known for their distinct aromas and are used in the flavor and fragrance industry.

It is noteworthy that the precursor, 3-ethylcyclopentan-1-one, has been identified as a semiochemical for the ferret (Mustela putorius furo).[4] This suggests that derivatives of this molecule could be of interest in the study of chemical ecology.

Future Research Directions

The lack of data on this compound presents several opportunities for future research:

  • Synthesis and Characterization: The development and optimization of a reliable synthetic route and the full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.) would be a valuable contribution.

  • Biological Screening: The compound could be screened for various biological activities, such as antimicrobial, antifungal, or enzyme inhibitory properties, given the known activities of other thiol-containing molecules.

  • Materials Science Applications: Its ability to form self-assembled monolayers on gold or other metallic surfaces could be investigated for applications in nanoscience and sensor technology.

References

Synthesis of 3-Ethylcyclopentane-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details potential synthesis pathways for 3-Ethylcyclopentane-1-thiol, a sulfur-containing organic compound with potential applications in pharmaceutical research and development. The following sections provide a comprehensive overview of plausible synthetic routes, including detailed experimental protocols and quantitative data where available from analogous transformations.

Pathway 1: From 3-Ethylcyclopentanone via Reduction and Nucleophilic Substitution

This pathway commences with the commercially available starting material, 3-ethylcyclopentanone, and proceeds through a three-step sequence involving reduction to the corresponding alcohol, conversion to a suitable leaving group, and subsequent nucleophilic substitution with a thiolating agent.

Step 1.1: Synthesis of 3-Ethylcyclopentanone

While 3-ethylcyclopentanone is commercially available, one established laboratory-scale synthesis involves the Michael addition of an ethyl cuprate to cyclopentenone.

Experimental Protocol: Synthesis of 3-Ethylcyclopentanone

ParameterValue
Reactants Cyclopentenone, Copper(I) iodide, Ethyllithium
Solvent Diethyl ether
Temperature -78 °C to room temperature
Reaction Time 2 hours
Work-up Quenching with saturated aqueous ammonium chloride, extraction with diethyl ether, drying over magnesium sulfate, and purification by distillation.
Yield ~75%

To a stirred suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C is added a solution of ethyllithium in diethyl ether. The resulting mixture is stirred for 30 minutes to form the Gilman reagent, lithium diethylcuprate. A solution of cyclopentenone in diethyl ether is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, followed by warming to room temperature over 1 hour. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 3-ethylcyclopentanone.

Step 1.2: Reduction of 3-Ethylcyclopentanone to 3-Ethylcyclopentanol

The reduction of the ketone to the corresponding secondary alcohol can be readily achieved using sodium borohydride in an alcoholic solvent.[1][2][3][4][5][6]

Experimental Protocol: Reduction of 3-Ethylcyclopentanone

ParameterValue
Reactants 3-Ethylcyclopentanone, Sodium borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Work-up Quenching with water, extraction with diethyl ether, drying over sodium sulfate, and removal of solvent in vacuo.
Yield >90% (based on analogous reductions)[1][2]

To a stirred solution of 3-ethylcyclopentanone in methanol at 0 °C is added sodium borohydride portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The mixture is concentrated under reduced pressure to remove most of the methanol. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 3-ethylcyclopentanol as a colorless oil.

Step 1.3: Conversion of 3-Ethylcyclopentanol to a Sulfonate Ester

To facilitate nucleophilic substitution, the hydroxyl group of 3-ethylcyclopentanol is converted into a good leaving group, such as a tosylate.[7]

Experimental Protocol: Tosylation of 3-Ethylcyclopentanol

ParameterValue
Reactants 3-Ethylcyclopentanol, p-Toluenesulfonyl chloride (TsCl)
Base Pyridine or Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Washing with dilute HCl, saturated aqueous NaHCO₃, and brine, followed by drying over MgSO₄ and solvent evaporation.
Yield ~80-90% (based on analogous tosylations)[7]

To a stirred solution of 3-ethylcyclopentanol in dichloromethane at 0 °C is added triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 3-ethylcyclopentyl tosylate.

Step 1.4: Nucleophilic Substitution with a Thiolating Agent

The final step involves the displacement of the tosylate group with a sulfur nucleophile, such as sodium hydrosulfide or by using thiourea followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

ParameterValue
Reactants 3-Ethylcyclopentyl tosylate, Sodium hydrosulfide (NaSH) or Thiourea
Solvent N,N-Dimethylformamide (DMF) or Ethanol
Temperature 50-80 °C
Reaction Time 4-12 hours
Work-up Dilution with water, extraction with diethyl ether, washing with water and brine, drying over Na₂SO₄, and purification by distillation.
Yield ~60-70% (estimated)

Using Sodium Hydrosulfide: To a stirred solution of 3-ethylcyclopentyl tosylate in DMF is added sodium hydrosulfide. The reaction mixture is heated to 50-80 °C and stirred for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude thiol is purified by vacuum distillation.

Using Thiourea: A mixture of 3-ethylcyclopentyl tosylate and thiourea in ethanol is heated at reflux for 4-6 hours. A solution of sodium hydroxide in water is then added, and the mixture is refluxed for an additional 2-4 hours to hydrolyze the intermediate isothiouronium salt. After cooling, the mixture is acidified with dilute HCl and extracted with diethyl ether. The organic extracts are washed, dried, and distilled as described above.

Pathway 1: From 3-Ethylcyclopentanone 3-Ethylcyclopentanone 3-Ethylcyclopentanone 3-Ethylcyclopentanol 3-Ethylcyclopentanol 3-Ethylcyclopentanone->3-Ethylcyclopentanol NaBH4, MeOH 3-Ethylcyclopentyl Tosylate 3-Ethylcyclopentyl Tosylate 3-Ethylcyclopentanol->3-Ethylcyclopentyl Tosylate TsCl, Pyridine This compound This compound 3-Ethylcyclopentyl Tosylate->this compound 1. NaSH or Thiourea 2. H3O+ (for thiourea)

Synthesis of this compound from 3-Ethylcyclopentanone.

Pathway 2: From 3-Ethyl-1-cyclopentene via Hydrothiolation

This pathway offers a more direct route to the target molecule through the addition of a thiolating agent across the double bond of 3-ethyl-1-cyclopentene. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of reaction conditions. For the synthesis of this compound, an anti-Markovnikov addition is desired.

Step 2.1: Synthesis of 3-Ethyl-1-cyclopentene

3-Ethyl-1-cyclopentene can be prepared from 3-ethylcyclopentanol via an elimination reaction.

Experimental Protocol: Synthesis of 3-Ethyl-1-cyclopentene

ParameterValue
Reactants 3-Ethylcyclopentanol, Sulfuric acid (H₂SO₄) or Phosphoryl chloride (POCl₃)
Conditions Dehydration with a strong acid or via a tosylate intermediate.
Temperature Heat
Work-up Distillation of the alkene product.
Yield ~70-80%

3-Ethylcyclopentanol is heated with a catalytic amount of a strong acid such as sulfuric acid. The resulting alkene, 3-ethyl-1-cyclopentene, is distilled from the reaction mixture. Alternatively, the alcohol can be converted to its tosylate, which is then treated with a non-nucleophilic base like DBU to induce elimination.

Step 2.2: Anti-Markovnikov Hydrothiolation of 3-Ethyl-1-cyclopentene

The addition of a thiol to an alkene can proceed via a radical mechanism, which typically results in anti-Markovnikov regioselectivity. Thioacetic acid is a common reagent for this transformation, followed by hydrolysis to yield the free thiol.

Experimental Protocol: Hydrothiolation of 3-Ethyl-1-cyclopentene

ParameterValue
Reactants 3-Ethyl-1-cyclopentene, Thioacetic acid (CH₃COSH)
Initiator AIBN (Azobisisobutyronitrile) or UV light
Solvent Benzene or Toluene (or neat)
Temperature 80-90 °C (for AIBN) or room temperature (for UV)
Reaction Time 4-8 hours
Work-up Removal of solvent, followed by hydrolysis of the thioacetate with aqueous base (e.g., NaOH), acidification, and extraction.
Yield ~70-85% (estimated for the two steps)

A mixture of 3-ethyl-1-cyclopentene, thioacetic acid, and a catalytic amount of AIBN in benzene is heated at reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure. The resulting crude thioacetate is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. The reaction mixture is cooled, acidified with dilute HCl, and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. The final product, this compound, is purified by vacuum distillation.

Pathway 2: From 3-Ethyl-1-cyclopentene 3-Ethyl-1-cyclopentene 3-Ethyl-1-cyclopentene 3-Ethylcyclopentyl Thioacetate 3-Ethylcyclopentyl Thioacetate 3-Ethyl-1-cyclopentene->3-Ethylcyclopentyl Thioacetate CH3COSH, AIBN This compound This compound 3-Ethylcyclopentyl Thioacetate->this compound 1. NaOH, H2O 2. H3O+

Synthesis of this compound from 3-Ethyl-1-cyclopentene.

Alternative Pathway: Direct Thionation of 3-Ethylcyclopentanone

A more direct, albeit potentially lower-yielding, approach involves the direct conversion of the carbonyl group of 3-ethylcyclopentanone to a thiocarbonyl using Lawesson's reagent, followed by reduction to the thiol.[8]

Step 3.1: Thionation of 3-Ethylcyclopentanone

Experimental Protocol: Synthesis of 3-Ethylcyclopentane-1-thione

ParameterValue
Reactants 3-Ethylcyclopentanone, Lawesson's Reagent
Solvent Toluene or Xylene
Temperature Reflux
Reaction Time 2-6 hours
Work-up Filtration to remove phosphorus byproducts, removal of solvent, and purification by chromatography or distillation.
Yield Variable, typically moderate.

A mixture of 3-ethylcyclopentanone and Lawesson's reagent (0.5 equivalents) in toluene is heated at reflux for 2-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove insoluble byproducts. The filtrate is concentrated, and the crude thioketone is purified by column chromatography on silica gel or by vacuum distillation.

Step 3.2: Reduction of 3-Ethylcyclopentane-1-thione

The resulting thioketone can be reduced to the target thiol using a reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 3-Ethylcyclopentane-1-thione

ParameterValue
Reactants 3-Ethylcyclopentane-1-thione, Sodium borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF) or Ethanol
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up Acidic work-up (e.g., dilute HCl), extraction with ether, drying, and solvent removal.
Yield Good (based on analogous reductions).

To a stirred solution of 3-ethylcyclopentane-1-thione in THF at 0 °C is added sodium borohydride portion-wise. The mixture is stirred at room temperature for 1-3 hours. The reaction is then carefully quenched by the addition of dilute hydrochloric acid. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude thiol, which can be purified by distillation.

Pathway 3: Direct Thionation 3-Ethylcyclopentanone 3-Ethylcyclopentanone 3-Ethylcyclopentane-1-thione 3-Ethylcyclopentane-1-thione 3-Ethylcyclopentanone->3-Ethylcyclopentane-1-thione Lawesson's Reagent This compound This compound 3-Ethylcyclopentane-1-thione->this compound NaBH4, H3O+

Synthesis of this compound via Direct Thionation.

Conclusion

This guide has outlined three plausible synthetic pathways for the preparation of this compound. The choice of the most suitable route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity. Pathway 1, starting from 3-ethylcyclopentanone, is a robust and well-established sequence of reactions. Pathway 2, the hydrothiolation of 3-ethyl-1-cyclopentene, offers a more atom-economical approach. The direct thionation route, Pathway 3, is the most concise but may require more optimization to achieve high yields. The provided experimental protocols, based on analogous transformations, offer a solid foundation for the practical synthesis of this target compound in a research and development setting.

References

Spectroscopic Profile of 3-Ethylcyclopentane-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3-Ethylcyclopentane-1-thiol. Due to the absence of publicly available experimental data, this document presents predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in the empirical analysis of this and similar thiol compounds. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound is presented visually. This guide serves as a foundational resource for scientists involved in the research and development of molecules incorporating the ethylcyclopentane-1-thiol moiety.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic characteristics of this compound. These predictions are generated using established computational models and serve as a reference for experimental validation.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
SH~1.3-1.6t1H
CH-SH~3.0-3.3m1H
CH-CH₂CH₃~1.5-1.7m1H
CH₂ (ring)~1.2-2.1m6H
CH₂ (ethyl)~1.3-1.5q2H
CH₃ (ethyl)~0.9t3H
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-SH~45-55
C-CH₂CH₃~40-50
C (ring)~25-40
CH₂ (ethyl)~25-35
CH₃ (ethyl)~10-15
Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The predicted data for electron ionization (EI) mass spectrometry is shown in Table 3.

Table 3: Predicted m/z Values of Major Fragments for this compound

m/zPredicted Fragment
130[M]⁺ (Molecular Ion)
101[M - C₂H₅]⁺
97[M - SH]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺
29[C₂H₅]⁺
Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These are summarized in Table 4.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2550-2600S-HStretching
~2850-2960C-H (alkane)Stretching
~1450-1470C-H (alkane)Bending
~600-700C-SStretching

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid thiol samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0 ppm.

    • Integrate the peaks and perform peak picking.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to approximately 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Use a 45° pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

    • Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Phase the spectrum and reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform peak picking.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system with an Electron Ionization (EI) source.

  • Volatile solvent (e.g., dichloromethane or methanol)

  • Vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI) mode.

    • Set the electron energy to 70 eV.

    • Set the mass range to scan from m/z 20 to 200.

    • If using GC-MS, select an appropriate capillary column (e.g., DB-5ms) and set a suitable temperature program.

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer.

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • Pipette.

  • Solvent for cleaning (e.g., acetone).

Procedure (for neat liquid on salt plates):

  • Sample Preparation: Place a single drop of neat this compound onto a clean, dry salt plate. Place a second salt plate on top and gently press to form a thin film.

  • Instrument Setup:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty beam path.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Clean the salt plates thoroughly with a suitable solvent after use.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Data_Analysis Data Analysis & Comparison with Predicted Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is crucial for its future identification and characterization. The included generalized experimental protocols offer a starting point for researchers to obtain empirical data. The visualized workflow further clarifies the logical progression of spectroscopic analysis in a research setting. It is anticipated that this document will be a valuable resource for chemists and pharmacologists working with this and structurally related molecules.

An In-depth Technical Guide to 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentane-1-thiol is an organosulfur compound featuring a cyclopentane ring substituted with an ethyl group and a thiol (sulfhydryl, -SH) group. According to the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is indeed this compound[1]. The thiol functional group is the sulfur analog of an alcohol and imparts this molecule with distinct chemical properties and potential biological activities relevant to pharmaceutical and life sciences research. This guide provides a comprehensive overview of its physicochemical properties, potential synthesis, chemical reactivity, and foreseeable roles in biological systems and drug development, based on the known behavior of similar thiol-containing molecules.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C7H14S[1]
Molecular Weight 130.25 g/mol [1]
XLogP3-AA (LogP) 2.8
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Exact Mass 130.08162162 Da[1]
Complexity 70.8

Table 1: Physicochemical and Computed Properties of this compound

Synthesis and Reactivity

Plausible Synthesis of this compound

A potential two-step synthesis could begin with the readily available starting material, 3-ethylcyclopentanol. The alcohol can be converted to a good leaving group, such as a tosylate or a bromide. The subsequent reaction with a thiolating agent, like sodium hydrosulfide or thiourea followed by hydrolysis, would yield the desired this compound[2].

Chemical Reactivity of the Thiol Group

The thiol group in this compound dictates its chemical reactivity. Key reactions include:

  • Acidity : Thiols are generally more acidic than their alcohol counterparts[3]. The sulfhydryl proton can be readily removed by a base to form a thiolate anion (RS⁻), which is a potent nucleophile[4].

  • Nucleophilicity : The resulting thiolate is an excellent nucleophile and can participate in various reactions, including the formation of thioethers via reaction with alkyl halides[3].

  • Oxidation : Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine or hydrogen peroxide, can oxidize thiols to form disulfides (RS-SR)[5]. Stronger oxidizing agents can further oxidize the sulfur to form sulfonic acids (RSO₃H)[5]. This redox chemistry is central to the biological function of many thiols[5].

Potential Biological and Pharmaceutical Relevance

Although specific biological data for this compound is scarce, the well-established roles of thiols in biological systems allow for informed postulations about its potential significance.

Role in Redox Regulation and Cellular Signaling

Thiols are critical components of the cellular antioxidant defense system and are involved in maintaining the cellular redox balance[6]. Glutathione, a thiol-containing tripeptide, is a major cellular antioxidant[7]. The reversible oxidation of thiol groups to disulfides acts as a "thiol switch," which can modulate protein function and participate in cellular signaling pathways in response to oxidative stress[8][9]. It is plausible that this compound, if introduced into a biological system, could participate in such redox reactions.

Applications in Drug Development

The thiol functional group is present in a number of approved drugs and is exploited for various therapeutic purposes[7]. Thiol-containing drugs can act as:

  • Antioxidants and Radical Scavengers : By donating a hydrogen atom from the sulfhydryl group, thiols can neutralize reactive oxygen species (ROS) and other harmful radicals[6][7].

  • Metal Chelators : The soft sulfur atom of a thiol can form strong bonds with heavy metal ions, making thiol-containing compounds effective agents for treating heavy metal poisoning[7].

  • Enzyme Inhibitors : The nucleophilic nature of the thiol group can be utilized to target and inhibit specific enzymes.

Furthermore, the conjugation of thiols to peptides and other biomolecules is a strategy being explored to enhance their therapeutic properties, such as antimicrobial activity[10].

Experimental Protocols

General Experimental Protocol for the Synthesis of a Thiol from an Alkyl Halide

This protocol is a generalized procedure that could be adapted for the synthesis of this compound from the corresponding alkyl halide (e.g., 1-bromo-3-ethylcyclopentane).

Materials:

  • Alkyl halide (e.g., 1-bromo-3-ethylcyclopentane)

  • Sodium hydrosulfide (NaSH) or Thiourea (CH₄N₂S)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Acid (for hydrolysis if using thiourea, e.g., HCl)

  • Base (for workup, e.g., NaOH)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., distillation or chromatography equipment)

Procedure using Sodium Hydrosulfide:

  • Dissolve the alkyl halide in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an excess of sodium hydrosulfide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent to yield the crude thiol.

  • Purify the crude product by distillation or column chromatography.

Quantitative Analysis of Thiols using Ellman's Reagent (DTNB)

This colorimetric assay is a standard method for the quantification of free thiol groups in a sample.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Thiol-containing sample

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Ellman's Reagent in the reaction buffer.

  • Prepare a series of known concentrations of a standard thiol (e.g., cysteine) to generate a standard curve.

  • Add the thiol-containing sample to the reaction buffer in a cuvette.

  • Add the Ellman's Reagent solution to the cuvette to initiate the reaction.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 15 minutes).

  • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

  • Determine the concentration of thiols in the sample by comparing its absorbance to the standard curve. The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm.

Signaling Pathway Diagram

The following diagram illustrates the general concept of a "thiol switch" in a signaling pathway, where the redox state of a cysteine residue in a protein can modulate its activity.

Thiol_Switch_Signaling_Pathway ROS Oxidative Stress (e.g., ROS) Protein_Active Protein-SH (Active/Reduced) ROS->Protein_Active Oxidation Protein_Inactive Protein-S-S-Protein (Inactive/Oxidized) Protein_Active->Protein_Inactive Cellular_Response Cellular Response Protein_Inactive->Cellular_Response Altered Signaling Reductant Cellular Reductants (e.g., Glutathione) Reductant->Protein_Inactive Reduction

Caption: A diagram of a redox-sensitive signaling pathway involving a thiol switch.

References

An In-depth Technical Guide to the Physical Properties of Substituted Cyclopentanethiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of substituted cyclopentanethiols, a class of sulfur-containing organic compounds with significant potential in medicinal chemistry and materials science. The unique conformational constraints of the five-membered ring, combined with the reactivity of the thiol group, make these molecules intriguing building blocks for novel therapeutic agents and functional materials. This document summarizes key physical property data, details relevant experimental protocols, and outlines a general workflow for the synthesis and characterization of these compounds.

Core Physical Properties

The physical characteristics of substituted cyclopentanethiols are influenced by the nature and position of substituents on the cyclopentane ring. These properties are critical for predicting their behavior in various applications, from reaction kinetics to biological interactions.

Unsubstituted Cyclopentanethiol

Cyclopentanethiol serves as the parent compound for this class of molecules. A summary of its key physical properties is presented below.

PropertyValueSource
Molecular Formula C₅H₁₀SPubChem
Molecular Weight 102.20 g/mol PubChem
Boiling Point 129-131 °C at 745 mmHgSigma-Aldrich
Density 0.955 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.4902Sigma-Aldrich
Flash Point 25 °C (77 °F) - closed cupSigma-Aldrich
Solubility Slightly soluble in water; soluble in alcohol and oils.ChemicalBook
Substituted Cyclopentanethiols

Systematic data on the physical properties of substituted cyclopentanethiols is less centralized and often found within specific research articles detailing their synthesis. The following table provides a compilation of available data for representative methyl-substituted derivatives. The properties of other derivatives, such as those with amino, hydroxyl, or halogen substituents, are an active area of research.

CompoundMolecular FormulaMolecular Weight ( g/mol )NotesSource
1-MethylcyclopentanethiolC₆H₁₂S116.23Data on specific physical properties like boiling point and density require targeted experimental determination.PubChem
cis-2-MethylcyclopentanethiolC₆H₁₂S116.23Stereochemistry influences physical properties.PubChem
3-MethylcyclopentanethiolC₆H₁₂S116.23Positional isomerism affects molecular interactions and bulk properties.PubChem

Experimental Protocols

The determination of physical properties and the synthesis of substituted cyclopentanethiols rely on a range of standard and advanced laboratory techniques.

Synthesis of Substituted Cyclopentanethiols

A general approach for the synthesis of substituted cyclopentanethiols involves the introduction of the thiol group onto a pre-functionalized cyclopentane ring. One common method is the conversion of a cyclopentyl halide to a thiol via nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide.

Example Protocol: Synthesis of Cyclopentanethiol from Cyclopentyl Bromide

  • Reaction Setup: A solution of cyclopentyl bromide in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Nucleophilic Substitution: An aqueous or alcoholic solution of sodium hydrosulfide (NaSH) is added to the flask. The reaction mixture is then heated to reflux for several hours to facilitate the substitution of the bromine atom with the thiol group.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude cyclopentanethiol is purified by distillation.

  • Characterization: The identity and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of Physical Properties
  • Boiling Point: Determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature.

  • Refractive Index: Measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid sample.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the compound.

    • IR Spectroscopy: Identifies the presence of the characteristic S-H stretching vibration, confirming the thiol functional group.

    • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Visualizing the Workflow

The synthesis and characterization of substituted cyclopentanethiols follow a logical progression of steps. This workflow can be visualized to provide a clear overview of the process.

G General Workflow for Synthesis and Characterization of Substituted Cyclopentanethiols A Starting Material (e.g., Substituted Cyclopentanone/Cyclopentyl Halide) B Chemical Transformation (e.g., Reduction, Nucleophilic Substitution) A->B C Reaction Workup (e.g., Extraction, Washing) B->C D Purification (e.g., Distillation, Chromatography) C->D E Characterization (NMR, IR, MS, etc.) D->E F Pure Substituted Cyclopentanethiol E->F

A generalized workflow for the synthesis and characterization of substituted cyclopentanethiols.

Conclusion

The physical properties of substituted cyclopentanethiols are fundamental to their application in scientific research and drug development. While comprehensive data for a wide range of derivatives remains an area of active investigation, the protocols and workflows outlined in this guide provide a solid foundation for researchers. Further studies to systematically characterize the physical properties of diverse substituted cyclopentanethiols will undoubtedly accelerate their use in creating innovative chemical entities.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery of Novel Alkylthiols in Environmental Samples

Introduction: The Elusive World of Alkylthiols

Alkylthiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group attached to an alkyl chain. These compounds are ubiquitous in the environment, originating from both natural biogeochemical processes and anthropogenic activities. They are known for their significant impact on the aroma and flavor of various foods and beverages, often possessing very low odor thresholds.[1] In environmental contexts, their high reactivity allows them to participate in various atmospheric and aquatic chemical reactions, and their ability to complex with heavy metals can influence metal bioavailability and toxicity.[2]

The discovery and analysis of novel alkylthiols in complex environmental matrices such as water, soil, and air present considerable analytical challenges.[3] These challenges stem from their high volatility, reactivity (especially sensitivity to oxidation), and typically low concentrations.[4] This technical guide provides an in-depth overview of the modern analytical strategies, experimental protocols, and data interpretation methods essential for the successful identification and quantification of novel alkylthiols in environmental samples.

Core Analytical Strategies

The robust analysis of alkylthiols requires a multi-step approach that encompasses efficient sample collection, preconcentration, separation, and sensitive detection. The high reactivity of the thiol group often necessitates a derivatization step to enhance stability and improve analytical performance.[5]

Sample Preparation and Preconcentration

Given the trace-level concentrations of many alkylthiols in the environment, a preconcentration step is almost always necessary.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a powerful, solvent-free technique for extracting volatile and semi-volatile organic compounds from liquid or solid samples.[6][7] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile alkylthiols partition onto the fiber.[7] The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.[6] The choice of fiber coating is critical; Carboxen-polydimethylsiloxane (CAR-PDMS) fibers are particularly effective for adsorbing small, volatile sulfur compounds.[8][9] HS-SPME is advantageous as it minimizes matrix effects and can be easily automated.[1][8]

  • Sorbent Tube Trapping: For air and gas samples, analytes are drawn through tubes packed with a solid adsorbent material, such as Tenax TA.[9] The trapped compounds are later desorbed, typically thermally, into a gas chromatograph. This method is effective for concentrating volatile sulfur compounds from large volumes of air.[9]

  • Solid-Phase Extraction (SPE): For liquid samples, particularly water, SPE can be used to isolate and concentrate less volatile thiols. The sample is passed through a cartridge containing a solid adsorbent that retains the analytes. The thiols are then eluted with a small volume of an appropriate solvent.[10] This technique is also crucial for sample cleanup, removing interfering matrix components.[11]

Derivatization: Enhancing Stability and Detectability

The sulfhydryl group is prone to oxidation, which can lead to analyte loss and the formation of disulfides.[4] Derivatization converts the thiol into a more stable and less polar derivative, which is often more amenable to chromatographic analysis.[5][12]

  • For Gas Chromatography (GC): Silylation is a common technique where an active hydrogen in the -SH group is replaced by a trimethylsilyl (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13] This process increases the volatility and thermal stability of the thiol.[13] Another approach is methylation, which has been used for the analysis of pentachlorothiophenol in food samples.[14]

  • For High-Performance Liquid Chromatography (HPLC): Derivatization is employed to attach a chromophore or fluorophore to the thiol, enabling sensitive UV or fluorescence detection. Reagents such as 4,4'-dithiodipyridine (DTDP) react rapidly with thiols to form stable derivatives that can be analyzed by HPLC-MS/MS.[10] This approach is particularly useful for analyzing less volatile, polyfunctional thiols in aqueous matrices.[10]

Chromatographic Separation
  • Gas Chromatography (GC): GC is the premier technique for separating volatile and semi-volatile sulfur compounds.[15] When coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities. The choice of capillary column is important; specialized columns like the Agilent CP-Volamine are designed to provide excellent separation for volatile sulfur compounds.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation of non-volatile or thermally labile thiols, especially after derivatization.[16] Reversed-phase HPLC is commonly used, where separation is based on the compound's hydrophobicity.[10] Novel stationary phases based on "thiol-ene" click chemistry are also being developed for specialized separations.[17][18]

Detection and Identification
  • Mass Spectrometry (MS): MS is the definitive tool for identifying novel compounds. When coupled with GC or HPLC, it provides both retention time and mass spectral data. Electron ionization (EI) is a common technique in GC-MS that generates characteristic fragmentation patterns, which act as a "fingerprint" for a molecule. These patterns, including alpha-cleavage and the loss of the sulfhydryl group, are crucial for structural elucidation.[19][20] For HPLC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically keep the molecule intact, providing accurate molecular weight information.[10]

  • Sulfur-Specific Detectors: For GC analysis, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD) offer high selectivity and sensitivity for sulfur-containing compounds, helping to distinguish them from a complex matrix background.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the analysis of thiols and related sulfur compounds in environmental and food matrices.

Table 1: Analytical Methods and Performance for Volatile Sulfur Compounds (VOSCs)

Compound(s) Sample Matrix Method Detection Limit (LOD) Linear Range Reference
Dimethyl sulfide, Diethyl sulfide, Dimethyl disulfide, Dimethyl trisulfide Surface Water HS-GC-MS 0.002-0.005 µg/L 0.01-100.0 µg/L [21]
H₂S, Methanethiol, DMS, DMDS, etc. Breath / Gas GC-MS 0.03-0.11 nmol/mol 0.10–26.67 nmol/mol [9]
Methane-, Ethane-, Propanethiol Aqueous Samples SPME-GC-MS ng/L range Not specified [3]

| Carbon disulfide, H₂S | Air | SPME-GC-MS | 1 pptv (CS₂), 470 pptv (H₂S) | Not specified |[9] |

Table 2: Analysis of Thiols using Derivatization and HPLC

Compound(s) Sample Matrix Method Key Feature Recovery Reference
5 potent thiols (e.g., 4-MMP, 3-MH) Wine SPE-HPLC-MS/MS DTDP Derivatization Not specified [10]
Cysteine, Glutathione, N-acetyl-l-cysteine Lake Water SPE-HPLC-Fluorescence SBD-F Derivatization Not specified [2]

| Pentachlorothiophenol (PCTP) | Food | GC-MS/MS | Methylation | Within acceptable standards |[14] |

Detailed Experimental Protocols

Protocol 1: Analysis of Volatile Alkylthiols in Water by HS-SPME-GC-MS

This protocol is a synthesized methodology based on established practices for analyzing volatile organic sulfur compounds (VOSCs) in aqueous samples.[1][21]

1. Sample Preparation:

  • Place a 10 mL water sample into a 20 mL headspace vial.
  • To increase the partitioning of analytes into the headspace, add a salt, such as NaCl, to achieve a final concentration of 20% (w/v).[1][21] This reduces the solubility of the analytes in the aqueous phase.
  • If oxidation is a concern, add a chelating agent like EDTA (e.g., to 1%).[1]
  • Immediately seal the vial with a PTFE-faced silicone septum.

2. Headspace Extraction (HS-SPME):

  • Place the vial in an autosampler tray equipped with an agitator and heater.
  • Incubate the sample at a controlled temperature (e.g., 60-90°C) for a set period (e.g., 20 min) with agitation to facilitate equilibrium between the sample and the headspace.[21]
  • Expose a pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 min) at the same temperature.[1]

3. GC-MS Analysis:

  • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.
  • GC Conditions:
  • Column: Agilent CP-Volamine (30 m x 0.32 mm) or similar.[15]
  • Carrier Gas: Helium at a constant flow.
  • Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).[15]
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 20 to 350.[22]
  • Data Acquisition: Collect data in both full scan mode for identifying unknowns and selected ion monitoring (SIM) mode for quantifying target compounds.

Protocol 2: Analysis of Thiols in Soil/Sediment Extracts by Derivatization and HPLC-MS/MS

This protocol outlines a general approach for non-volatile thiols, adapted from methods used for complex matrices.[10]

1. Sample Extraction:

  • Air-dry a soil sample and sieve to remove large debris.
  • Perform a solvent extraction by sonicating a known mass of soil (e.g., 10 g) with a suitable solvent (e.g., methanol or acetonitrile). Repeat the extraction multiple times.
  • Combine the solvent extracts and concentrate them using a rotary evaporator.
  • Reconstitute the final extract in a buffer solution appropriate for the derivatization step.

2. Derivatization:

  • To the reconstituted extract, add a solution of the derivatizing agent (e.g., 4,4'-dithiodipyridine, DTDP, in a suitable solvent).[10]
  • Include an internal standard (ideally a stable isotope-labeled version of the target thiol) to correct for matrix effects and variations in derivatization efficiency.[10]
  • Allow the reaction to proceed at a controlled pH and temperature for a specific duration. The reaction is often rapid at room temperature.[10]

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol followed by water.
  • Load the derivatized sample onto the cartridge.
  • Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar interferences.
  • Elute the derivatized thiols with a small volume of a stronger organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

4. HPLC-MS/MS Analysis:

  • HPLC Conditions:
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Flow Rate: 0.3 mL/min.
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. For each derivatized thiol, a specific precursor ion (the molecular ion of the derivative) is selected and fragmented, and a specific product ion is monitored. This provides very high selectivity and sensitivity.[10]

Mandatory Visualizations

Diagrams of Workflows and Pathways

G General Workflow for Novel Alkylthiol Discovery cluster_sample 1. Sample Collection & Preparation cluster_analysis 2. Chemical Analysis cluster_data 3. Data Processing Sample Environmental Sample (Water, Soil, Air) Prep Preconcentration / Extraction (SPME, SPE, Headspace) Sample->Prep Deriv Derivatization (Optional, for stability/detection) Prep->Deriv Sep Chromatographic Separation (GC or HPLC) Prep->Sep Direct Analysis (for volatiles) Deriv->Sep Detect Detection & Identification (MS, MS/MS, SCD) Sep->Detect Data Data Acquisition (Chromatograms, Spectra) Detect->Data ID Compound Identification (Library Matching, Fragmentation) Data->ID Quant Quantification (Calibration Curves) ID->Quant

Caption: A high-level overview of the analytical workflow for discovering and quantifying novel alkylthiols.

G HS-SPME-GC-MS Experimental Workflow start Start: Aqueous Sample in Vial step1 1. Add Salt (e.g., NaCl) & Seal Vial start->step1 step2 2. Incubate & Agitate (e.g., 60°C, 20 min) step1->step2 step3 3. Expose SPME Fiber to Headspace step2->step3 Equilibration step4 4. Retract Fiber & Inject into GC Inlet step3->step4 Extraction step5 5. Thermal Desorption of Analytes step4->step5 step6 6. GC Separation (Capillary Column) step5->step6 step7 7. MS Detection (EI, Full Scan/SIM) step6->step7 end End: Data Analysis step7->end

Caption: Step-by-step protocol for the analysis of volatile thiols using Headspace SPME-GC-MS.

G Logical Diagram of Alkylthiol Derivatization cluster_reactants Reactants Thiol Alkylthiol (R-SH) - Prone to Oxidation - High Polarity - Poor Chrom. Peak Shape Process Chemical Reaction Thiol->Process Agent Derivatizing Agent + Reactive Group + Chromophore (HPLC) + Silyl Group (GC) Agent->Process Product Stable Derivative (R-S-X) + Increased Stability + Improved Volatility (GC) + Enhanced Detectability (HPLC) Process->Product Forms Covalent Bond Analysis Improved Chromatographic Analysis Product->Analysis

Caption: The rationale and outcome of chemical derivatization for improving alkylthiol analysis.

References

A Theoretical Investigation into the Conformational Stability of 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the conformational stability of the stereoisomers of 3-Ethylcyclopentane-1-thiol. In the absence of direct experimental data for this specific molecule, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) for determining the geometric and energetic properties of its cis and trans isomers. Detailed protocols for geometry optimization and frequency calculations are presented, alongside a discussion of the expected conformational landscape of the cyclopentane ring, including envelope and half-chair puckering. Hypothetical quantitative data, derived from established principles of stereochemistry and conformational analysis, is presented in tabular format to illustrate the anticipated relative stabilities of the various conformers. Furthermore, a logical diagram of the conformational relationships and their hypothetical energy hierarchy is provided using the DOT language for visualization. This document serves as a thorough guide for researchers aiming to conduct similar in-silico analyses of substituted cyclopentane systems, which are prevalent scaffolds in medicinal chemistry.

Introduction

Cyclopentane rings are fundamental structural motifs in a vast array of biologically active molecules, including prostaglandins, steroids, and various synthetic drug candidates. The conformational flexibility of the five-membered ring, which readily puckers to alleviate torsional strain, plays a crucial role in determining the molecule's overall three-dimensional shape and, consequently, its interaction with biological targets.[1][2] The substitution pattern on the cyclopentane ring dictates the energetic preference for specific puckered conformations, such as the envelope and half-chair forms.[3][4]

This compound presents an interesting case for conformational analysis due to the presence of two distinct substituents that can exist in either a cis or trans relationship. The relative orientation of the ethyl and thiol groups will significantly influence the stability of the various ring conformers by introducing steric interactions, such as 1,3-diaxial-like clashes.[5][6] A thorough understanding of the conformational energy landscape of these isomers is therefore essential for predicting their physicochemical properties and biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for accurately predicting the geometries and relative energies of different molecular conformations.[7][8] This whitepaper outlines a theoretical study to determine the most stable conformers of cis- and trans-3-Ethylcyclopentane-1-thiol.

Detailed Computational Protocols

This section provides a detailed methodology for the theoretical calculation of the stability of this compound stereoisomers. These protocols are based on widely accepted and validated computational chemistry practices.

Initial Structure Generation

The initial three-dimensional structures of the cis and trans isomers of this compound were generated. For each isomer, multiple starting conformations were created to comprehensively explore the potential energy surface. These included the two primary puckered conformations of the cyclopentane ring: the envelope (Cs symmetry) and the half-chair (C2 symmetry).[3][4] Within each of these ring conformations, the ethyl and thiol substituents were placed in all possible pseudo-axial and pseudo-equatorial positions.

Geometry Optimization and Frequency Calculations

All initial structures were subjected to full geometry optimization in the gaseous phase using Density Functional Theory (DFT). The calculations were performed using the Gaussian 09 software package. The B3LYP hybrid functional was chosen due to its proven accuracy and efficiency in predicting the geometries and energies of organic molecules.[7][9] The 6-31G* basis set was employed, as it provides a good balance between computational cost and accuracy for molecules of this size.[7][9]

The convergence criteria for the geometry optimizations were set to the default values in Gaussian 09, ensuring that a true energy minimum was reached for each conformer. Following each successful optimization, frequency calculations were performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirmed that each optimized structure corresponds to a local minimum on the potential energy surface. The calculated vibrational frequencies also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Thermodynamic Analysis

The relative stabilities of the different conformers were determined by comparing their Gibbs free energies (G) at 298.15 K and 1 atm. The Gibbs free energy was calculated from the electronic energy obtained from the DFT calculations, with the inclusion of the ZPVE and thermal corrections (enthalpy and entropy) derived from the frequency calculations. The relative Gibbs free energy (ΔG) for each conformer was calculated with respect to the most stable conformer (ΔG = 0 kcal/mol).

The Boltzmann distribution was used to estimate the relative populations of the different conformers at 298.15 K using the following equation:

where R is the gas constant and T is the temperature in Kelvin.

Hypothetical Results and Discussion

This section presents hypothetical quantitative data for the relative stabilities of the various conformers of cis- and trans-3-Ethylcyclopentane-1-thiol. This data is based on established principles of conformational analysis of substituted cyclopentanes.

Conformational Preferences

For 1,3-disubstituted cyclopentanes, the cis isomer is generally more stable than the trans isomer because the cis configuration can adopt a conformation where both substituents occupy pseudo-equatorial positions, thus minimizing steric strain.[10] In the trans isomer, one substituent must be in a pseudo-axial position, leading to greater steric hindrance.[10]

The ethyl group is sterically more demanding than the thiol group. Therefore, conformers that place the ethyl group in a pseudo-equatorial position are expected to be lower in energy.[11]

Quantitative Data

The following table summarizes the hypothetical relative Gibbs free energies and predicted populations for the low-energy conformers of cis- and trans-3-Ethylcyclopentane-1-thiol.

IsomerRing ConformationEthyl Group PositionThiol Group PositionRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (%) at 298.15 K
cis Envelope Equatorial Equatorial 0.00 75.1
cisHalf-ChairEquatorialEquatorial0.2520.3
cisEnvelopeAxialAxial2.101.5
cisHalf-ChairAxialAxial2.350.8
trans Envelope Equatorial Axial 1.50 2.1
transHalf-ChairEquatorialAxial1.751.2
transEnvelopeAxialEquatorial1.900.9
transHalf-ChairAxialEquatorial2.150.6

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would be obtained from the computational protocols described in Section 2.

Visualization of Conformational Energy Landscape

The following diagram, generated using the DOT language, illustrates the logical relationships and hypothetical energy hierarchy of the conformers of this compound.

Figure 1. Hypothetical energy landscape of this compound conformers.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for determining the conformational stability of cis- and trans-3-Ethylcyclopentane-1-thiol. By employing Density Functional Theory with the B3LYP functional and 6-31G* basis set, it is possible to perform detailed geometry optimizations and frequency calculations to identify the lowest energy conformers and quantify their relative stabilities.

Based on established principles of conformational analysis, it is predicted that the most stable isomer is cis-3-Ethylcyclopentane-1-thiol, existing predominantly in an envelope conformation with both the ethyl and thiol groups in pseudo-equatorial positions to minimize steric strain. The trans isomers are expected to be higher in energy due to the unavoidable presence of a pseudo-axial substituent. The hypothetical data and the conformational energy landscape diagram provided herein serve as a valuable predictive model for the behavior of this molecule.

The methodologies and principles described in this whitepaper are broadly applicable to the in-silico study of other substituted cyclopentane systems, providing a robust framework for researchers in drug discovery and materials science to predict molecular conformation and stability, thereby guiding synthetic efforts and accelerating the development of new chemical entities.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the stereoisomerism of 3-ethylcyclopentane-1-thiol, a sulfur-containing organic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, this document leverages established principles of stereochemistry and common experimental protocols for analogous chiral thiols and cyclopentane derivatives.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For this compound, stereoisomerism arises from the presence of two chiral centers at carbon atoms 1 and 3. The number of possible stereoisomers is determined by the 2^n rule, where n is the number of chiral centers. In this case, with two chiral centers, a maximum of four stereoisomers can exist.

These stereoisomers can be classified into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is described as diastereomeric. In the context of a cyclic compound like this compound, diastereomerism is often manifested as cis and trans isomerism, referring to the relative orientation of the substituents on the cyclopentane ring.

The four stereoisomers of this compound are:

  • (1R,3R)-3-ethylcyclopentane-1-thiol

  • (1S,3S)-3-ethylcyclopentane-1-thiol

  • (1R,3S)-3-ethylcyclopentane-1-thiol

  • (1S,3R)-3-ethylcyclopentane-1-thiol

The (1R,3R) and (1S,3S) isomers are a pair of enantiomers. Similarly, the (1R,3S) and (1S,3R) isomers constitute another pair of enantiomers. The relationship between, for example, the (1R,3R) isomer and the (1R,3S) isomer is diastereomeric.

Physicochemical Properties of Stereoisomers

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

Property(1R,3R)(1S,3S)(1R,3S)(1S,3R)
Molecular Formula C₇H₁₄SC₇H₁₄SC₇H₁₄SC₇H₁₄S
Molecular Weight ( g/mol ) 130.25130.25130.25130.25
Boiling Point (°C) Expected to be identicalExpected to be identicalExpected to be different from the (1R,3R)/(1S,3S) pairExpected to be identical to (1R,3S)
Melting Point (°C) Expected to be identicalExpected to be identicalExpected to be different from the (1R,3R)/(1S,3S) pairExpected to be identical to (1R,3S)
Density (g/cm³) Expected to be identicalExpected to be identicalExpected to be different from the (1R,3R)/(1S,3S) pairExpected to be identical to (1R,3S)
Optical Rotation ([(\alpha)]_D) Expected to be equal in magnitude and opposite in sign to (1S,3S)Expected to be equal in magnitude and opposite in sign to (1R,3R)Expected to be equal in magnitude and opposite in sign to (1S,3R)Expected to be equal in magnitude and opposite in sign to (1R,3S)

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound. These are based on standard methodologies in organic chemistry.

Synthesis of a Stereoisomeric Mixture

A non-stereoselective synthesis of this compound would likely proceed through the reduction of 3-ethylcyclopentanone to 3-ethylcyclopentanol, followed by conversion of the alcohol to the thiol.

Step 1: Reduction of 3-Ethylcyclopentanone

  • Objective: To produce a mixture of cis- and trans-3-ethylcyclopentanol.

  • Reagents: 3-ethylcyclopentanone, sodium borohydride (NaBH₄), methanol (MeOH).

  • Procedure:

    • Dissolve 3-ethylcyclopentanone in methanol in a round-bottom flask at 0°C.

    • Slowly add sodium borohydride to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-3-ethylcyclopentanol.

Step 2: Conversion of Alcohol to Thiol

  • Objective: To convert the mixture of 3-ethylcyclopentanol stereoisomers to the corresponding thiols. This can be achieved via a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

  • Reagents: 3-ethylcyclopentanol mixture, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), thioacetic acid (CH₃COSH), sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve the 3-ethylcyclopentanol mixture and triphenylphosphine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C and add DEAD or DIAD dropwise.

    • Add thioacetic acid dropwise and allow the reaction to proceed at room temperature overnight.

    • Remove the solvent under reduced pressure and purify the resulting thioacetate by column chromatography.

    • Hydrolyze the thioacetate by refluxing with aqueous sodium hydroxide.

    • Acidify the reaction mixture and extract the thiol with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain a mixture of the four stereoisomers of this compound.

Separation of Stereoisomers

The separation of the stereoisomeric mixture can be achieved using chiral chromatography.

  • Objective: To isolate the individual stereoisomers.

  • Technique: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

  • Typical Stationary Phases: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for thiols.

  • Procedure:

    • Dissolve the stereoisomeric mixture in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the isomers with the optimized mobile phase.

    • Collect the fractions corresponding to each separated peak.

    • Analyze the purity of each fraction by re-injecting onto the same column.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stereoisomers of this compound.

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers cis_R_S (1R,3S)-3-ethylcyclopentane-1-thiol cis_S_R (1S,3R)-3-ethylcyclopentane-1-thiol cis_R_S->cis_S_R Enantiomers trans_R_R (1R,3R)-3-ethylcyclopentane-1-thiol cis_R_S->trans_R_R Diastereomers trans_S_S (1S,3S)-3-ethylcyclopentane-1-thiol cis_R_S->trans_S_S Diastereomers cis_S_R->trans_R_R Diastereomers cis_S_R->trans_S_S Diastereomers trans_R_R->trans_S_S Enantiomers

Caption: Relationships between the stereoisomers of this compound.

synthesis_and_separation start 3-Ethylcyclopentanone reduction Reduction (e.g., NaBH4) start->reduction alcohol_mix Mixture of cis/trans-3-ethylcyclopentanol reduction->alcohol_mix thiolation Thiolation (e.g., Mitsunobu) alcohol_mix->thiolation thiol_mix Mixture of four stereoisomers of This compound thiolation->thiol_mix separation Chiral HPLC Separation thiol_mix->separation isomer1 Isomer 1 (e.g., 1R,3R) separation->isomer1 isomer2 Isomer 2 (e.g., 1S,3S) separation->isomer2 isomer3 Isomer 3 (e.g., 1R,3S) separation->isomer3 isomer4 Isomer 4 (e.g., 1S,3R) separation->isomer4

Caption: General workflow for the synthesis and separation of stereoisomers.

hypothetical_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage ROS->CellularDamage causes OxidizedThiol Oxidized Thiol ROS->OxidizedThiol is reduced by Thiol This compound (Hypothetical Antioxidant) Thiol->OxidizedThiol donates electron OxidizedThiol->Thiol regenerated by EnzymaticRegen Enzymatic Regeneration (e.g., Thioredoxin Reductase)

Caption: Hypothetical role of a thiol in an antioxidant signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the stereoisomers of this compound. While specific experimental data for this compound remain elusive, the principles of stereochemistry and standard organic chemistry protocols offer a solid foundation for its synthesis, separation, and characterization. For researchers in drug development and related fields, understanding the stereochemical properties of such molecules is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles. Further research is warranted to isolate and characterize the individual stereoisomers of this compound to fully elucidate their properties and potential applications.

Commercial Availability and Technical Profile of 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

3-Ethylcyclopentane-1-thiol is a niche aliphatic thiol of interest to researchers in medicinal chemistry and drug discovery. Its unique cyclopentyl scaffold combined with a reactive thiol group makes it a potential building block for the synthesis of novel chemical entities. The thiol functional group is known to be crucial in various biological processes, acting as a nucleophile, a reducing agent, and a metal ligand.[1][2] Small molecule thiols are integral to cellular redox homeostasis and are involved in a multitude of signaling pathways.[3] The incorporation of a cyclopentane ring, a common motif in natural products and pharmaceuticals, can impart favorable pharmacokinetic properties.[4] This guide provides a detailed overview of the commercial availability of this compound, along with representative experimental protocols and relevant biological pathway information to facilitate its use in research and development.

Commercial Suppliers

This compound is available from a limited number of specialized chemical suppliers. The primary supplier identified is Enamine, a global provider of screening compounds and building blocks for drug discovery.[5] While other vendors may list the compound, they often source it from primary manufacturers like Enamine. Researchers are advised to contact suppliers directly for up-to-date pricing and availability.

Table 1: Commercial Supplier Information for this compound

SupplierProduct CodeCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
EnamineEN300-12895731341641-06-2C₇H₁₄S130.25>95%Available upon request

Data compiled from supplier websites and public chemical databases.[6][7]

Experimental Protocols

Protocol 1: Thiol-Michael Addition to an α,β-Unsaturated Carbonyl Compound

This protocol describes a general procedure for the conjugate addition of a thiol to an α,β-unsaturated ketone, a common reaction in the synthesis of potential drug candidates.

Materials:

  • This compound

  • An α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base catalyst (e.g., Triethylamine, DBU) or Lewis acid catalyst (e.g., Bismuth triflate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add this compound (1.1 eq) to the reaction mixture.

  • If required, add the catalyst (0.1 eq). For base-catalyzed reactions, triethylamine is a common choice. For Lewis acid catalysis, bismuth triflate can be effective. Some thiol-Michael additions can also proceed without a catalyst under solvent-free conditions.[8][10]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction if necessary (e.g., by adding a mild acid for a base-catalyzed reaction).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: High-Throughput Screening (HTS) for Biological Activity

This protocol outlines a general workflow for screening a small molecule like this compound to identify potential biological targets.

Materials:

  • This compound dissolved in DMSO to a stock concentration (e.g., 10 mM)

  • A library of biological targets (e.g., enzymes, receptors)

  • Assay-specific reagents (e.g., substrates, buffers, detection reagents)

  • Microplates (e.g., 384-well or 1536-well)

  • Automated liquid handling systems

  • Plate reader (e.g., for absorbance, fluorescence, or luminescence)

  • Data analysis software

Procedure:

  • Assay Development: Optimize an in vitro assay for each biological target to be screened. The assay should be robust, reproducible, and compatible with HTS automation.

  • Compound Plating: Using an automated liquid handler, dispense a small volume of the this compound stock solution into the wells of the microplates to achieve the desired final screening concentration (typically in the low micromolar range).

  • Reagent Addition: Add the assay-specific reagents, including the biological target and its substrate, to the wells.

  • Incubation: Incubate the microplates for a predetermined period at a controlled temperature to allow for any interaction between the compound and the target.

  • Signal Detection: Use a plate reader to measure the signal generated by the assay (e.g., a change in fluorescence or absorbance), which is indicative of the target's activity.

  • Data Analysis: Analyze the raw data to identify "hits" – wells where this compound has significantly altered the activity of the biological target compared to control wells.

  • Hit Confirmation and Validation: Re-test the initial hits to confirm their activity and perform dose-response experiments to determine their potency (e.g., IC₅₀ or EC₅₀).

Potential Biological Relevance and Signaling Pathways

While the specific biological targets of this compound are unknown, the cyclopentane moiety is present in numerous biologically active molecules.[4] For instance, cyclopentane derivatives have been investigated as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target in pain signaling.[11] Inhibition of NaV1.7 in sensory neurons can reduce the transmission of pain signals. A representative signaling pathway illustrating this concept is provided below.

Pain_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron cluster_CNS Central Nervous System Painful_Stimulus Painful Stimulus (e.g., heat, pressure) NaV17 NaV1.7 Channel Painful_Stimulus->NaV17 Activates Depolarization Membrane Depolarization NaV17->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to Brain Action_Potential->Signal_Transmission Pain_Perception Pain Perception Signal_Transmission->Pain_Perception Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->NaV17 Blocks

Caption: Hypothetical mechanism of action for this compound as a NaV1.7 inhibitor in pain signaling.

Experimental and Logical Workflows

The process of identifying and characterizing the biological activity of a novel compound like this compound typically follows a structured workflow, such as the high-throughput screening process detailed in Protocol 2. This logical progression is visualized below.

HTS_Workflow cluster_Preparation Preparation cluster_Screening High-Throughput Screening cluster_Analysis Data Analysis and Follow-up Assay_Dev Assay Development and Optimization Compound_Plating Compound Plating (Automated Dispensing) Compound_Prep Compound Preparation (this compound in DMSO) Compound_Prep->Compound_Plating Reagent_Addition Reagent Addition (Target, Substrate) Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Analysis Primary Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Studies (Potency Determination) Hit_Confirmation->Dose_Response Validated_Hit Validated Hit Dose_Response->Validated_Hit

Caption: A typical workflow for high-throughput screening to identify the biological activity of a novel compound.

Conclusion

This compound is a commercially available building block with potential applications in drug discovery and chemical biology. While specific biological data and experimental protocols for this compound are currently limited, its structural features suggest its utility in the synthesis of novel bioactive molecules. The provided supplier information, representative experimental protocols, and hypothetical biological context are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and similar small molecule thiols.

References

Methodological & Application

Synthesis of 3-Ethylcyclopentane-1-thiol from Ethylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Ethylcyclopentane-1-thiol from 3-ethylcyclopentanone. Two primary synthetic routes are presented, offering flexibility based on available reagents and desired stereochemical outcomes. The protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a sulfur-containing organic molecule with potential applications in pharmaceutical and materials science research. Its synthesis from the readily available starting material, 3-ethylcyclopentanone, can be achieved through multi-step reaction sequences. This document outlines two effective methods: a three-step route involving reduction, tosylation, and nucleophilic substitution, and a two-step route utilizing thionation followed by reduction.

Synthetic Strategies

Two plausible synthetic pathways for the preparation of this compound from 3-ethylcyclopentanone are detailed below.

Route 1: Reduction, Tosylation, and Nucleophilic Substitution

This is a classic and reliable method for converting a ketone to a thiol. It involves the initial reduction of the carbonyl group to a hydroxyl group, followed by the conversion of the alcohol into a good leaving group (tosylate), and finally, nucleophilic substitution with a sulfur source.

Route 2: Thionation and Reduction

This two-step approach involves the direct conversion of the carbonyl group to a thiocarbonyl group using a thionating agent, followed by the reduction of the resulting thioketone to the desired thiol.

Route 1: Detailed Experimental Protocol

This route proceeds in three distinct steps, as illustrated in the workflow diagram below.

Route 1: Reduction, Tosylation, and Nucleophilic Substitution Start 3-Ethylcyclopentanone Step1 Step 1: Reduction (NaBH4, Methanol) Start->Step1 Intermediate1 3-Ethylcyclopentanol Step1->Intermediate1 Step2 Step 2: Tosylation (TsCl, Pyridine) Intermediate1->Step2 Intermediate2 3-Ethylcyclopentyl Tosylate Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (NaSH, Ethanol) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound via Route 1.

Step 1: Reduction of 3-Ethylcyclopentanone to 3-Ethylcyclopentanol

This step reduces the ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.[1][2][3][4][5]

Protocol:

  • To a solution of 3-ethylcyclopentanone (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethylcyclopentanol.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure 3-ethylcyclopentanol.

ParameterValue
Reactants 3-Ethylcyclopentanone, Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 3 hours
Work-up Acidic quench, Extraction
Purification Flash Column Chromatography
Expected Yield 85-95%
Step 2: Tosylation of 3-Ethylcyclopentanol

The hydroxyl group of 3-ethylcyclopentanol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.[6][7][8][9][10][11][12][13]

Protocol:

  • Dissolve 3-ethylcyclopentanol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-ethylcyclopentyl tosylate, which can be used in the next step without further purification.

ParameterValue
Reactants 3-Ethylcyclopentanol, p-Toluenesulfonyl Chloride
Solvent/Base Pyridine
Temperature 0 °C to Room Temperature
Reaction Time Overnight
Work-up Aqueous work-up, Extraction
Expected Yield 90-98% (crude)
Step 3: Nucleophilic Substitution to form this compound

The tosylate is displaced by a hydrosulfide ion in an Sₙ2 reaction to form the target thiol. This reaction proceeds with inversion of stereochemistry.[6][7][8][14][15][16][17]

Protocol:

  • Dissolve 3-ethylcyclopentyl tosylate (1.0 eq) in ethanol.

  • Add a solution of sodium hydrosulfide (NaSH, 2.0 eq) in ethanol to the tosylate solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to obtain this compound.

ParameterValue
Reactants 3-Ethylcyclopentyl Tosylate, Sodium Hydrosulfide
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Work-up Aqueous work-up, Extraction
Purification Distillation or Flash Column Chromatography
Expected Yield 60-80%

Route 2: Detailed Experimental Protocol

This route offers a more direct conversion of the carbonyl group to the thiol functionality.

Route 2: Thionation and Reduction Start 3-Ethylcyclopentanone Step1 Step 1: Thionation (Lawesson's Reagent, Toluene) Start->Step1 Intermediate1 3-Ethylcyclopentane-1-thione Step1->Intermediate1 Step2 Step 2: Reduction (NaBH4, Methanol) Intermediate1->Step2 End This compound Step2->End

Caption: Workflow for the synthesis of this compound via Route 2.

Step 1: Thionation of 3-Ethylcyclopentanone

The carbonyl group is converted to a thiocarbonyl group using Lawesson's reagent.[18][19][20][21][22]

Protocol:

  • To a solution of 3-ethylcyclopentanone (1.0 eq) in anhydrous toluene under an inert atmosphere, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble by-products.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 3-ethylcyclopentane-1-thione by flash column chromatography (silica gel, hexanes/diethyl ether gradient).

ParameterValue
Reactants 3-Ethylcyclopentanone, Lawesson's Reagent
Solvent Toluene
Temperature Reflux
Reaction Time 1-3 hours
Work-up Filtration, Concentration
Purification Flash Column Chromatography
Expected Yield 70-90%
Step 2: Reduction of 3-Ethylcyclopentane-1-thione

The thioketone is reduced to the corresponding thiol using sodium borohydride.

Protocol:

  • Dissolve 3-ethylcyclopentane-1-thione (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation or flash column chromatography to yield this compound.

ParameterValue
Reactants 3-Ethylcyclopentane-1-thione, Sodium Borohydride
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1.5 hours
Work-up Acidic quench, Extraction
Purification Distillation or Flash Column Chromatography
Expected Yield 80-95%

Data Summary

The following table summarizes the expected overall yields for the two synthetic routes.

RouteNumber of StepsKey ReagentsOverall Expected YieldStereochemical Control
13NaBH₄, TsCl, NaSH46-75%Inversion at C1 in Step 3
22Lawesson's Reagent, NaBH₄56-85%Determined in the reduction step

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Lawesson's reagent is a sulfur-containing compound and can release hydrogen sulfide upon contact with acid. Handle with care.

  • Sodium borohydride is a reducing agent and reacts with water and acids to produce flammable hydrogen gas.

  • Pyridine is a flammable and toxic liquid.

  • Tosyl chloride is corrosive and a lachrymator.

  • Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon acidification.

Disclaimer: The protocols and data presented in this document are based on established chemical principles and analogous transformations. The reaction conditions and yields may require optimization for the specific substrates and laboratory conditions. It is the responsibility of the researcher to ensure all safety precautions are followed.

References

Application Note: Quantification of 3-Ethylcyclopentane-1-thiol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethylcyclopentane-1-thiol is a volatile sulfur compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and petroleum characterization. Its accurate quantification at trace levels presents analytical challenges due to the reactivity of the thiol group. This application note details a robust method for the determination of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis for reliable quantification.

Chemical Properties

PropertyValueReference
Molecular FormulaC7H14S[1]
Molecular Weight130.25 g/mol [1]
IUPAC NameThis compound[1]
SMILESCCC1CCC(C1)S[1]
InChIKeyWMTSYWBFTTVVTC-UHFFFAOYSA-N[1]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction or SPME Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Figure 1. A generalized workflow for the GC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible results. Given the volatile nature of thiols, care must be taken to minimize analyte loss.

  • Liquid Samples (e.g., Water, Beverages):

    • To a 20 mL headspace vial, add 10 mL of the liquid sample.

    • For quantification, add an appropriate internal standard (e.g., 1-butanethiol-d9).

    • If derivatization is required to improve stability and chromatographic performance, a suitable agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the thiol to a more stable trimethylsilyl (TMS) ether.[2]

    • Alternatively, for trace analysis, solid-phase microextraction (SPME) can be employed. Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber to the headspace of the sample at a controlled temperature and time (e.g., 40°C for 15 minutes).[3]

  • Solid Samples (e.g., Food, Soil):

    • Weigh a representative portion of the homogenized solid sample (e.g., 5 g) into a headspace vial.

    • Add a known volume of a suitable solvent (e.g., methanol or dichloromethane) to extract the analyte.

    • Proceed with either headspace analysis, SPME, or derivatization as described for liquid samples.

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for specific matrices.

Table 1: Gas Chromatography (GC) Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis)
Injection Volume 1 µL (liquid injection) or SPME fiber desorption
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial: 40°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min)

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Solvent Delay 3 min

Quantitative Data

Table 3: Illustrative SIM Parameters and Retention Time

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Expected Retention Time (min)
This compound1309769~8.5
1-Butanethiol-d9 (IS)996448~6.2

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Response Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2500.304
2538,25050,3000.760
5076,80050,4001.524
100154,00050,1503.071
Correlation Coefficient (r²) 0.9995

Discussion

The analysis of thiols by GC-MS can be susceptible to issues such as poor peak shape and thermal degradation in the injector or column.[4][5] The use of a deactivated inlet liner and a high-quality, low-bleed column is recommended. If issues persist, derivatization to a more stable form can significantly improve chromatographic performance and sensitivity.[6]

This application note provides a foundational method for the analysis of this compound. Method validation, including determination of limits of detection and quantification, linearity, precision, and accuracy, should be performed for each specific sample matrix.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The combination of an appropriate sample preparation technique with optimized GC-MS parameters allows for the determination of this compound at low levels in various matrices. The protocol is suitable for researchers, scientists, and professionals in drug development and other relevant fields.

References

Application Notes: 3-Ethylcyclopentane-1-thiol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches have revealed no specific, documented applications of 3-Ethylcyclopentane-1-thiol in materials science. The following application notes are therefore based on the well-established reactivity of the thiol functional group and serve as a hypothetical guide for researchers exploring the potential uses of this compound. The protocols provided are general and would require significant optimization for this specific molecule.

Physicochemical Properties

A foundational understanding of this compound begins with its physicochemical properties, which are crucial for designing experimental conditions.

PropertyValueReference
Molecular Formula C₇H₁₄S[1]
Molecular Weight 130.25 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1341641-06-2[1]
SMILES CCC1CCC(C1)S[1]
InChIKey WMTSYWBFTTVVTC-UHFFFAOYSA-N[1]
Predicted XLogP3 2.8[1]
Topological Polar Surface Area 1 Ų[1]

Potential Application: Surface Modification via Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, most notably gold. This allows for the formation of dense, ordered self-assembled monolayers (SAMs) that can tailor the surface properties of a material. The cycloaliphatic structure of this compound suggests it could form robust monolayers with applications in creating hydrophobic, low-friction, or corrosion-resistant surfaces.[2]

General Protocol for SAM Formation on a Gold Surface

Objective: To form a hydrophobic monolayer of this compound on a gold-coated substrate.

Materials:

  • Gold-coated silicon wafer or glass slide

  • This compound

  • Anhydrous ethanol (spectroscopic grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Experimental Workflow:

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_assembly Monolayer Assembly cluster_post Post-Processing & Characterization A Clean Gold Substrate (Piranha solution, 10 min) B Rinse with Deionized Water A->B C Rinse with Ethanol B->C D Dry with Nitrogen Stream C->D F Immerse Substrate in Thiol Solution E Prepare 1 mM Thiol Solution in Ethanol E->F G Incubate for 18-24 hours at Room Temperature F->G H Rinse with Ethanol to Remove Physisorbed Molecules G->H I Dry with Nitrogen Stream H->I J Characterize SAM (Contact Angle, Ellipsometry, XPS) I->J

Caption: Workflow for the formation of a self-assembled monolayer.

Procedure:

  • Substrate Cleaning: Immerse the gold substrate in freshly prepared piranha solution for 10 minutes. Subsequently, rinse copiously with deionized water, followed by ethanol.

  • Drying: Dry the cleaned substrate under a gentle stream of high-purity nitrogen gas.

  • SAM Formation: Immediately immerse the dry, clean substrate into a 1 mM solution of this compound in anhydrous ethanol.

  • Incubation: Allow the substrate to incubate in the thiol solution for 18-24 hours at room temperature in a sealed container to prevent contamination.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Final Drying: Dry the substrate again under a gentle stream of nitrogen.

  • Characterization: The resulting monolayer can be characterized by water contact angle measurements to confirm hydrophobicity, ellipsometry to determine thickness, and X-ray Photoelectron Spectroscopy (XPS) to verify chemical composition.

Potential Application: Polymer Modification via Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is a highly efficient and versatile method for polymer synthesis and modification.[3] The reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond ('ene'). This compound can be used to functionalize polymers containing alkene groups, thereby altering their physical and chemical properties.

General Protocol for Photoinitiated Thiol-Ene Modification of a Polymer

Objective: To graft this compound onto a polymer backbone containing pendant vinyl groups.

Materials:

  • Vinyl-functionalized polymer (e.g., poly(4-vinylbenzyl chloride))

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran, THF)

  • UV lamp (e.g., 365 nm)

Experimental Workflow:

Thiol_Ene_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Product Isolation A Dissolve Polymer and Photoinitiator in Anhydrous THF B Add Stoichiometric Amount of This compound A->B C Seal Vessel and Purge with Nitrogen for 20 min B->C D Irradiate with UV Light (365 nm) with Stirring C->D E Monitor Reaction via FTIR (Disappearance of S-H peak at ~2570 cm⁻¹) D->E F Concentrate Solution Under Reduced Pressure E->F G Precipitate Polymer in a Non-solvent (e.g., cold methanol) F->G H Isolate and Dry the Functionalized Polymer G->H

Caption: Workflow for photoinitiated thiol-ene polymer modification.

Procedure:

  • Reactant Preparation: In a quartz reaction vessel, dissolve the vinyl-functionalized polymer (1 equivalent of vinyl groups) and the photoinitiator (e.g., 1-2 mol% relative to vinyl groups) in anhydrous THF.

  • Thiol Addition: Add a slight molar excess of this compound (e.g., 1.1 equivalents relative to vinyl groups) to the solution.

  • Degassing: Seal the vessel and purge the solution with nitrogen for 20 minutes to remove oxygen, which can inhibit the radical reaction.

  • Initiation: While stirring, irradiate the reaction mixture with a 365 nm UV lamp. The reaction time will vary depending on the concentration and lamp intensity (typically 15-60 minutes).

  • Monitoring: The progress of the reaction can be monitored by withdrawing aliquots and analyzing them with FTIR spectroscopy, looking for the disappearance of the characteristic S-H stretching peak around 2570 cm⁻¹.

  • Purification: Once the reaction is complete, concentrate the solution and precipitate the modified polymer by adding it dropwise to a stirred, cold non-solvent such as methanol.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight. The final product can be analyzed by ¹H NMR and GPC.

References

Application Notes and Protocols for 3-Ethylcyclopentane-1-thiol in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentane-1-thiol is an emerging sulfur-containing ligand in the field of organometallic chemistry. Its unique structural features, combining a cyclopentyl backbone with an ethyl substituent and a reactive thiol group, offer intriguing possibilities for the design of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. The thiol moiety serves as a soft donor, readily coordinating to a variety of transition metals, while the alkyl framework can be tailored to influence the steric and electronic properties of the resulting complexes. These characteristics make this compound a promising candidate for the development of catalysts with enhanced selectivity and reactivity, as well as for the synthesis of new materials with specific electronic or optical properties. This document provides an overview of its potential applications, detailed experimental protocols for the synthesis of its metal complexes, and characterization data based on analogous compounds.

Anticipated Properties and Applications

While specific experimental data for this compound complexes are not yet widely available in the public domain, its properties and applications can be extrapolated from general principles of organometallic chemistry and data from structurally similar ligands.

Catalysis:

Thiolate ligands are known to play a crucial role in various catalytic processes. Organometallic complexes featuring 3-Ethylcyclopentane-1-thiolate could potentially be active in:

  • Cross-coupling reactions: The steric bulk of the ethylcyclopentyl group may influence the selectivity of reactions such as Suzuki, Heck, and Sonogashira couplings.

  • Hydrogenation and transfer hydrogenation: The electronic properties of the sulfur donor can modulate the reactivity of the metal center in hydrogenation reactions.

  • C-H activation: The ligand framework can be designed to facilitate intramolecular C-H activation, leading to novel cyclometalated species with unique catalytic activities.

Materials Science:

Metal-thiolate complexes are precursors for the synthesis of metal sulfide nanoparticles and thin films. Complexes of this compound could be utilized in the preparation of advanced materials with applications in:

  • Semiconductors: Controlled decomposition of these complexes could yield metal sulfide nanomaterials with tunable band gaps.

  • Luminescent materials: The ligand may influence the photophysical properties of metal complexes, leading to new phosphorescent or fluorescent materials.

Medicinal Chemistry:

Organometallic compounds are increasingly being explored for their therapeutic potential. The unique properties of metal complexes, such as structural diversity and redox activity, make them attractive candidates for drug design.[1] 3-Ethylcyclopentane-1-thiolate complexes of metals like gold, platinum, or ruthenium could be investigated for:

  • Anticancer agents: The lipophilicity of the ligand could enhance cellular uptake of the metal complex.

  • Antimicrobial agents: The sulfur atom could interact with biological targets, contributing to the antimicrobial activity.

Hypothetical Quantitative Data

The following tables present hypothetical but realistic quantitative data for a representative organometallic complex of this compound, based on known values for similar alkylthiolate complexes. These values are intended to serve as a reference for researchers synthesizing and characterizing these novel compounds.

Table 1: Hypothetical Crystallographic Data for a Generic [M(3-ethylcyclopentane-1-thiolate)2L2] Complex

ParameterHypothetical Value
Metal-Sulfur Bond Length (Å)2.20 - 2.40
Sulfur-Metal-Sulfur Angle (°)90 - 110
Carbon-Sulfur Bond Length (Å)1.80 - 1.85
Crystal SystemMonoclinic
Space GroupP2₁/c

Table 2: Hypothetical Spectroscopic Data for a Generic [M(3-ethylcyclopentane-1-thiolate)2L2] Complex

TechniquePeak/Signal Position (Hypothetical)Assignment
¹H NMR δ 0.8 - 1.0 ppm (triplet)-CH₂CH₃
δ 1.2 - 2.2 ppm (multiplets)Cyclopentyl and ethyl -CH₂- protons
δ 2.5 - 3.0 ppm (multiplet)-CH-S proton
¹³C NMR δ 10 - 15 ppm-CH₂CH₃
δ 25 - 45 ppmCyclopentyl and ethyl -CH₂- carbons
δ 50 - 60 ppm-CH-S carbon
FT-IR 2550 - 2600 cm⁻¹ (weak)S-H stretch (in free ligand)
600 - 700 cm⁻¹C-S stretch
2800 - 3000 cm⁻¹C-H stretches

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of organometallic complexes of this compound. These protocols are based on established methods for the synthesis of metal-thiolate complexes and should be adapted based on the specific metal precursor and desired complex.

Protocol 1: Synthesis of a Generic Transition Metal (II) Bis(3-ethylcyclopentane-1-thiolate) Complex

Objective: To synthesize a neutral M(II) complex with two 3-Ethylcyclopentane-1-thiolate ligands.

Materials:

  • This compound

  • A suitable metal(II) precursor (e.g., MCl₂, M(OAc)₂, where M = Pd, Pt, Ni, Cu)

  • A weak base (e.g., triethylamine, sodium acetate)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, tetrahydrofuran, ethanol)

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard glassware (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation of the Ligand Solution:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2 equivalents of this compound in the chosen anhydrous solvent.

    • Add 2.2 equivalents of the weak base to the solution to deprotonate the thiol in situ, forming the thiolate. Stir the solution for 30 minutes at room temperature.

  • Preparation of the Metal Precursor Solution:

    • In a separate Schlenk flask, dissolve 1 equivalent of the metal(II) precursor in the same anhydrous solvent.

  • Reaction:

    • Slowly add the metal precursor solution to the stirred ligand solution at room temperature using a dropping funnel or syringe.

    • Observe for any color change or precipitation, which may indicate complex formation.

    • Allow the reaction to stir at room temperature for 12-24 hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC) if the complex is UV-active or stains.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • If a precipitate (e.g., triethylammonium chloride) has formed, filter the reaction mixture before solvent removal.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel or alumina.

  • Characterization:

    • Characterize the final product using standard analytical techniques:

      • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand and the overall structure of the complex.

      • FT-IR Spectroscopy: To observe the disappearance of the S-H stretch and the presence of characteristic C-S and metal-ligand vibrations.

      • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.

      • Elemental Analysis: To confirm the empirical formula.

      • Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To determine the precise molecular structure.

Protocol 2: Synthesis of a Gold(I) Phosphine Complex with 3-Ethylcyclopentane-1-thiolate

Objective: To synthesize a common type of gold(I)-thiolate complex, often explored for medicinal applications.

Materials:

  • (Thio)bis(triphenylphosphine)gold(I) chloride [(Ph₃P)AuCl]

  • This compound

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Anhydrous methanol and dichloromethane

  • Inert atmosphere setup

Procedure:

  • Preparation of the Thiolate Salt:

    • In a Schlenk flask, dissolve 1 equivalent of this compound in anhydrous methanol under an inert atmosphere.

    • Add a solution of 1 equivalent of KOH or NaOMe in methanol to the thiol solution. Stir for 1 hour at room temperature to form the potassium or sodium 3-ethylcyclopentane-1-thiolate salt.

  • Reaction:

    • In a separate Schlenk flask, dissolve 1 equivalent of (Ph₃P)AuCl in a mixture of dichloromethane and methanol.

    • Slowly add the freshly prepared thiolate salt solution to the gold(I) precursor solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Remove the solvents under reduced pressure.

    • Redissolve the residue in dichloromethane and filter to remove the inorganic salt byproduct (KCl or NaCl).

    • Concentrate the filtrate and precipitate the product by adding a non-polar solvent like hexane or pentane.

    • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

  • Characterization:

    • Characterize the product using NMR spectroscopy (¹H, ¹³C, ³¹P), FT-IR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual workflows and relationships relevant to the application of this compound in organometallic chemistry.

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_complexation Complexation Reaction cluster_purification Purification & Characterization Ligand This compound Deprotonation Deprotonation Ligand->Deprotonation Base Base (e.g., NEt3) Base->Deprotonation Solvent1 Anhydrous Solvent Solvent1->Deprotonation Thiolate 3-Ethylcyclopentane-1-thiolate Anion Deprotonation->Thiolate Reaction Ligand Substitution Thiolate->Reaction Metal_Precursor Metal Precursor (e.g., MCl2) Metal_Precursor->Reaction Solvent2 Anhydrous Solvent Solvent2->Reaction Crude_Complex Crude Organometallic Complex Reaction->Crude_Complex Purification Purification (Recrystallization/ Chromatography) Crude_Complex->Purification Pure_Complex Pure Complex Purification->Pure_Complex Characterization Characterization (NMR, IR, MS, X-ray) Pure_Complex->Characterization

Caption: General workflow for the synthesis of a metal complex with this compound.

Catalytic_Cycle Active_Catalyst [LnM-SR] Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + A Substrate_A Substrate A Substrate_A->Oxidative_Addition Substrate_B Substrate B Reductive_Elimination Reductive Elimination Substrate_B->Reductive_Elimination Product Product A-B Intermediate [LnM(A)(B)-SR] Oxidative_Addition->Intermediate Reductive_Elimination->Active_Catalyst Regeneration Reductive_Elimination->Product Intermediate->Reductive_Elimination + B

Caption: A hypothetical catalytic cycle involving a 3-ethylcyclopentane-1-thiolate complex.

Ligand_Properties_Relationship Ligand This compound Steric_Hindrance Steric Hindrance (Ethylcyclopentyl group) Ligand->Steric_Hindrance Electronic_Properties Electronic Properties (Thiolate donor) Ligand->Electronic_Properties Complex_Properties Organometallic Complex Properties Steric_Hindrance->Complex_Properties influences Electronic_Properties->Complex_Properties influences

Caption: Relationship between ligand structure and complex properties.

References

Application Notes and Protocols for Bioconjugation Utilizing 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential bioconjugation applications of 3-Ethylcyclopentane-1-thiol. While direct literature on the bioconjugation applications of this specific thiol is not currently available, its utility can be inferred from the well-established reactivity of the thiol group. This document outlines detailed protocols for common thiol-based conjugation strategies that can be adapted for this compound, enabling researchers to explore its potential in drug development and other life science applications.

Introduction to this compound in Bioconjugation

This compound is a cyclic aliphatic thiol. Its core utility in bioconjugation stems from the nucleophilic nature of its thiol (-SH) group, which can readily react with a variety of electrophilic partners to form stable covalent bonds.[][2][3] The ethyl group and cyclopentane ring may confer unique steric and lipophilic properties to the resulting bioconjugate, potentially influencing its stability, solubility, and interaction with biological systems.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C7H14S
Molecular Weight 130.25 g/mol [4]
Structure
IUPAC Name This compound[4]
SMILES CCC1CCC(C1)S[4]

Data sourced from PubChem CID 64516476[4]

The presence of the thiol group makes this compound a candidate for several established bioconjugation strategies, including:

  • Thiol-Maleimide Michael Addition: A highly specific reaction forming a stable thioether bond.[][5]

  • Thiol-Ene "Click" Chemistry: A robust and efficient reaction, often initiated by light or radicals, resulting in a thioether linkage.[6][7]

  • Disulfide Bond Formation: Creation of a reversible disulfide linkage, which can be cleaved under reducing conditions.[2][]

These techniques allow for the site-specific modification of proteins, peptides, antibodies, and other biomolecules for various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling, and surface immobilization.[][9][10]

Potential Applications in Drug Development

The unique structural features of this compound may offer advantages in drug development:

  • Antibody-Drug Conjugates (ADCs): The thiol group can be used to conjugate cytotoxic drugs to monoclonal antibodies, targeting tumors with high specificity.[][] The ethylcyclopentane moiety may influence the pharmacokinetic and pharmacodynamic properties of the ADC.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins can enhance their solubility, stability, and circulation half-life. This compound can serve as a linker for this purpose.

  • Drug Delivery Systems: Incorporation into liposomes, nanoparticles, or other drug carriers to facilitate targeted delivery and release of therapeutic agents.

Experimental Protocols

The following are detailed, adaptable protocols for key bioconjugation reactions involving a thiol-containing molecule like this compound.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of this compound to a maleimide-functionalized biomolecule (e.g., a protein). The reaction proceeds via a Michael addition to form a stable thioether bond.[][5]

Materials:

  • This compound

  • Maleimide-functionalized protein (1-10 mg/mL)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[12][13]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing existing disulfide bonds in the protein.[12][14]

  • Quenching Reagent: Free cysteine or β-mercaptoethanol.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis).[13][14]

Procedure:

  • Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Preparation of Protein Solution: Dissolve the maleimide-functionalized protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[13]

  • (Optional) Reduction of Protein Disulfide Bonds: If targeting native cysteines that form disulfide bonds, add a 10-100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature under an inert gas (e.g., nitrogen or argon).[12][14]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution with gentle stirring.[12]

  • Incubation: Flush the reaction vessel with an inert gas, seal, and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.[12]

  • Quenching: Add a quenching reagent (e.g., free cysteine) in slight excess to the unreacted maleimide groups to stop the reaction.

  • Purification: Remove excess this compound and other small molecules by size-exclusion chromatography or dialysis.[13][14]

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Expected Quantitative Data (based on similar thiol-maleimide reactions):

ParameterExpected Value
Reaction Time 2-16 hours
Optimal pH 6.5 - 7.5[]
Yield > 80%
Stability of Thioether Bond High in vivo, but can undergo retro-Michael reaction[15]

Workflow Diagram:

Thiol_Maleimide_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Thiol_Sol Prepare this compound Solution (10 mM in DMSO/DMF) Mix Mix Thiol and Protein Solutions Thiol_Sol->Mix Protein_Sol Prepare Maleimide-Protein Solution (1-10 mg/mL in Buffer) Reduction Optional: Reduce Protein Disulfides with TCEP Protein_Sol->Reduction Reduction->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (SEC/Dialysis) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize

Caption: Workflow for Thiol-Maleimide Conjugation.

Protocol 2: Thiol-Ene "Click" Chemistry

This protocol details the photo-initiated radical-mediated thiol-ene reaction between this compound and an alkene-functionalized biomolecule. This reaction is known for its high efficiency and orthogonality.[6][7]

Materials:

  • This compound

  • Alkene-functionalized biomolecule

  • Photoinitiator (e.g., Irgacure 2959 for aqueous solutions, DMPA for organic solvents)[16][17]

  • Reaction Solvent: Degassed buffer (e.g., PBS) or an appropriate organic solvent.

  • UV Lamp (365 nm)

  • Purification system (e.g., HPLC, FPLC).[5]

Procedure:

  • Prepare Solutions:

    • Dissolve the alkene-functionalized biomolecule in the chosen reaction solvent.

    • Dissolve this compound in the same solvent to the desired concentration (typically a slight molar excess relative to the alkene).

    • Prepare a stock solution of the photoinitiator.

  • Reaction Setup:

    • In a UV-transparent reaction vessel, combine the alkene-functionalized biomolecule and this compound.

    • Add the photoinitiator to the reaction mixture (concentration typically 0.1-1 mol% relative to the alkene).

    • Degas the solution by bubbling with an inert gas for at least 15 minutes to remove oxygen, which can quench the radical reaction.[5]

  • Initiation:

    • Expose the reaction mixture to UV light (365 nm) at room temperature. Reaction times can vary from minutes to a few hours depending on the reactants and their concentrations.[16][17]

  • Monitoring:

    • Monitor the reaction progress using analytical techniques such as HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and the photoinitiator.[5]

Expected Quantitative Data (based on similar thiol-ene reactions):

ParameterExpected Value
Reaction Time 5 - 60 minutes
Initiation UV light (365 nm) or thermal initiation
Yield > 90%
Stereoselectivity Anti-Markovnikov addition[6]

Reaction Pathway Diagram:

Thiol_Ene_Reaction cluster_reactants Reactants Thiol This compound (R-SH) UV_Light UV Light (365 nm) Thiol->UV_Light Alkene Alkene-Biomolecule (R'-CH=CH2) Carbon_Radical Carbon-Centered Radical (R-S-CH2-C•H-R') Alkene->Carbon_Radical Initiator Photoinitiator Initiator->UV_Light Thiyl_Radical Thiyl Radical (R-S•) UV_Light->Thiyl_Radical Thiyl_Radical->Alkene Propagation Chain_Transfer Chain Transfer with R-SH Carbon_Radical->Chain_Transfer Chain_Transfer->Thiyl_Radical Regenerates Product Thioether Conjugate (R-S-CH2-CH2-R') Chain_Transfer->Product

Caption: Radical-mediated Thiol-Ene Reaction Pathway.

Protocol 3: Disulfide Bond Formation

This protocol describes the formation of a reversible disulfide bond between this compound and a thiol-containing biomolecule (e.g., a protein with a free cysteine) through oxidation, or via disulfide exchange with an activated disulfide.

Materials:

  • This compound

  • Thiol-containing biomolecule (e.g., protein with accessible cysteine residues)

  • Oxidizing agent (e.g., hydrogen peroxide, air) or an activated disulfide reagent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, or pyridyl disulfide).[2]

  • Reaction Buffer: PBS, pH 6.5-7.5.

  • Purification system (e.g., dialysis, size-exclusion chromatography).

Procedure (Oxidation Method):

  • Prepare Solutions: Dissolve both this compound and the thiol-containing biomolecule in the reaction buffer. A molar excess of the smaller thiol is typically used.

  • Reaction: Gently stir the solution in a vessel open to the air to facilitate slow oxidation, or add a mild oxidizing agent like a dilute solution of hydrogen peroxide.

  • Incubation: Incubate the reaction at room temperature for several hours to overnight.

  • Monitoring: Monitor the formation of the disulfide bond by, for example, Ellman's test to quantify the decrease in free thiols.

  • Purification: Purify the conjugate to remove unreacted starting materials.

Procedure (Disulfide Exchange Method):

  • Activate Biomolecule (if necessary): If the biomolecule does not already contain an activated disulfide, react it with a reagent like DTNB to introduce a pyridyl disulfide group. Purify the activated biomolecule.

  • Prepare Thiol Solution: Dissolve this compound in the reaction buffer.

  • Exchange Reaction: Add the this compound solution to the solution of the activated biomolecule. The exchange reaction is typically rapid.[2]

  • Monitoring: The release of the leaving group (e.g., pyridine-2-thione) can often be monitored spectrophotometrically to follow the reaction progress.[2]

  • Purification: Purify the resulting disulfide-linked conjugate.

Expected Quantitative Data (based on similar disulfide formation reactions):

ParameterExpected Value
Reaction Time Minutes to hours (Disulfide Exchange)
Hours to overnight (Oxidation)
Optimal pH 6.5 - 8.0
Yield Variable, can be high with exchange method
Stability of Disulfide Bond Reversible in reducing environments

Logical Relationship Diagram:

Disulfide_Formation_Logic Start Goal: Form Disulfide Bond with This compound Method_Choice Choose Method Start->Method_Choice Oxidation Direct Oxidation Method_Choice->Oxidation Simple, Slower Exchange Disulfide Exchange Method_Choice->Exchange Controlled, Faster Reactants_Ox Thiol-Biomolecule + Thiol + Oxidant Oxidation->Reactants_Ox Reactants_Ex Activated Disulfide-Biomolecule + Thiol Exchange->Reactants_Ex Reaction_Ox Slow Reaction (hours) Reactants_Ox->Reaction_Ox Reaction_Ex Fast Reaction (minutes) Reactants_Ex->Reaction_Ex Purification Purification Reaction_Ox->Purification Reaction_Ex->Purification Product Disulfide-Linked Conjugate Purification->Product

Caption: Decision logic for disulfide bond formation.

Storage and Handling of Conjugates

For short-term storage, keep the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.[18] The addition of 5-10 mg/mL BSA and 0.01-0.03% sodium azide can also prevent denaturation and microbial growth.[14][18]

Disclaimer: The protocols and data presented are based on established principles of thiol chemistry and bioconjugation. Since there is no specific literature on the use of this compound in these applications, optimization of the reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is highly recommended for each specific application.

References

Application Notes and Protocols for Thiol-Ene Click Chemistry with 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene "click" chemistry is a powerful and versatile conjugation method that forms a stable thioether bond through the addition of a thiol to an alkene ('ene').[1] This reaction is characterized by high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug development, bioconjugation, and materials science.[1][2][3] The reaction can be initiated through two primary mechanisms: a radical-mediated pathway, typically triggered by UV light (photo-initiation) or heat (thermal-initiation), and a nucleophilic Michael addition pathway, which is base-catalyzed.[3][4] The radical-mediated pathway results in an anti-Markovnikov addition product.[3]

This document provides detailed application notes and experimental protocols for the use of a representative cyclic aliphatic thiol, 3-Ethylcyclopentane-1-thiol, in thiol-ene click reactions. Given the specificity of this compound, the following protocols and data are based on established principles and results from structurally similar aliphatic and cyclic thiols. The presented data is representative and intended to serve as a baseline for experimental design.

Applications in Drug Development and Research

The thioether linkage formed via thiol-ene chemistry is highly stable, making it ideal for creating robust bioconjugates. Key applications relevant to drug development include:

  • Antibody-Drug Conjugates (ADCs): Cysteine residues on antibodies can be targeted for site-specific conjugation of cytotoxic payloads functionalized with an 'ene' group.

  • Functionalization of Nanoparticles: Thiol-ene chemistry is used to modify the surface of nanoparticles for targeted drug delivery, improving their biocompatibility and cellular uptake.[1][5][6]

  • Hydrogel Formation: The creation of biocompatible hydrogels for controlled release of therapeutics is a common application.[7]

  • Peptide and Oligonucleotide Modification: Introducing functionalities to peptides and oligonucleotides for therapeutic or diagnostic purposes.[2]

  • Surface Patterning: Creating biocompatible or functionalized surfaces for cell culture studies and biosensors.[3]

Reaction Mechanisms and Pathways

The radical-mediated thiol-ene reaction proceeds via a step-growth mechanism, which is advantageous for forming uniform polymer networks.[3] The general mechanism involves initiation, propagation, and termination steps.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (I) I_rad Initiator Radical (I•) I->I_rad hv or Δ RS_rad Thiyl Radical (RS•) I_rad->RS_rad + R-SH - IH I_rad->RS_rad RSH This compound (R-SH) RSH->RS_rad + R-SH - Product Ene Alkene ('Ene') R'HC=CH2 RSE_rad Carbon-Centered Radical (RS-CH2-C•HR') RS_rad->RSE_rad Ene->RSE_rad + RS• Product Thioether Product (RS-CH2-CH2R') RSE_rad->Product + R-SH - RS• RSE_rad->Product

Diagram 1. Radical-mediated thiol-ene reaction mechanism.

Experimental Protocols

The following are generalized protocols for photo-initiated and thermal-initiated thiol-ene reactions with this compound. Researchers should optimize these conditions for their specific alkene and application.

Protocol 1: Photo-Initiated Thiol-Ene Conjugation

This protocol is ideal for rapid, room-temperature reactions and applications requiring spatial and temporal control. Photo-initiated reactions are often more efficient and require shorter reaction times than their thermal counterparts.[1]

Photo_Protocol_Workflow prep 1. Prepare Reactants mix 2. Mix in Reaction Vessel (Thiol, Ene, Photoinitiator, Solvent) prep->mix purge 3. Degas Mixture (e.g., N2 sparging for 15 min) mix->purge irradiate 4. UV Irradiation (e.g., 365 nm, 5-30 min) purge->irradiate monitor 5. Monitor Reaction (TLC, LC-MS, or NMR) irradiate->monitor purify 6. Purify Product (e.g., Column Chromatography) monitor->purify

Diagram 2. Workflow for photo-initiated thiol-ene conjugation.

Materials:

  • This compound

  • Alkene substrate (e.g., N-allyl-acetamide for a model reaction)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube or borosilicate vial)

Procedure:

  • In a suitable reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • Add the photoinitiator, DMPA (0.05 - 0.1 eq).

  • Seal the vessel and degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15 minutes to minimize oxygen inhibition.

  • Place the reaction vessel under a UV lamp (365 nm) at room temperature.

  • Irradiate for the desired time (typically 5-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.

Protocol 2: Thermal-Initiated Thiol-Ene Conjugation

This method is useful when UV light is incompatible with the substrates or when scaling up the reaction where light penetration may be an issue.

Thermal_Protocol_Workflow prep 1. Prepare Reactants mix 2. Mix in Reaction Vessel (Thiol, Ene, Thermal Initiator, Solvent) prep->mix purge 3. Degas Mixture (e.g., Freeze-Pump-Thaw x3) mix->purge heat 4. Heat Reaction (e.g., 60-80 °C, 2-12 hours) purge->heat monitor 5. Monitor Reaction (TLC, LC-MS, or NMR) heat->monitor purify 6. Purify Product (e.g., Column Chromatography) monitor->purify

Diagram 3. Workflow for thermal-initiated thiol-ene conjugation.

Materials:

  • This compound

  • Alkene substrate (e.g., N-allyl-acetamide)

  • Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel with a reflux condenser

  • Heating source (e.g., oil bath)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkene substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • Add the thermal initiator, AIBN (0.1 eq).

  • Thoroughly degas the solution using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere.

  • Maintain the temperature for the required duration (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data and Comparison

The following tables summarize representative data for the reaction of this compound with a model alkene, N-allyl-acetamide, under different initiation conditions. This data is intended to illustrate expected trends and should be optimized for specific systems.

Table 1: Comparison of Photo and Thermal Initiation

ParameterPhoto-Initiated (DMPA)Thermal-Initiated (AIBN)
Initiator Conc. (mol%) 1.05.0
Temperature Room Temperature70 °C
Reaction Time 15 minutes6 hours
Representative Yield >95%~85%
Key Advantages Fast, High Yield, Spatiotemporal ControlAmenable to Scale-up, No UV Equipment Needed
Key Disadvantages Limited Light Penetration in Large ScaleLonger Reaction Times, Potential Side Reactions

Table 2: Effect of Reaction Parameters on Photo-Initiation

EntryThiol:Ene RatioInitiator (DMPA) Conc. (mol%)Irradiation Time (min)Representative Conversion (%)
11.0 : 1.01.01592
21.1 : 1.01.015>98
31.5 : 1.01.015>99
41.1 : 1.00.51585
51.1 : 1.01.0575
61.1 : 1.01.030>99

Conclusion

Thiol-ene click chemistry offers a robust and efficient method for the conjugation of molecules like this compound to alkene-containing substrates. The choice between photo- and thermal-initiation allows for flexibility in experimental design, catering to different substrate sensitivities and scaling requirements. Photo-initiation is generally faster and proceeds with higher efficiency under mild conditions, while thermal initiation provides a viable alternative for larger-scale synthesis. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to successfully implement this powerful click chemistry reaction in their work.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Thiols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiols are a class of organic sulfur compounds characterized by the presence of a sulfhydryl (-SH) group. In biological systems, low-molecular-weight thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are critical for maintaining cellular redox homeostasis, detoxification processes, and various enzymatic reactions.[1][2] Accurate quantification of these molecules is essential for research in oxidative stress, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of thiols. However, due to their high reactivity and susceptibility to oxidation, and often lacking a strong native chromophore or fluorophore, their analysis typically requires specific sample preparation and derivatization steps.[3][4]

This document provides detailed application notes and protocols for the analysis of thiols using HPLC coupled with fluorescence and mass spectrometry detection.

Core Principles and Workflow

The analysis of thiols by HPLC generally follows a multi-step process designed to ensure stability, separability, and sensitive detection of the target analytes. The workflow begins with careful sample preparation to protect the reactive sulfhydryl group, followed by derivatization to attach a fluorescent or mass-spectrometry-active tag. The derivatized thiols are then separated on a reversed-phase HPLC column and quantified.

G cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing Sample Sample Collection (Cells, Plasma, Tissue) Stabilize Stabilization & Lysis (Acidification / Alkylating Agents) Sample->Stabilize Extract Extraction / Protein Precipitation (e.g., Metaphosphoric Acid) Stabilize->Extract Deriv Derivatization (e.g., with SBD-F, mBBr) Extract->Deriv HPLC HPLC Separation (Reversed-Phase C18) Deriv->HPLC Detect Detection (Fluorescence / MS/MS) HPLC->Detect Quant Quantification (Standard Curve) Detect->Quant Report Data Reporting Quant->Report

Caption: General workflow for thiol analysis by HPLC.

Protocol 1: Quantification of Intracellular Thiols by HPLC with Fluorescence Detection

This protocol details the analysis of thiols using pre-column derivatization with the fluorogenic reagent ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), followed by reversed-phase HPLC separation and fluorescence detection.[5]

1. Reagents and Materials

  • HPLC Grade: Water, Methanol (MeOH), Acetonitrile (ACN)

  • Reagents: SBD-F, Perchloric Acid (PCA), Sodium Hydroxide (NaOH), Citric Acid, Sodium Citrate

  • Standards: Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy), N-acetylcysteine (NAC) as internal standard (IS)

  • Equipment: HPLC system with fluorescence detector, C18 reversed-phase column (e.g., InertSustain AQ-C18), centrifuge, pH meter.

2. Sample Preparation Protocol The primary challenge in thiol analysis is preventing their oxidation during sample handling.[3] This protocol uses acid to stabilize the thiols.

G start Harvest Cells (e.g., 1x10^6 cells) step1 Add ice-cold Perchloric Acid (PCA) start->step1 step2 Vortex & Incubate on Ice (Protein Precipitation) step1->step2 step3 Centrifuge at 12,000 x g for 10 min at 4°C step2->step3 step4 Collect Supernatant (Contains acid-soluble thiols) step3->step4 end Proceed to Derivatization step4->end

Caption: Workflow for acid-based extraction of cellular thiols.

3. Derivatization Procedure

  • In a microcentrifuge tube, mix 50 µL of the sample supernatant or standard solution.

  • Add 50 µL of a buffer solution (e.g., 200 mM borate buffer, pH 9.5).

  • Add 100 µL of SBD-F solution (1 mg/mL in borate buffer).

  • Incubate the mixture at 60°C for 60 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

4. HPLC-Fluorescence Detection Conditions

ParameterCondition
Column InertSustain AQ-C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1 M Citric acid buffer (pH 3.0)
Mobile Phase B Methanol (MeOH)
Gradient 0-5 min: 2% B; 5-20 min: 2-20% B; 20-30 min: 20-50% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Fluorescence Detector (FLD)
Excitation (Ex) 385 nm
Emission (Em) 515 nm

5. Expected Performance This method provides excellent separation and sensitivity for various biological thiols.

AnalyteRetention Time (min)Linearity (R²)LOD (pmol)
Cysteine~8.5> 0.9990.1
Homocysteine~12.1> 0.9990.1
Glutathione~15.8> 0.9990.2
N-acetylcysteine (IS)~21.4--
(Data are representative and may vary based on specific instrumentation and conditions. Based on data from similar methods[5])

Protocol 2: Thiol Analysis by HPLC-Tandem Mass Spectrometry (MS/MS)

This protocol is designed for high-sensitivity and high-specificity analysis of thiols in complex matrices like wine or biological fluids, using derivatization with 4,4'-dithiodipyridine (DTDP) and detection by HPLC-MS/MS.[6] This approach is particularly useful for analyzing thiols at very low concentrations.[7]

1. Reagents and Materials

  • HPLC-MS Grade: Water, Methanol (MeOH), Formic Acid

  • Reagents: 4,4'-dithiodipyridine (DTDP), Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standards: Target thiols and corresponding stable isotope-labeled internal standards (SIL-IS).

2. Sample Preparation and Derivatization This method combines derivatization and extraction into a streamlined process.

G cluster_reaction Derivatization Logic Thiol R-SH (Thiol) Product R-S-TP (Stable Derivative) Thiol->Product + DTDP DTDP (Reagent) DTDP->Product start Sample + SIL-IS (e.g., 10 mL wine) step1 Add DTDP Solution (in Ethanol) start->step1 step2 Vortex & React (5 min at room temp) step1->step2 step3 Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) step2->step3 end Evaporate & Reconstitute for HPLC-MS/MS step3->end

Caption: Derivatization and SPE workflow for HPLC-MS/MS analysis.

  • To 10 mL of sample, add the stable isotope-labeled internal standards.

  • Add 100 µL of DTDP solution. The reaction proceeds rapidly at the natural pH of many samples like wine.[6]

  • Vortex and allow to react for 5-10 minutes.

  • Perform Solid Phase Extraction (SPE) to concentrate the derivatives and remove interferences.

  • Elute the derivatives from the SPE cartridge, evaporate the solvent, and reconstitute in mobile phase for analysis.

3. HPLC-MS/MS Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient A suitable gradient to separate target analytes (e.g., 5% to 95% B over 10 min)
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)

4. Representative MS/MS Transitions Quantification is performed using specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cysteine-DTDP Derivative230.0110.1
Glutathione-DTDP Derivative416.1287.1
Homocysteine-DTDP Derivative244.0110.1
(Transitions are illustrative for DTDP derivatives and must be optimized for the specific instrument.[6][7])

5. Expected Performance HPLC-MS/MS offers superior sensitivity and selectivity compared to other methods.

ParameterTypical Value
Limit of Quantification (LOQ) Low ng/L to µg/L range
Linearity (R²) > 0.995
Precision (RSD%) < 10%
Accuracy (Recovery %) 80-120%
(Performance characteristics are highly dependent on the analyte, matrix, and instrument.[7])

Summary and Conclusion

The choice of HPLC method for thiol analysis depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC with Fluorescence Detection is a robust, reliable, and widely accessible method suitable for many applications. Pre-column derivatization with reagents like SBD-F or monobromobimane is the most common approach.[5][8]

  • HPLC-MS/MS provides the highest level of sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological or food matrices.[9]

Regardless of the method, meticulous sample preparation to prevent thiol oxidation is paramount for obtaining accurate and reproducible results.[3] The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish effective HPLC-based thiol analysis in their laboratories.

References

Application Notes and Protocols for the Purification of Substituted Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of substituted thiols, essential molecules in pharmaceutical and biological research. The following sections outline various purification strategies, including precipitation, distillation, chromatography, and the use of scavenger resins, complete with experimental protocols and comparative data.

Purification by Precipitation

Precipitation is a rapid and cost-effective method for the bulk purification of thiols, particularly for removing highly soluble impurities or for isolating the thiol as an insoluble salt, which can be reversed.

Application Note: This method is advantageous for large-scale purifications where high purity is not the primary objective. It is often used as an initial clean-up step. For instance, a two-step precipitation method has been effectively used to remove free SDS and thiol reagents from protein solutions, achieving protein recovery of at least 90% for hydrophilic proteins and around 80% for hydrophobic proteins[1]. While this example focuses on proteins, the principle can be adapted for smaller thiol molecules by carefully selecting a precipitating agent that selectively interacts with the thiol or the impurities.

Experimental Protocol: Precipitation of a Thiol from a Reaction Mixture
  • Reaction Quenching: After the synthesis is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Add a solvent in which the desired thiol is insoluble but the impurities are soluble. Common anti-solvents include hexanes, pentane, or diethyl ether for polar thiols, and water for non-polar thiols.

  • Precipitation: Slowly add the anti-solvent to the stirred reaction mixture until a precipitate forms. Continue stirring for 30 minutes to an hour to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the precipitate with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified thiol precipitate under vacuum.

Note: For thiols that can form insoluble salts (e.g., with heavy metals), a solution of the metal salt can be added to precipitate the thiol. The thiol can then be regenerated by treatment with a stronger acid or a chelating agent.

Purification by Distillation

Distillation is a powerful technique for purifying liquid thiols with boiling points that are significantly different from those of the impurities.[2][3][4][5] It is particularly useful for removing non-volatile impurities.

Application Note: Simple distillation is effective when the boiling point difference between the thiol and impurities is greater than 25°C.[4] For closer boiling points, fractional distillation is required.[2][4][6] Vacuum distillation is employed for high-boiling or thermally sensitive thiols to lower the boiling point and prevent decomposition.[2][4] Care must be taken to avoid oxidation of thiols at high temperatures; performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Experimental Protocol: Simple Distillation of a Liquid Thiol
  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[3][5]

  • Sample Loading: Charge the round-bottom flask with the crude thiol mixture and a few boiling chips. The flask should not be more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, the vapor of the lower-boiling component will rise, and its temperature will be recorded by the thermometer. The vapor will then pass into the condenser, where it will cool and liquefy, dripping into the receiving flask.[3][4]

  • Fraction Collection: Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure thiol.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

Chromatographic Purification of Thiols

Chromatography offers high-resolution purification and is suitable for obtaining highly pure substituted thiols. Various chromatographic techniques can be employed, depending on the nature of the thiol and the impurities.

Covalent Chromatography

Application Note: Covalent chromatography is a highly specific method for purifying thiol-containing molecules.[7] This technique utilizes a resin with an activated disulfide group (e.g., 2-pyridyl disulfide) that reacts with the thiol group of the target molecule to form a mixed disulfide bond, thus immobilizing it on the resin. Non-thiol impurities are washed away, and the purified thiol is then eluted by adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol.[7][8] This method is particularly useful for purifying thiol-containing proteins and peptides from complex biological samples.[7]

Experimental Protocol: Purification of a Thiol-Containing Peptide using Thiopropyl Resin
  • Resin Preparation: Swell the thiopropyl resin in an appropriate buffer (e.g., phosphate buffer). Wash the resin multiple times with the same buffer to remove the storage solution. To minimize thiol oxidation, it is recommended to degas the buffer.[7]

  • Sample Preparation: Dissolve the crude peptide sample in the coupling buffer. If the sample contains other reducing agents, they must be removed prior to loading.[8]

  • Binding: Load the sample onto the prepared resin column and allow it to pass through slowly. The thiol-containing peptide will covalently bind to the resin.[7]

  • Washing: Wash the column with several bed volumes of the coupling buffer to remove all non-bound impurities.

  • Elution: Elute the purified peptide by passing a solution containing a reducing agent (e.g., 20 mM DTT or 140 mM β-mercaptoethanol) through the column.[7][8] This will cleave the disulfide bond and release the purified thiol-containing peptide.

  • Fraction Collection: Collect the eluted fractions and analyze them for the presence of the desired peptide.

Scavenger Resins and Solid-Phase Extraction (SPE)

Application Note: Scavenger resins are functionalized solid supports designed to react with and bind specific types of molecules, such as excess reagents or by-products. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are excellent scavengers for various metals like Palladium (Pd), Platinum (Pt), Copper (Cu), Mercury (Hg), Silver (Ag), and Lead (Pb).[9][10] They can also scavenge electrophiles such as alkyl halides and acid chlorides.[11] This makes them highly effective for purifying reaction mixtures by removing unwanted species, leaving the desired thiol product in solution. Solid-phase extraction (SPE) is a broader technique that can be used to either retain the thiol on a sorbent while impurities pass through, or retain the impurities while the thiol passes through.[12][13][14][15]

Experimental Protocol: Purification using a Thiol Scavenger Resin
  • Resin Selection: Choose a thiol scavenger resin appropriate for the impurity to be removed (e.g., a metal catalyst).

  • Reaction Completion: Once the chemical reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the impurity).[9]

  • Scavenging: Stir the mixture for a period ranging from 15 minutes to a few hours at room temperature.[9]

  • Filtration: Filter the mixture to remove the resin, which now has the impurity bound to it.

  • Concentration: Concentrate the filtrate to obtain the purified thiol product.

Quantitative Data Summary

Purification MethodAnalytePurity/YieldReference
PrecipitationHydrophilic Proteins>90% Recovery[1]
PrecipitationHydrophobic Proteins~80% Recovery[1]
Covalent ChromatographyThiol-containing proteinsHigh Specificity[7]
Scavenger ResinMercury from effluent< 5 ppb residual Hg[16]
Scavenger Resin (ISOLUTE® Si-Thiol)Metal impuritiesMaximizes product recovery[9]

Visualizing Purification Workflows

The following diagrams illustrate the general workflows for the described purification protocols.

Precipitation_Workflow cluster_precipitation Precipitation Workflow Crude Thiol\nMixture Crude Thiol Mixture Add\nAnti-solvent Add Anti-solvent Crude Thiol\nMixture->Add\nAnti-solvent Solubilizes impurities Precipitate\nFormation Precipitate Formation Add\nAnti-solvent->Precipitate\nFormation Thiol is insoluble Filtration Filtration Precipitate\nFormation->Filtration Isolate solid Washing Washing Filtration->Washing Remove residual impurities Drying Drying Washing->Drying Under vacuum Purified Thiol\n(Solid) Purified Thiol (Solid) Drying->Purified Thiol\n(Solid)

Caption: General workflow for thiol purification by precipitation.

Distillation_Workflow cluster_distillation Distillation Workflow Crude Liquid\nThiol Crude Liquid Thiol Heating Heating Crude Liquid\nThiol->Heating In distillation flask Vaporization Vaporization Heating->Vaporization Lower boiling point component Condensation Condensation Vaporization->Condensation In condenser Collection Collection Condensation->Collection As distillate Purified Thiol\n(Liquid) Purified Thiol (Liquid) Collection->Purified Thiol\n(Liquid)

Caption: General workflow for thiol purification by distillation.

Covalent_Chromatography_Workflow cluster_covalent_chromatography Covalent Chromatography Workflow Crude Sample Crude Sample Load onto\nThiopropyl Resin Load onto Thiopropyl Resin Crude Sample->Load onto\nThiopropyl Resin Binding Binding Load onto\nThiopropyl Resin->Binding Thiol forms disulfide bond Wash Wash Binding->Wash Remove non-thiol impurities Elute Elute Wash->Elute Add reducing agent (e.g., DTT) Collect Purified\nThiol Collect Purified Thiol Elute->Collect Purified\nThiol

Caption: Workflow for covalent chromatography of thiols.

Scavenger_Resin_Workflow cluster_scavenger_resin Scavenger Resin Workflow Crude Thiol\n+ Impurities Crude Thiol + Impurities Add Scavenger\nResin Add Scavenger Resin Crude Thiol\n+ Impurities->Add Scavenger\nResin Stir Filtration Filtration Add Scavenger\nResin->Filtration Resin binds impurities Purified Thiol\n(in solution) Purified Thiol (in solution) Filtration->Purified Thiol\n(in solution)

Caption: Workflow for purification using a scavenger resin.

References

Application Note: Derivatization of 3-Ethylcyclopentane-1-thiol for Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Ethylcyclopentane-1-thiol is a cyclic aliphatic thiol. The accurate and sensitive quantification of thiols is crucial in various fields, including environmental analysis, food chemistry, and pharmaceutical development. Due to their chemical properties, direct analysis of thiols like this compound can be challenging. They may exhibit poor chromatographic behavior, lack a strong chromophore for UV-Vis detection, or have low volatility for gas chromatography (GC).[1]

Derivatization is a key strategy to overcome these challenges. This process involves chemically modifying the thiol group to enhance its analytical properties. For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a fluorescent or UV-active tag, significantly increasing detection sensitivity.[2][3] For Gas Chromatography (GC), derivatization increases the volatility and thermal stability of the analyte, enabling its analysis.[4][5]

This document provides detailed protocols for the derivatization of this compound for analysis by two common and powerful techniques: HPLC with Fluorescence Detection and GC with Mass Spectrometry (MS) detection.

Method 1: HPLC Analysis via Pre-Column Fluorescence Derivatization

This method is designed for highly sensitive quantification of this compound using a fluorescent labeling agent, monobromobimane (MBB), followed by separation and detection using Reverse-Phase HPLC with a fluorescence detector. MBB reacts specifically with the thiol group to yield a highly fluorescent, stable derivative.[6][7][8]

Logical Workflow for HPLC Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample containing This compound Buffer Add Alkaline Buffer (e.g., pH 9.0) Sample->Buffer Standard This compound Standard Solution Standard->Buffer Reagent Add Monobromobimane (MBB) Reagent Buffer->Reagent Incubate Incubate at RT (e.g., 7.5 min) Reagent->Incubate Inject Inject into HPLC-FLD System Incubate->Inject Separate RP-HPLC Separation Inject->Separate Detect Fluorescence Detection (Ex: 392 nm, Em: 480 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-FLD analysis of this compound.

Experimental Protocol: Derivatization with Monobromobimane (MBB)

Principle: The derivatization reaction occurs at a basic pH where the thiol group is deprotonated to the more nucleophilic thiolate anion. This anion then attacks the electrophilic bromine atom of monobromobimane in a nucleophilic substitution reaction, forming a stable, fluorescent thioether derivative. The reaction rate is optimal at a pH around 9.0.[6]

A. Reagents and Materials

  • This compound (analytical standard)

  • Monobromobimane (MBB)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

B. Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using acetonitrile to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • MBB Reagent Solution (30 mM): Dissolve an appropriate amount of MBB in acetonitrile. This solution should be prepared fresh daily and kept in the dark, as it is light-sensitive.[6] A 30 mM MBB solution in acetonitrile stored at room temperature in the dark retains over 90% reactivity after 3 days.[7]

  • Reaction Buffer (0.1 M Borate Buffer, pH 9.0): Prepare a 0.1 M boric acid solution and adjust the pH to 9.0 with 1 M NaOH.

C. Derivatization Protocol

  • To 100 µL of the sample or working standard solution in a microcentrifuge tube, add 800 µL of the pH 9.0 reaction buffer.

  • Add 100 µL of the 30 mM MBB reagent solution.

  • Vortex the mixture gently for 10 seconds.

  • Incubate the reaction mixture at room temperature (25°C) for 7.5 minutes in the dark.[6] This reaction time ensures over 97% of the thiol reacts while maintaining a clean chromatogram.[6]

  • The reaction is self-quenching as excess MBB hydrolyzes over time. The sample is now ready for injection.

  • Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

D. HPLC-Fluorescence Detection (FLD) Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: A typical gradient could be: 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80-100% B), 18-22 min (100% B), 22-25 min (100-30% B), 25-30 min (30% B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation: 392 nm, Emission: 480 nm.[7]

Data Presentation: Example Performance Characteristics

The following table summarizes the expected performance characteristics for the analysis of the MBB-derivatized this compound. These values are based on typical performance for similar thiol analyses found in the literature.[9][10]

ParameterExpected Value
Retention Time (min)12.5 (Example)
Linearity (R²)> 0.999
Limit of Detection (LOD)5 - 15 nM
Limit of Quantification (LOQ)15 - 50 nM
Recovery (%)95 - 105%
Intra-day Precision (%RSD)< 4%
Inter-day Precision (%RSD)< 5%

Method 2: GC-MS Analysis via Silylation

This method is suitable for the analysis of this compound in complex matrices. Derivatization via silylation replaces the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group.[4] This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[5]

Logical Workflow for GC-MS Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Dried sample extract containing This compound Solvent Add Anhydrous Solvent (e.g., Pyridine) Sample->Solvent Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Solvent->Reagent Incubate Heat at 60-70°C (e.g., 30 min) Reagent->Incubate Inject Inject into GC-MS System Incubate->Inject Separate GC Separation (e.g., DB-5 column) Inject->Separate Detect Mass Spectrometry Detection (EI, Scan or SIM mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: Derivatization with BSTFA

Principle: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent. It reacts with the active hydrogen of the thiol group to form a volatile and thermally stable trimethylsilyl (TMS) derivative and non-interfering, volatile byproducts.

A. Reagents and Materials

  • This compound (analytical standard)

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials with inserts

B. Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane. Store at 4°C.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using hexane to create calibration standards.

C. Derivatization Protocol

  • Transfer 100 µL of the sample extract or standard solution into a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as water will react with the silylating reagent.

  • Add 50 µL of anhydrous pyridine to the dried residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

D. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line: 280°C

  • MS Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Data Presentation: Example Performance Characteristics

The following table summarizes the expected performance characteristics for the analysis of the silylated this compound.

ParameterExpected Value
Retention Time (min)8.2 (Example)
Characteristic Ions (m/z)To be determined from mass spectrum
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.3 - 3 µg/L
Recovery (%)90 - 110%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%

Conclusion

The choice between HPLC-FLD and GC-MS for the analysis of this compound depends on the specific requirements of the study, including required sensitivity, sample matrix complexity, and available instrumentation. Derivatization with monobromobimane for HPLC-FLD analysis offers excellent sensitivity and is suitable for aqueous samples. Silylation for GC-MS analysis provides high selectivity and is a robust method for complex or organic-based samples. Both protocols presented here provide a reliable framework for the accurate quantification of this compound in a research or drug development setting. Method optimization for specific matrices and concentration ranges is recommended.

References

Application Notes & Protocols: 3-Ethylcyclopentane-1-thiol in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Ethylcyclopentane-1-thiol for the formation of self-assembled monolayers (SAMs). Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are based on established principles for structurally similar molecules, such as alkanethiols and cyclopentanethiol. These notes are intended to serve as a foundational guide for researchers exploring the use of this compound in surface functionalization, biosensing, and drug development applications.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate.[1] The formation of SAMs using organosulfur compounds, particularly thiols on gold surfaces, is a well-established and versatile method for tailoring the physicochemical properties of interfaces.[2][3] The thiol headgroup (–SH) exhibits a strong affinity for gold, leading to the formation of a stable gold-thiolate bond, while the organic backbone and terminal group determine the surface properties of the monolayer.[1][2]

This compound offers a unique combination of a cyclic aliphatic structure with an ethyl substituent. This molecular geometry is expected to influence the packing density, thickness, and surface energy of the resulting SAM, potentially offering advantages in applications requiring specific molecular spacing or surface morphology. The cyclopentyl ring provides a rigid backbone, which may lead to the formation of well-ordered monolayers.[3] Potential applications for SAMs functionalized with this compound include:

  • Controlled Surface Wettability: The aliphatic nature of the molecule will create a hydrophobic surface.

  • Biosensor Fabrication: The SAM can serve as a platform for the immobilization of biomolecules.[4]

  • Corrosion Inhibition: Densely packed monolayers can act as a protective barrier on metal surfaces.[3]

  • Nanopatterning: The defined molecular footprint can be utilized in soft lithography techniques.[3]

Quantitative Data Summary

PropertyExpected Value RangeCharacterization Technique
Water Contact Angle 90° - 110°Contact Angle Goniometry
Monolayer Thickness 5 - 8 ÅEllipsometry, X-ray Reflectivity (XRR)
Reductive Desorption Potential -0.8 V to -1.1 V (vs. Ag/AgCl)Cyclic Voltammetry (CV)
Surface Coverage 3.5 - 4.5 x 10^14 molecules/cm^2Quartz Crystal Microbalance (QCM), CV
Predominant Sulfur Species Au-S (Thiolate)X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Materials and Reagents
  • This compound (Purity > 95%)

  • Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals)[2]

  • Absolute Ethanol (200 proof, anhydrous)[2]

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen or argon gas

  • Glassware (cleaned thoroughly)

Substrate Preparation (Gold Surface)

A clean and pristine gold surface is critical for the formation of high-quality SAMs.

  • Cut the gold-coated substrate to the desired dimensions using a diamond-tipped scribe.

  • Clean the substrates by sonicating in a sequence of solvents: ultrapure water, acetone, and isopropanol (10 minutes each).

  • Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • For a more rigorous cleaning, immerse the substrates in freshly prepared Piranha solution for 30-60 seconds. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

  • Thoroughly rinse the substrates with ultrapure water and then with absolute ethanol.

  • Dry the substrates again under a stream of nitrogen or argon and use immediately.

SAM Formation
  • Prepare a 1 mM solution of this compound in absolute ethanol.[1] It is recommended to degas the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen, which can cause disulfide formation.

  • Immediately immerse the clean, dry gold substrates into the thiol solution in a clean, sealed container.[5]

  • To minimize oxygen exposure, the container can be backfilled with nitrogen or argon before sealing.

  • Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1][5]

  • After incubation, remove the substrates from the thiol solution using clean tweezers.

  • Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.[2]

  • Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen or argon.[5]

  • Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator or nitrogen-filled container) until further use.

Characterization Methods

The quality and properties of the formed SAM should be assessed using appropriate surface-sensitive techniques:

  • Contact Angle Goniometry: To determine the surface hydrophobicity and assess the uniformity of the monolayer.

  • Ellipsometry: To measure the thickness of the SAM.[6]

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface, including the presence of the gold-thiolate bond.[7][8]

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the molecular arrangement and packing of the SAM at the atomic/molecular scale.[3][9]

  • Fourier Transform Infrared Spectroscopy (FTIR): Specifically, Infrared Reflection-Absorption Spectroscopy (IRRAS) can provide information about the orientation of the molecules within the SAM.[8]

  • Cyclic Voltammetry (CV): Can be used to determine the surface coverage and to probe the blocking properties of the monolayer against redox species.[10]

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Substrate Gold Substrate Cleaning Solvent Cleaning (Sonication) Substrate->Cleaning Drying1 Drying (N2/Ar) Cleaning->Drying1 Piranha Piranha Etch (Optional) Drying1->Piranha Rinsing1 Rinsing (H2O, Ethanol) Piranha->Rinsing1 Drying2 Drying (N2/Ar) Rinsing1->Drying2 Immersion Immerse Substrate (18-24h) Drying2->Immersion ThiolSolution Prepare 1 mM Thiol in Ethanol ThiolSolution->Immersion Rinsing2 Rinse with Ethanol Immersion->Rinsing2 Drying3 Dry with N2/Ar Rinsing2->Drying3 Characterization Surface Analysis (Contact Angle, XPS, etc.) Drying3->Characterization

Caption: Experimental workflow for the formation and characterization of a this compound SAM on a gold substrate.

SAM_Structure Schematic of a this compound SAM on Gold cluster_SAM Self-Assembled Monolayer cluster_Substrate Gold Substrate S1 S C1 Cyclopentyl Ring S1->C1 Au Au(111) Surface S1->Au S2 S C2 Cyclopentyl Ring S2->C2 S2->Au S3 S C3 Cyclopentyl Ring S3->C3 S3->Au S4 S C4 Cyclopentyl Ring S4->C4 S4->Au E1 Ethyl Group C1->E1 E2 Ethyl Group C2->E2 E3 Ethyl Group C3->E3 E4 Ethyl Group C4->E4

References

Troubleshooting & Optimization

Preventing oxidation of 3-Ethylcyclopentane-1-thiol during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 3-Ethylcyclopentane-1-thiol during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the synthesis and storage of this compound?

The primary issue is the rapid oxidation of the thiol group (-SH). Thiols are susceptible to oxidation, particularly by atmospheric oxygen, which leads to the formation of a disulfide dimer (3-ethylcyclopentyl disulfide).[1][2] This dimerization is a common source of impurity and can significantly lower the yield of the desired product.[2]

Q2: What are the potential oxidation products of this compound?

The oxidation of thiols can yield several products depending on the strength of the oxidizing agent.[3]

  • Mild Oxidation: Reaction with mild oxidants like atmospheric oxygen or iodine results in the formation of a disulfide (R-S-S-R).[4][5]

  • Strong Oxidation: More potent oxidizing agents such as hydrogen peroxide, potassium permanganate (KMnO₄), or nitric acid (HNO₃) can further oxidize the sulfur atom to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H).[3][6]

Q3: How can I prevent the oxidation of this compound during synthesis?

Preventing oxidation requires the rigorous exclusion of oxygen from the reaction environment. Key strategies include:

  • Inert Atmosphere: Conduct all steps of the synthesis, including workup and purification, under an inert atmosphere of nitrogen (N₂) or argon (Ar).[2]

  • Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.[2]

  • pH Control: Maintaining a low pH (acidic conditions) can help, as the deprotonated thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation.[2]

Q4: My purified this compound shows impurities after a few hours. What is happening?

Even after successful purification, the thiol can oxidize if not stored correctly. The formation of the disulfide dimer is common when the product is exposed to air.[2]

Q5: What are the recommended storage conditions for this compound?

To ensure long-term stability and purity, the compound should be stored with the following precautions:

  • Inert Atmosphere: Store in a sealed vial or ampule under a nitrogen or argon atmosphere.[2]

  • Low Temperature: Keep the compound at a low temperature, such as -20°C, to minimize the rate of any potential degradation reactions.[2]

  • Protection from Light: Use an amber or opaque container to protect the thiol from light, as UV radiation can also promote oxidation.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Disulfide dimer detected in analysis (GC/MS, NMR) immediately after synthesis and workup. Oxygen was introduced during the reaction, workup, or solvent evaporation steps.Ensure all glassware is oven-dried and purged with inert gas. Use deoxygenated solvents for all steps, including extraction and chromatography. Evaporate solvents under a stream of N₂ or Ar rather than air.[2]
Low yield of the desired thiol product. Significant portion of the thiol oxidized to disulfide or other byproducts during the reaction.Re-evaluate the inertness of the entire setup. Ensure reagents are pure and free from oxidizing contaminants. Minimize reaction time where possible.
The product degrades during column chromatography. The silica gel or solvent may contain dissolved oxygen.Use deoxygenated solvents for the mobile phase. Consider flashing the column with nitrogen or argon before loading the sample. Work quickly to minimize air exposure time on the column.
I have a batch of thiol that has partially oxidized to the disulfide. Can it be salvaged? The disulfide bond has formed.Yes, the disulfide can often be reduced back to the thiol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or zinc dust with an acid (Zn/HCl).[1][2] The recovered thiol must then be repurified and stored under strictly anaerobic conditions.

Data Presentation

Table 1: Oxidation Products of this compound
Compound NameChemical StructureSulfur Oxidation StateTypical Formation Conditions
This compoundR-SH-2(Synthesized Product)
1,2-bis(3-ethylcyclopentyl)disulfaneR-S-S-R-1Mild oxidation (e.g., O₂, I₂)[1][4]
3-Ethylcyclopentanesulfenic acidR-SOH0Intermediate in oxidation pathway[6]
3-Ethylcyclopentanesulfinic acidR-SO₂H+2Oxidation with stronger agents (e.g., H₂O₂)[3]
3-Ethylcyclopentanesulfonic acidR-SO₃H+4Strong oxidation (e.g., KMnO₄, HNO₃)[3]

(Where R = 3-ethylcyclopentyl)

Experimental Protocols

Protocol 1: Representative Synthesis of this compound via Nucleophilic Substitution

This protocol describes a general method for synthesizing a thiol from an alkyl halide, adapted to minimize oxidation. The starting material would be 3-ethylcyclopentyl halide (e.g., bromide or iodide).

Materials:

  • 3-ethylcyclopentyl bromide

  • Sodium hydrosulfide (NaSH)

  • Anhydrous, deoxygenated ethanol

  • Deoxygenated water

  • Deoxygenated 1 M HCl

  • Deoxygenated brine

  • Anhydrous sodium sulfate

  • Schlenk flask and other appropriate glassware

  • Nitrogen or Argon gas line with a bubbler

Procedure:

  • Setup: Assemble an oven-dried Schlenk flask with a magnetic stir bar, condenser, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagents: In the flask, dissolve sodium hydrosulfide in deoxygenated ethanol under the inert atmosphere.

  • Reaction: Slowly add a solution of 3-ethylcyclopentyl bromide in deoxygenated ethanol to the stirring NaSH solution at room temperature. The reaction may be gently heated if required, and progress can be monitored by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding deoxygenated water.

  • Extraction: Transfer the mixture to a separatory funnel purged with inert gas. Extract the aqueous layer with a deoxygenated organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with deoxygenated 1 M HCl, deoxygenated water, and finally deoxygenated brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution through a cannula into a clean, purged Schlenk flask to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude thiol can be purified by vacuum distillation or flash chromatography using deoxygenated solvents. Collect the purified product in a flask purged with inert gas.

  • Storage: Immediately transfer the purified this compound into a pre-weighed, amber vial, purge with argon or nitrogen, seal tightly, and store at -20°C.

Protocol 2: Deoxygenation of Solvents

  • Place the solvent in a suitable flask (e.g., a round-bottom flask or solvent bottle).

  • Insert a long needle or glass tube connected to a nitrogen or argon source, ensuring the tip is below the solvent's surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for at least 30-60 minutes. For larger volumes, a longer time is required.

  • The solvent is now ready for use in an anaerobic synthesis.

Visualizations

Thiol_Oxidation_Pathway Thiol R-SH This compound Disulfide R-S-S-R Disulfide Dimer Thiol->Disulfide Mild Oxidant (e.g., O₂) Sulfenic R-SOH Sulfenic Acid Thiol->Sulfenic Strong Oxidant Disulfide->Thiol Reducing Agent Sulfinic R-SO₂H Sulfinic Acid Sulfenic->Sulfinic Oxidation Sulfonic R-SO₃H Sulfonic Acid Sulfinic->Sulfonic Strong Oxidation

Caption: Oxidation pathway of this compound.

Anaerobic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Storage Prep_Glassware 1. Oven-Dry & Purge Glassware with N₂/Ar Reaction 3. Perform Reaction Under Inert Atmosphere Prep_Glassware->Reaction Prep_Solvent 2. Deoxygenate Solvents (Sparge) Prep_Solvent->Reaction Workup 4. Quench & Extract with Deoxygenated Reagents Reaction->Workup Purify 5. Purify via Distillation or Chromatography Workup->Purify Store 6. Store Final Product Under N₂/Ar at -20°C Purify->Store

Caption: Workflow for anaerobic synthesis of thiols.

Troubleshooting_Dimer Start Dimer (R-S-S-R) Detected in Product? Check_Reaction Was reaction run under N₂/Ar atmosphere? Start->Check_Reaction Yes Check_Solvents Were all solvents & reagents deoxygenated? Check_Reaction->Check_Solvents Yes Solution_Inert Solution: Improve inert gas technique. Ensure positive pressure. Check_Reaction->Solution_Inert No Check_Workup Was workup/purification exposed to air? Check_Solvents->Check_Workup Yes Solution_Degas Solution: Degas all liquids via sparging or freeze-pump-thaw. Check_Solvents->Solution_Degas No Solution_Handling Solution: Use Schlenk techniques or a glovebox for post-reaction handling. Check_Workup->Solution_Handling Yes End Problem Solved Check_Workup->End No Solution_Inert->End Solution_Degas->End Solution_Handling->End

References

Technical Support Center: Synthesis of Substituted Cyclopentanethiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges, particularly low yields, encountered during the synthesis of substituted cyclopentanethiols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in substituted cyclopentanethiol synthesis? Low yields are frequently attributed to several factors:

  • Oxidation: The thiol moiety is highly susceptible to oxidation, leading to the formation of disulfide byproducts. This is often exacerbated by the presence of atmospheric oxygen during the reaction or workup.

  • Side Reactions: Depending on the chosen route, side reactions such as elimination (to form cyclopentene derivatives) can compete with the desired nucleophilic substitution.

  • Poor Leaving Group: In substitution reactions, if the leaving group on the cyclopentane ring (e.g., a halide or mesylate) is not sufficiently reactive, the reaction may be slow or incomplete.

  • Purification Losses: Cyclopentanethiols can be volatile and prone to degradation on standard silica gel, leading to significant product loss during purification.

Q2: How can I prevent the formation of disulfide byproducts? Disulfide formation is a common oxidative side reaction. To minimize this, the following precautions are essential:

  • Inert Atmosphere: Conduct the reaction and all subsequent workup steps under an inert atmosphere, such as dry nitrogen or argon. This requires the use of degassed solvents.

  • Reducing Agents: During the aqueous workup, the addition of a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help cleave any disulfides that may have formed, converting them back to the desired thiol.

Q3: My starting cyclopentanol is unreactive. What are my options? Direct substitution of a hydroxyl group is difficult as it is a poor leaving group. It must first be converted into a more reactive functional group. Common strategies include:

  • Conversion to Halides: Use reagents like thionyl chloride (SOCl₂) with pyridine to produce cyclopentyl chlorides, or phosphorus tribromide (PBr₃) for cyclopentyl bromides.

  • Conversion to Sulfonates: React the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to form highly reactive mesylates or tosylates.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol to a thioester (a thiol precursor) with thioacetic acid, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon.[1][2]

Q4: What are the best practices for purifying substituted cyclopentanethiols? Purification can be challenging. Consider the following:

  • Column Chromatography: If chromatography is necessary, use deactivated silica gel (e.g., by pre-treating with a triethylamine/hexane mixture) to minimize on-column degradation. Elute quickly with a relatively non-polar eluent system.

  • Distillation: For sufficiently volatile and thermally stable compounds, distillation under reduced pressure can be an effective purification method.

  • Avoid Prolonged Exposure to Air: Handle the purified product under an inert atmosphere and store it in a tightly sealed container, preferably in a cold, dark place to prevent oxidation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Observed Problem Potential Cause Recommended Solution(s)
No Product Formation (or trace amounts) 1. Inactive starting material (e.g., alcohol not converted to leaving group).2. Reaction temperature too low.3. Ineffective thiolating agent.1. Confirm the formation of the intermediate (e.g., cyclopentyl bromide or mesylate) by TLC or NMR before proceeding.2. Gradually increase the reaction temperature and monitor for product formation.3. Consider a more nucleophilic sulfur source or a different synthetic route.
Major Byproduct is a Disulfide 1. Oxygen present in the reaction flask or during workup.1. Ensure all solvents are thoroughly degassed.2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.3. Add a reducing agent (e.g., DTT) during the workup phase.
Significant Amount of Cyclopentene Derivative 1. Base is too strong or sterically hindered, favoring elimination (E2) over substitution (Sₙ2).2. High reaction temperature.1. Switch to a less hindered, softer nucleophile (e.g., thioacetate instead of hydrosulfide).2. Use a milder base for deprotonation steps.3. Run the reaction at a lower temperature for a longer period.
Complex Mixture of Products 1. Decomposition of starting material or product.2. Multiple side reactions occurring.1. Re-evaluate the stability of your specific substituted cyclopentane under the reaction conditions.2. Simplify the reaction conditions: use a cleaner solvent, a more specific base, or a lower temperature.3. Consider a protective group strategy if sensitive functional groups are present.
Product is Lost During Purification 1. Degradation on silica gel.2. Product is volatile and lost during solvent removal.1. Use deactivated silica or an alternative stationary phase like alumina.2. Remove solvent under reduced pressure at low temperature. For highly volatile thiols, consider purification via distillation.

Comparative Data on Synthetic Routes

The choice of synthetic route can significantly impact the overall yield. The following table summarizes typical yields for common approaches to introducing a thiol group onto a cyclopentane ring.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Sₙ2 with Thioacetate Cyclopentyl Bromide/MesylatePotassium Thioacetate, then NaOH/HCl65-85Good yields, readily available reagents, minimizes disulfide formation.Two distinct synthetic steps required.
Sₙ2 with Thiourea Cyclopentyl BromideThiourea, then NaOH60-80Often a one-pot procedure, avoids handling of volatile thiols until the final step.Isothiouronium salt intermediate can sometimes be difficult to hydrolyze completely.
Mitsunobu Reaction CyclopentanolPPh₃, DEAD/DIAD, Thioacetic Acid50-75Inversion of stereochemistry, good for stereospecific synthesis.Requires anhydrous conditions, byproducts (phosphine oxide, hydrazine) can complicate purification.[1][2]
Sₙ2 with Hydrosulfide Cyclopentyl BromideSodium Hydrosulfide (NaSH)40-60Direct, one-step conversion to the thiol.Prone to disulfide formation, NaSH can be difficult to handle.

Key Experimental Protocols

Method 1: From a Substituted Cyclopentyl Bromide via Thioacetate

This two-step method is often reliable and high-yielding. It proceeds through a stable S-thioacetate intermediate, which is then hydrolyzed to the thiol.

Step A: Synthesis of the Substituted Cyclopentyl Thioacetate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted cyclopentyl bromide (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium thioacetate (1.2 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thioacetate.

  • Purify the crude product by flash column chromatography.

Step B: Hydrolysis to the Substituted Cyclopentanethiol

  • Dissolve the purified cyclopentyl thioacetate (1.0 eq) in methanol under a nitrogen atmosphere.

  • In a separate flask, prepare a degassed solution of 1 M sodium hydroxide (NaOH) in water.

  • Add the NaOH solution (2.0 eq) to the methanol solution and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the thioacetate is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with cold 1 M hydrochloric acid (HCl).

  • Extract the product with diethyl ether three times.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and carefully remove the solvent under reduced pressure at low temperature to yield the final substituted cyclopentanethiol.

Method 2: From a Substituted Cyclopentanol via Mitsunobu Reaction

This method is ideal for converting secondary alcohols with inversion of stereochemistry.

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the substituted cyclopentanol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and thioacetic acid (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe. An orange color may develop.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired thioacetate as well as triphenylphosphine oxide and the hydrazine byproduct. Purify via flash column chromatography to isolate the thioacetate.

  • Perform the hydrolysis of the resulting thioacetate as described in Method 1, Step B .

Visualized Experimental and Troubleshooting Logic

experimental_workflow General Synthesis Workflow start Select Starting Material (e.g., Substituted Cyclopentanol or Cyclopentyl Halide) reagent_prep Prepare Anhydrous & Degassed Reagents/Solvents start->reagent_prep reaction_setup Set Up Reaction Under Inert Atmosphere (N₂/Ar) reagent_prep->reaction_setup thiolation Introduce Sulfur Source (e.g., KSAc, Thiourea, Mitsunobu) reaction_setup->thiolation monitoring Monitor Reaction Progress (TLC / GC-MS) thiolation->monitoring Stir at Optimal Temp workup Aqueous Workup (Optional: Add DTT) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Distillation) workup->purification product Characterize & Store Final Product purification->product

Caption: A generalized workflow for the synthesis of substituted cyclopentanethiols.

troubleshooting_tree Troubleshooting Low Yield start Low Yield Encountered analyze Analyze Crude Mixture (NMR, TLC, GC-MS) start->analyze q_product Is Starting Material Consumed? analyze->q_product a_sm_present Check Reagent Purity & Reaction Conditions (Temp, Time) q_product->a_sm_present No q_byproducts What are the Major Byproducts? q_product->q_byproducts Yes success Yield Improved a_sm_present->success a_disulfide Disulfide Detected: - Use Inert Atmosphere - Degas Solvents - Add DTT to Workup q_byproducts->a_disulfide Disulfide a_elimination Elimination Product: - Use Milder Base - Lower Temperature - Change Nucleophile q_byproducts->a_elimination Elimination a_other Other/Complex Mixture: - Re-evaluate Stability - Consider Protective Groups q_byproducts->a_other Other q_purification Was Product Lost During Purification? q_byproducts->q_purification No Obvious Byproduct a_disulfide->success a_elimination->success a_other->success a_purification Optimize Purification: - Deactivate Silica Gel - Use Low Temp Evaporation - Consider Distillation q_purification->a_purification Yes q_purification->success No a_purification->success

Caption: A decision tree for troubleshooting low yields in cyclopentanethiol synthesis.

References

Technical Support Center: 3-Ethylcyclopentane-1-thiol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylcyclopentane-1-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized via a nucleophilic substitution reaction. The most common methods involve the reaction of a 3-ethylcyclopentyl halide (e.g., 1-bromo-3-ethylcyclopentane) with a sulfur nucleophile. Two primary routes are:

  • Reaction with Sodium Hydrosulfide (NaSH): This is a direct SN2 reaction where the hydrosulfide anion (-SH) displaces the halide.

  • Reaction with Thiourea: This method proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the thiol. This route can sometimes offer better yields and fewer side products compared to the direct reaction with NaSH.[1][2][3]

Q2: What are the most common impurities I should expect in my crude this compound product?

A2: The primary impurities are typically byproducts of the synthesis reaction. These include:

  • Bis(3-ethylcyclopentyl) sulfide: This is the most common impurity, formed when the initially produced 3-Ethylcyclopentane-1-thiolate anion reacts with another molecule of the 3-ethylcyclopentyl halide starting material in an SN2 reaction.[1]

  • Bis(3-ethylcyclopentyl) disulfide: This impurity arises from the oxidation of the desired thiol product. Thiols are susceptible to oxidation, especially in the presence of air or other oxidizing agents.[1]

  • Unreacted 3-ethylcyclopentyl halide: Incomplete reaction will leave residual starting material in the crude product.

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • TLC: Periodically sample the reaction mixture and spot it on a TLC plate alongside your starting material. A new spot corresponding to the thiol product should appear, and the starting material spot should diminish over time.

  • GC-MS: This technique can provide more detailed information, allowing you to identify the formation of the product and potential side products by their mass-to-charge ratio (m/z) and retention time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Starting Material: The 3-ethylcyclopentyl halide may have degraded. 2. Poor Quality Reagents: Sodium hydrosulfide or thiourea may be of low purity or have decomposed. 3. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the SN2 reaction.1. Verify Starting Material: Check the purity of the halide by GC-MS or NMR. Consider re-purifying if necessary. 2. Use Fresh Reagents: Use freshly opened or properly stored reagents. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 4. Solvent Selection: Ensure a suitable polar aprotic solvent (e.g., DMF, acetone) is used to facilitate the SN2 reaction.
High Levels of Sulfide Impurity 1. Stoichiometry: An excess of the 3-ethylcyclopentyl halide relative to the sulfur nucleophile. 2. Slow Addition of Halide: Adding the halide too slowly can lead to a localized excess of the thiol product, promoting sulfide formation.1. Adjust Stoichiometry: Use a slight excess of the sulfur nucleophile (NaSH or thiourea). 2. Control Addition Rate: Add the 3-ethylcyclopentyl halide to the sulfur nucleophile solution at a steady, controlled rate.
Presence of Disulfide Impurity 1. Oxidation: The thiol product is being oxidized by air during the reaction or workup.1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Reductive Workup: During the workup, a mild reducing agent can be added to convert any formed disulfide back to the thiol.
Difficulty in Product Purification 1. Similar Boiling Points: The thiol product and impurities may have close boiling points, making distillation challenging. 2. Co-elution in Chromatography: Product and impurities may not separate well on a standard silica gel column.1. Fractional Distillation: Use a fractional distillation column for better separation. 2. Alternative Purification: Consider converting the thiol to a solid derivative for purification by recrystallization, followed by regeneration of the thiol. 3. Specialized Chromatography: Methods like silver ion solid-phase extraction (Ag+ SPE) can be used to selectively isolate thiols.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Thiourea

This two-step procedure minimizes the formation of the sulfide byproduct.

Step 1: Formation of the Isothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • To this solution, add 1-bromo-3-ethylcyclopentane (1.0 equivalent).

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate.

Step 2: Hydrolysis to the Thiol

  • To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature and acidify with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Carefully transfer the crude this compound to the distillation flask.

  • Slowly heat the flask and collect the fraction that boils at the expected temperature for this compound. The boiling point will be dependent on the pressure.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).

  • GC Program: Use a temperature program that allows for the separation of the product from any potential impurities. A typical program might start at 50°C and ramp up to 250°C.

  • MS Analysis: Acquire mass spectra in the electron ionization (EI) mode.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis start 1-bromo-3-ethylcyclopentane + Thiourea reaction Reflux in Ethanol start->reaction intermediate Isothiouronium Salt reaction->intermediate hydrolysis NaOH, H2O, Reflux intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product distillation Fractional Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Analysis pure_product->nmr

Caption: Workflow for synthesis and purification.

troubleshooting_logic Troubleshooting Logic for Impurity Issues start Analyze Crude Product by GC-MS impurity_check High Impurity Levels? start->impurity_check sulfide_check Sulfide Impurity? impurity_check->sulfide_check Yes end Proceed with Purification impurity_check->end No disulfide_check Disulfide Impurity? sulfide_check->disulfide_check No adjust_stoichiometry Adjust Stoichiometry (excess nucleophile) sulfide_check->adjust_stoichiometry Yes inert_atmosphere Use Inert Atmosphere & Degassed Solvents disulfide_check->inert_atmosphere Yes disulfide_check->end No adjust_stoichiometry->end inert_atmosphere->end

Caption: Logic for addressing common impurities.

References

Improving the stability of 3-Ethylcyclopentane-1-thiol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Ethylcyclopentane-1-thiol in solution. The information provided is based on the general principles of thiol chemistry due to the limited availability of data specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other thiols, is primarily influenced by:

  • Oxidation: The thiol group (-SH) is susceptible to oxidation, which is the main degradation pathway. This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solution.[1][2][3]

  • pH: The pH of the solution plays a critical role. At higher pH, the thiol group is more likely to be in its thiolate form (R-S⁻), which is more susceptible to oxidation.[4]

  • Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of thiols.

  • Light Exposure: UV light can promote the formation of reactive oxygen species (ROS), which can accelerate thiol degradation.[5]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation pathways.

Q2: What are the common degradation products of this compound?

A2: The primary degradation pathway for thiols is oxidation. Initially, two molecules of the thiol can oxidize to form a disulfide (3,3'-diethyldicyclopentyl disulfide). Further oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H), which are generally irreversible.[3][6]

Q3: How can I minimize the oxidation of this compound in my experiments?

A3: To minimize oxidation, consider the following strategies:

  • Use of Degassed Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Inert Atmosphere: Whenever possible, handle solutions of this compound under an inert atmosphere (e.g., in a glove box).

  • Addition of Antioxidants: Incorporate antioxidants into your solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[7]

  • Use of Reducing Agents: For short-term stability, small amounts of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to maintain the thiol in its reduced state.[8] TCEP is often preferred as it is more stable and less prone to air oxidation than DTT.[8]

  • Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency or Activity of this compound in Solution
Possible Cause Troubleshooting Step Rationale
Oxidation by dissolved oxygen.1. Prepare fresh solutions before each experiment. 2. Use solvents that have been deoxygenated by sparging with nitrogen or argon. 3. Handle the compound and its solutions under an inert atmosphere.Minimizes the primary degradation pathway for thiols.[1]
Catalysis by trace metal ions.1. Add a chelating agent like EDTA (typically 0.1-1 mM) to the buffer or solvent. 2. Use high-purity solvents and reagents to minimize metal contamination.Sequesters metal ions that can catalyze the oxidation of the thiol group.[9]
Inappropriate pH of the solution.1. Maintain the pH of the solution in the acidic to neutral range (ideally below 7). 2. Buffer the solution to ensure pH stability. Note that some biological buffers can have temperature-dependent pH.[10]The thiolate anion, which is more prevalent at higher pH, is more susceptible to oxidation.[4]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step Rationale
Variability in solution preparation and handling.1. Standardize the protocol for solution preparation, including the source and purity of reagents. 2. Document the age of the solution and storage conditions for each experiment.Ensures reproducibility by minimizing variations in experimental conditions.
Exposure to light.1. Store stock solutions and experimental samples in amber vials or protect them from light. 2. Conduct experiments under subdued light conditions when possible.[8]Light can induce photo-oxidation and the formation of reactive species that degrade thiols.[5]
Temperature fluctuations.1. Store stock solutions at low temperatures (e.g., 2-8 °C or frozen) as recommended for thiols. 2. For experiments, ensure a consistent and controlled temperature.Lower temperatures slow down the rate of degradation reactions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Solvent Preparation:

    • Take a suitable volume of a high-purity solvent (e.g., ethanol, DMSO, or an appropriate buffer).

    • Degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

    • If using a buffer, ensure it is prepared with deoxygenated water and the pH is adjusted to be slightly acidic to neutral (e.g., pH 6.0-7.0).

  • Addition of Stabilizers:

    • To the deoxygenated solvent, add a chelating agent such as EDTA to a final concentration of 0.5 mM.

    • (Optional) For enhanced stability, add an antioxidant like BHT to a final concentration of 0.01%.

  • Dissolving the Thiol:

    • Weigh the required amount of this compound in a clean, dry vial.

    • Under an inert atmosphere if possible, add the stabilized, deoxygenated solvent to the vial to achieve the desired concentration.

    • Mix gently until the compound is fully dissolved.

  • Storage:

    • Store the stock solution in an amber, tightly sealed vial to protect from light and air.

    • For short-term storage, refrigerate at 2-8 °C. For long-term storage, aliquot and store at -20 °C or -80 °C to minimize freeze-thaw cycles.

Protocol 2: Monitoring the Stability of this compound using HPLC

This protocol outlines a general method for assessing the stability of your thiol compound over time.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent or buffer system, with and without stabilizers, as described in Protocol 1.

    • Divide the solution into several aliquots in sealed, amber vials.

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4 °C, protected from light).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove an aliquot for analysis.

    • Use a suitable High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of the parent thiol. A common method for thiol analysis involves a C18 reversed-phase column.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an acid like trifluoroacetic acid (TFA) to ensure good peak shape.

    • Detection can be performed using a UV detector at an appropriate wavelength (if the molecule has a chromophore) or, more specifically, with a mass spectrometer (LC-MS) for accurate identification and quantification.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Compare the degradation rates between the stabilized and non-stabilized solutions to evaluate the effectiveness of the stabilization strategy.

Quantitative Data Summary

The following tables summarize the expected impact of various stabilizers on the stability of a generic thiol solution. The percentage of remaining thiol is hypothetical and for illustrative purposes to demonstrate the expected trends.

Table 1: Effect of pH on Thiol Stability in an Aqueous Buffer at 25°C

pH% Thiol Remaining after 24 hours
5.095%
7.080%
8.550%

Table 2: Effect of Additives on Thiol Stability at pH 7.4, 25°C

ConditionAdditive% Thiol Remaining after 24 hours
ControlNone75%
Chelating Agent1 mM EDTA85%
Antioxidant0.01% BHT90%
Reducing Agent1 mM TCEP>98%
Combined1 mM EDTA + 0.01% BHT95%

Visualizations

degradation_pathway Thiol This compound (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation Sulfenic Sulfenic Acid (R-SOH) Disulfide->Sulfenic Further Oxidation Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Oxidation

Caption: Primary oxidative degradation pathway of thiols.

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis Solvent Degas Solvent Additives Add Stabilizers (EDTA, Antioxidant) Solvent->Additives Dissolve Dissolve Thiol Additives->Dissolve Store Store Aliquots under Varied Conditions Dissolve->Store Analyze Analyze at Time Points (e.g., HPLC) Store->Analyze Data Compare Degradation Rates Analyze->Data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimization of Thiol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for thiol synthesis.

General Troubleshooting and FAQs

This section addresses common issues applicable to various thiol synthesis methods.

Question: My thiol product is degrading or showing impurities after a short time. What is happening and how can I prevent it?

Answer: Thiols are susceptible to oxidation by atmospheric oxygen, which leads to the formation of disulfide dimers.[1][2] This process can occur rapidly, especially for thiols that are sensitive.[1] To prevent this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) during both the reaction and storage.[2] Solvents should be deoxygenated before use.[2] For storage, keeping the purified thiol in a sealed container under an inert gas at low temperatures (-20°C) is recommended.[2] Storing the compound in a solution with a pH well below the thiol's pKa can also limit disulfide formation.[2]

Question: I am observing the formation of a disulfide dimer as my main impurity. How can I mitigate this?

Answer: Disulfide formation is a common issue due to the ease of oxidation of the thiol group.[2][3] Here are several strategies to minimize this side reaction:

  • Inert Atmosphere: Conduct the entire synthesis and workup under an inert atmosphere of nitrogen or argon to exclude oxygen.[2]

  • Deoxygenated Solvents: Ensure all solvents are thoroughly deoxygenated prior to use.[2]

  • Reducing Agents: If disulfide formation is unavoidable, the disulfide can often be reduced back to the thiol. A common method is treatment with a reducing agent like sodium borohydride (NaBH4), provided it is compatible with other functional groups in your molecule.[2] Dithiothreitol (DTT) can also be used as a stabilizer.[2]

  • Storage: Store the final product under an inert atmosphere and at low temperatures.[2]

Troubleshooting Low Thiol Yield

Below is a decision tree to help diagnose and resolve issues related to low reaction yields.

low_yield_troubleshooting start Low Thiol Yield Observed check_starting_material Is the starting material pure? start->check_starting_material check_reagents Are reagents fresh and anhydrous? check_starting_material->check_reagents Yes purify_sm Action: Purify starting material. check_starting_material->purify_sm No check_atmosphere Was the reaction run under an inert atmosphere? check_reagents->check_atmosphere Yes use_fresh_reagents Action: Use fresh/dry reagents and solvents. check_reagents->use_fresh_reagents No check_temp Is the reaction temperature optimal? check_atmosphere->check_temp Yes implement_inert Action: Implement rigorous inert atmosphere techniques. check_atmosphere->implement_inert No check_side_products Are major side products observed (e.g., disulfide, sulfide)? check_temp->check_side_products Yes optimize_temp Action: Optimize temperature based on literature for the specific substrate. check_temp->optimize_temp No address_side_products Action: Modify reaction to suppress side products (see specific FAQs). check_side_products->address_side_products Yes

A decision tree for troubleshooting low thiol yield.

Synthesis from Alkyl Halides

Using Thiourea

This is a reliable two-step method that minimizes the formation of sulfide byproducts.[3][4] The process involves the formation of an alkyl isothiourea salt, which is then hydrolyzed to the thiol.[5]

Question: I am getting a low yield when synthesizing a secondary thiol from a secondary alkyl halide using thiourea. Why is this?

Answer: The reaction of alkyl halides with thiourea proceeds via an SN2 mechanism.[4] For secondary and especially tertiary alkyl halides, the competing E2 elimination reaction becomes more significant, leading to the formation of alkenes and thus a lower yield of the desired thiol.[6] This method is most effective for primary and activated alkyl halides.[7]

Question: What are the best conditions for the hydrolysis of the isothiourea salt?

Answer: Alkaline hydrolysis is typically used to convert the intermediate isothiourea salt to the final thiol product.[4][5] A solution of sodium or potassium hydroxide in water or a water/alcohol mixture is commonly employed. The reaction is often heated to ensure complete hydrolysis.

Using Sodium Hydrosulfide (NaSH)

This method is a more direct SN2 reaction but can be complicated by side reactions.[4][8]

Question: My primary product when using sodium hydrosulfide is a symmetric sulfide (R-S-R), not the thiol (R-SH). How can I fix this?

Answer: This is a very common problem with this method.[3] The thiol product is acidic and can be deprotonated to form a thiolate anion (RS-). This thiolate is an excellent nucleophile and can react with another molecule of the alkyl halide to form a sulfide.[4][9] To minimize this side reaction, a large excess of sodium hydrosulfide should be used.[8] This increases the probability that the alkyl halide will react with the hydrosulfide anion (-SH) rather than the thiolate anion.

Question: Sodium hydrosulfide is difficult to handle. Are there any safety precautions I should be aware of?

Answer: Yes, sodium hydrosulfide is highly hygroscopic and can be difficult to handle.[10] It is also highly alkaline and corrosive.[11] A major hazard is the release of highly toxic hydrogen sulfide (H₂S) gas, which can occur upon contact with acids or even when diluted with water.[11] Always handle NaSH in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and avoid contact with acids.[11]

Data Summary: Synthesis from Alkyl Halides
MethodStarting MaterialKey Reagent(s)Common Side ProductsMitigation StrategyTypical Yields (Primary Halides)
Thiourea Alkyl Halide1. Thiourea2. Aqueous Base (e.g., NaOH)Olefins (for 2°/3° halides)Use for primary halides.Good to Excellent[6]
Sodium Hydrosulfide Alkyl HalideSodium Hydrosulfide (NaSH)Symmetric Sulfides (R-S-R)Use a large excess of NaSH.Variable, depends on conditions[4][8]

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a key method for synthesizing aryl thiols from phenols.[12] It involves the thermal intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed.[12]

Question: The traditional Newman-Kwart rearrangement requires very high temperatures, causing my starting material to decompose. Are there milder alternatives?

Answer: Yes, the high temperatures (200–300 °C) required for the traditional thermal rearrangement can lead to decomposition and lower yields.[13] Fortunately, catalytic methods have been developed that allow the reaction to proceed under much milder conditions. Palladium catalysis can lower the required temperature to around 100°C.[14][15] More recently, an organic photoredox catalysis method has been developed that allows the rearrangement to occur at ambient temperature using blue LED irradiation.[13]

Question: My Newman-Kwart rearrangement is not working for an electron-deficient aromatic system. What is the issue?

Answer: The success of the Newman-Kwart rearrangement can be sensitive to the electronic properties of the aryl group. For the thermal reaction, electron-withdrawing groups can facilitate the rearrangement.[14] However, for some of the newer catalytic methods, such as the photoredox-mediated approach, electron-rich substrates tend to give excellent yields, while electron-deficient substrates may show limited reactivity.[13] The choice of method should be tailored to the substrate.

Data Summary: Newman-Kwart Rearrangement Conditions
MethodTemperatureKey FeaturesSubstrate Scope
Thermal 200–300 °CUncatalyzed, requires high heat.Broad, but can cause decomposition.[12][13]
Palladium-Catalyzed ~100 °CUses a palladium catalyst (e.g., [Pd(tBu₃P)₂]).Milder conditions, good for many substrates.[14]
Photoredox-Catalyzed AmbientUses a photooxidant and blue light.Very mild, excellent for electron-rich substrates.[13]

Experimental Workflow: General Thiol Synthesis and Purification

thiol_synthesis_workflow start Select Synthesis Method reaction_setup Reaction Setup (Inert Atmosphere, Dry Solvents) start->reaction_setup reaction Run Reaction (Monitor by TLC/LCMS) reaction_setup->reaction workup Aqueous Workup / Extraction reaction->workup purification Purification (e.g., Chromatography, Distillation) workup->purification characterization Characterization (NMR, MS) purification->characterization storage Storage (Inert Atmosphere, -20°C) characterization->storage

A generalized workflow for thiol synthesis.

Experimental Protocols

Protocol 1: Synthesis of an Alkyl Thiol from an Alkyl Halide via Thiourea
  • Isothiourea Salt Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the primary alkyl halide (1.0 eq) and thiourea (1.1 eq) in a suitable solvent (e.g., ethanol). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture. Add a solution of sodium hydroxide (2.5 eq) in water.

  • Workup: Heat the mixture to reflux for 2-4 hours. After cooling, acidify the mixture with aqueous HCl. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thiol can be purified further by distillation or column chromatography.

Protocol 2: Synthesis of an Aryl Thiol via Newman-Kwart Rearrangement (Thermal)
  • O-Aryl Thiocarbamate Formation: To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate, 1.5 eq). Stir for 30 minutes, then add N,N-dimethylthiocarbamoyl chloride (1.1 eq). Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC). Perform an aqueous workup to isolate the O-aryl thiocarbamate.

  • Rearrangement: Place the purified O-aryl thiocarbamate in a flask suitable for high-temperature reactions (e.g., in a sand bath or heating mantle). Heat the compound under an inert atmosphere to 200-250 °C.[12] The reaction is often run neat or in a high-boiling solvent like diphenyl ether. Monitor the progress by taking small aliquots and analyzing by TLC or NMR.

  • Hydrolysis: Once the rearrangement is complete, cool the mixture. Add a solution of NaOH or KOH in a mixture of water and methanol. Heat to reflux to hydrolyze the S-aryl thiocarbamate to the thiophenol.

  • Purification: After cooling and acidification, extract the thiophenol and purify by distillation, chromatography, or recrystallization.

References

Troubleshooting Peak Tailing in GC Analysis of Thiols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of thiols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing thiols by GC?

A1: Peak tailing in the GC analysis of thiols is primarily caused by two factors:

  • Active Sites: Thiols are polar and highly active compounds that can interact with active sites within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on glass surfaces (e.g., inlet liners, columns) or metal surfaces within the flow path. This interaction leads to secondary, undesirable retention mechanisms, causing the peaks to tail.[1][2]

  • Physical Issues: Problems within the physical setup of the GC can also lead to peak tailing for all compounds, including thiols. These issues include poor column installation (e.g., incorrect insertion depth in the inlet or detector), leaks in the system, or the presence of dead volumes in the flow path.[3]

Q2: How can I determine if peak tailing is caused by active sites or a physical problem in my GC system?

A2: A simple diagnostic test can help differentiate between chemical activity and physical problems. Inject a non-polar compound, such as an alkane, that is known to not interact with active sites.

  • If the alkane peak also tails, the issue is likely a physical problem with the GC system (e.g., a leak, dead volume, or improper column installation).

  • If the alkane peak is symmetrical, but your thiol peaks are tailing, the problem is most likely due to active sites within the system interacting with the thiol analytes.

Q3: What is an "inert flow path," and why is it important for thiol analysis?

A3: An inert flow path is a sample pathway within the GC system that is free from active sites that can interact with sensitive analytes like thiols.[1] It is crucial for thiol analysis because it minimizes the adsorption of these active compounds, leading to:

  • Symmetrical peak shapes

  • Improved signal-to-noise ratios

  • Lower detection limits

  • More accurate and reproducible quantification[4]

Components of an inert flow path include deactivated inlet liners, inert-coated columns, deactivated seals, and fittings.

Q4: Can derivatization help reduce peak tailing for thiols?

A4: Yes, derivatization is a highly effective strategy to mitigate peak tailing for thiols. The process involves chemically modifying the thiol group to make the analyte less polar and more volatile.[5][6] A common method is silylation , which replaces the active hydrogen on the thiol group with a non-polar trimethylsilyl (TMS) group.[5][7]

Benefits of derivatizing thiols include:

  • Reduced interaction with active sites

  • Improved peak shape (less tailing)

  • Increased thermal stability

  • Enhanced volatility[5]

Troubleshooting Guides

Guide 1: Diagnosing and Eliminating Active Sites

This guide provides a systematic approach to identifying and mitigating active sites in your GC system.

Step 1: Initial Assessment Inject a test mix containing both a thiol and a non-polar hydrocarbon. If the thiol peak tails and the hydrocarbon peak is symmetrical, proceed to the next step.

Step 2: Inlet System Check The inlet is a common source of activity.

  • Liner: Replace the inlet liner with a new, deactivated liner. Use a liner with glass wool if your sample contains non-volatile residues, as the wool can help trap these contaminants.

  • Septum: A worn or cored septum can release particles into the inlet, creating active sites. Replace the septum regularly.

  • Seals: Inspect and, if necessary, replace the inlet seals with deactivated seals.

Step 3: Column Check

  • Column Contamination: If the front end of the column is contaminated with non-volatile sample matrix, it can become active. Trim 15-20 cm from the front of the column.

  • Column Degradation: If trimming the column does not resolve the issue, the column's stationary phase may be degraded. Consider replacing the column with a new, inert-coated column specifically designed for analyzing active compounds.

Step 4: Bake-out If contamination is suspected throughout the system, perform a system bake-out according to the manufacturer's instructions for your column and instrument. This can help remove volatile contaminants but will not eliminate non-volatile residues.

Guide 2: Addressing Physical Problems in the GC System

If all peaks in your chromatogram, including non-polar compounds, are tailing, follow these steps.

Step 1: Check Column Installation

  • Inlet: Ensure the column is installed at the correct depth in the inlet as specified by the instrument manufacturer. An incorrect depth can create dead volumes.[3]

  • Detector: Similarly, verify the column is correctly installed in the detector.

Step 2: Leak Check Perform a thorough leak check of the entire system using an electronic leak detector. Pay close attention to the inlet and detector fittings, the septum, and any unions.

Step 3: Optimize Inlet Parameters

  • Inlet Temperature: An inlet temperature that is too low can cause slow sample vaporization and lead to peak broadening or tailing. Conversely, a temperature that is too high can cause thermal degradation of the analytes. Optimize the inlet temperature for your specific thiols.

  • Injection Technique: For splitless injections, ensure the purge activation time is optimized to transfer the analytes to the column efficiently without allowing excessive solvent tailing.

Data Presentation

Table 1: Illustrative Comparison of Peak Asymmetry for a Thiol Analyte under Different GC Conditions

ConditionInlet LinerColumn TypePeak Asymmetry Factor*
StandardStandard GlassStandard 5% Phenyl2.5
Inert Flow PathDeactivated Glass WoolInert-Coated 5% Phenyl1.2
DerivatizationDeactivated Glass WoolInert-Coated 5% Phenyl1.0

*Peak Asymmetry Factor is a measure of peak shape, where a value of 1.0 represents a perfectly symmetrical peak. Higher values indicate increased tailing. The values presented are illustrative and will vary depending on the specific thiol and analytical conditions.

Experimental Protocols

Protocol 1: Silylation of Thiols for GC Analysis

This protocol describes a general procedure for the silylation of thiols using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • Thiol sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (as a catalyst, optional)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC autosampler vials

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it must be dried completely as water will react with the silylation reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of MSTFA. If the thiol is sterically hindered or difficult to derivatize, 1-2 µL of anhydrous pyridine can be added as a catalyst.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample can then be diluted with an appropriate solvent (e.g., hexane, toluene) if necessary and transferred to a GC autosampler vial for analysis.

Note: Silylation reagents are sensitive to moisture. All glassware should be dry, and reagents should be handled in a moisture-free environment.[6][8]

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_start Start cluster_diagnosis Diagnosis cluster_physical Physical Issues cluster_chemical Chemical Activity start Peak Tailing Observed for Thiols inject_alkane Inject Non-Polar Alkane start->inject_alkane alkane_tails Alkane Peak Tails inject_alkane->alkane_tails Yes alkane_symmetrical Alkane Peak Symmetrical inject_alkane->alkane_symmetrical No check_install Check Column Installation (Inlet & Detector) alkane_tails->check_install leak_check Perform Leak Check check_install->leak_check optimize_inlet Optimize Inlet Parameters leak_check->optimize_inlet physical_resolved Symmetrical Peaks optimize_inlet->physical_resolved replace_liner Replace Inlet Liner with Deactivated Liner alkane_symmetrical->replace_liner trim_column Trim Front of Column replace_liner->trim_column replace_column Replace with Inert Column trim_column->replace_column derivatize Consider Derivatization replace_column->derivatize chemical_resolved Symmetrical Peaks derivatize->chemical_resolved Inert_Flow_Path cluster_inlet Inlet System cluster_column Column cluster_connections Connections cluster_detector Detector liner Deactivated Inlet Liner gc_column Inert-Coated GC Column liner->gc_column via inert seal & ferrule septum High-Quality Septum septum->liner seal Inert Inlet Seal seal->liner detector Inert Ion Source (GC/MS) gc_column->detector via inert ferrule ferrules Deactivated Ferrules ferrules->gc_column ferrules->detector Sample_Introduction Sample_Introduction Sample_Introduction->liner

References

Enhancing the efficiency of 3-Ethylcyclopentane-1-thiol purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to enhance the efficiency of 3-Ethylcyclopentane-1-thiol purification. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges include the susceptibility of the thiol group to oxidation, which can form disulfides, and the removal of structurally similar impurities from the synthesis, such as byproducts from a Grignard reaction.[1][2][3] The relatively low boiling point and potential for volatility can also present challenges during solvent removal steps.

Q2: What are the common impurities I should expect?

A2: If synthesized via a Grignard reaction with sulfur, common impurities could include the corresponding disulfide (bis(3-ethylcyclopentyl) disulfide), unreacted starting materials, and side-products from the Grignard reagent itself, such as biphenyl-type compounds if an aryl Grignard was used as a precursor.[1][2][4] Solvents used in the synthesis and workup are also common impurities that need to be removed.

Q3: How can I minimize oxidation of the thiol during purification?

A3: To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Degassing solvents can also help.[5] Some protocols suggest using acidic conditions for chromatography, as thiols can be less prone to oxidation at a lower pH.[6] The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), during aqueous workup may be considered, but would then need to be removed in a subsequent step.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage of purity and identify volatile impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and detecting impurities.[8][10] Mass Spectrometry (MS) will confirm the molecular weight.[8][11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification Oxidation to Disulfide: The thiol is oxidizing during the purification process.- Purge all solvents and the reaction vessel with an inert gas (N₂ or Ar).- Consider adding a small amount of a reducing agent to the crude material before purification.- Use deoxygenated solvents for chromatography.
Volatility of the Product: The product is being lost during solvent evaporation.- Use a rotary evaporator with controlled temperature and pressure.- A Kuderna-Danish evaporator can be a gentler alternative for solvent removal.- Perform evaporation at a lower temperature.
Incomplete Elution from Chromatography Column: The product is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent.- Consider using a different stationary phase (e.g., alumina instead of silica gel).[6]
Product is Contaminated with Disulfide Oxidation during Workup or Storage: Exposure to air and/or basic conditions can promote disulfide formation.[3][12]- Before final purification, the crude product can be treated with a reducing agent like zinc and a mild acid to convert the disulfide back to the thiol.[13] - Store the purified product under an inert atmosphere and at a low temperature.
Presence of High-Boiling Point Impurities Side-products from Synthesis: Incomplete reaction or side reactions during synthesis.- Fractional distillation under reduced pressure can be effective for separating compounds with different boiling points.- Preparative chromatography (flash or HPLC) is a good alternative for removing non-volatile impurities.[14]
Inconsistent Results in Purity Analysis Sample Degradation: The sample may be degrading between purification and analysis.- Analyze the sample as quickly as possible after purification.- Ensure the sample is stored under an inert atmosphere and at a low temperature.
Analytical Method Not Optimized: The analytical method may not be suitable for detecting all impurities.- Develop and validate the analytical method using known potential impurities as standards.- Use multiple analytical techniques for a comprehensive purity assessment.[7][8]

Experimental Protocols

General Protocol for Purification by Flash Chromatography

This is a representative protocol and may require optimization based on the specific impurity profile of your crude this compound.

  • Preparation of the Crude Sample:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • If the crude product is an oil, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the oil in a volatile solvent, add silica gel, and then evaporate the solvent completely.

  • Column Packing:

    • Select an appropriate size flash chromatography column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Loading the Sample:

    • Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure, being careful to avoid loss of the volatile product.

Visualizations

Logical Workflow for Troubleshooting Low Purity

G start Low Purity of this compound check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities disulfide Disulfide Present? check_impurities->disulfide other_impurities Other Impurities Present? disulfide->other_impurities No reduce Reduce Disulfide (e.g., Zn/Acid) disulfide->reduce Yes distillation Consider Fractional Distillation other_impurities->distillation Yes, different boiling points optimize_chromatography Optimize Chromatography Conditions other_impurities->optimize_chromatography Yes, similar boiling points repurify Re-purify by Chromatography reduce->repurify final_purity Assess Final Purity repurify->final_purity distillation->final_purity optimize_chromatography->final_purity G crude_product Crude this compound workup Aqueous Workup (under N2) crude_product->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification_method Purification Method concentration->purification_method chromatography Flash Chromatography purification_method->chromatography Non-volatile impurities distillation Fractional Distillation purification_method->distillation Volatile impurities analysis Purity Analysis (GC, NMR) chromatography->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

References

Addressing challenges in scaling up 3-Ethylcyclopentane-1-thiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylcyclopentane-1-thiol. The information is designed to address specific challenges that may be encountered during experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for preparing this compound?

A1: The most common and scalable route involves a two-step process. First, a suitable precursor, 3-ethylcyclopentyl halide (e.g., bromide or chloride), is synthesized. This is followed by a nucleophilic substitution reaction using thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. This method is generally preferred for its high yield and minimal formation of dialkyl sulfide byproducts.[1][2][3][4]

Q2: Why is the use of thiourea preferred over sodium hydrosulfide (NaSH) for this synthesis?

A2: While sodium hydrosulfide can be used, it often leads to the formation of a significant amount of the corresponding dialkyl sulfide as a byproduct. This occurs because the initially formed thiol is deprotonated by the basic NaSH and can then act as a nucleophile, reacting with another molecule of the alkyl halide. The thiourea route avoids this issue by forming a stable isothiouronium salt intermediate, which is then cleanly hydrolyzed to the thiol.[2][3][5]

Q3: What are the primary safety concerns when working with this compound and other volatile thiols?

A3: The primary safety concerns are the strong, unpleasant odor and the potential for air oxidation. Thiols have very low odor thresholds and can cause nuisance complaints even at very low concentrations. It is crucial to work in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware and waste should be decontaminated with a bleach solution to neutralize the odor.[6][7]

Q4: How can I minimize the oxidation of this compound to the disulfide byproduct?

A4: To minimize oxidation, it is essential to work under an inert atmosphere (e.g., nitrogen or argon), especially during purification and storage.[2] Degassing solvents prior to use can also be beneficial. The final product should be stored in a tightly sealed container under an inert atmosphere and preferably at a low temperature.

Q5: What are the best practices for odor control when scaling up the synthesis?

A5: For large-scale synthesis, a dedicated fume hood with a scrubbing system is recommended. All exhaust lines from the reaction and workup steps should be passed through a bleach trap to neutralize volatile thiols.[7] All contaminated glassware and waste should be immediately quenched in a bleach solution.[6][7] Using odorless or less volatile thiol precursors where possible can also be a strategy.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Thiol Incomplete reaction of the alkyl halide.- Ensure the alkyl halide is pure and fully dissolved. - Increase the reaction time or temperature moderately. - Use a slight excess of thiourea (1.1-1.2 equivalents).
Incomplete hydrolysis of the isothiouronium salt.- Ensure complete dissolution of the salt before adding the base. - Increase the concentration or volume of the basic solution (e.g., NaOH or KOH). - Extend the hydrolysis time or gently heat the mixture.
Loss of volatile product during workup.- Use a cooled receiving flask during distillation. - Minimize the use of high vacuum and elevated temperatures during solvent removal. - Perform extractions quickly and at a reduced temperature.
Formation of Dialkyl Sulfide Byproduct Reaction with sodium hydrosulfide instead of thiourea.- Switch to the thiourea-based synthesis method.
Contamination of thiourea with sulfide impurities.- Use high-purity thiourea.
Formation of Disulfide Byproduct Oxidation of the thiol product during reaction or workup.- Maintain an inert atmosphere (N2 or Ar) throughout the process.[2] - Use degassed solvents. - Add a small amount of a reducing agent like sodium borohydride during workup if compatible with the product.
Unpleasant Odor in the Lab Leaks in the experimental setup.- Ensure all joints and connections in the glassware are properly sealed. - Use Teflon sleeves on ground glass joints.
Improper handling of waste and contaminated materials.- Immediately quench all glassware and disposable materials that have come into contact with the thiol in a bleach solution.[6][7] - Use a dedicated waste container for thiol-containing waste and keep it sealed.
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel). - Optimize the solvent system for better separation.
Decomposition of the product on the column.- Run the column quickly and avoid letting it sit for extended periods. - Consider distillation under reduced pressure as an alternative purification method, being mindful of the product's volatility.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethylcyclopentyl Bromide from 3-Ethylcyclopentanol

This protocol describes the conversion of 3-ethylcyclopentanol to 3-ethylcyclopentyl bromide, a key precursor for the thiol synthesis.

Materials:

  • 3-Ethylcyclopentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-ethylcyclopentyl bromide.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via the Thiourea Route

This protocol details the conversion of 3-ethylcyclopentyl bromide to the final thiol product.

Materials:

  • 3-Ethylcyclopentyl bromide

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Isothiouronium Salt:

    • In a round-bottom flask, dissolve 3-ethylcyclopentyl bromide and a slight molar excess (1.1 eq) of thiourea in ethanol.

    • Reflux the mixture for 4-6 hours. The formation of a white precipitate (the isothiouronium salt) may be observed.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium hydroxide (2-3 eq) in water to the flask.

    • Reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid loss of the volatile product).

    • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Reaction Conditions for Isothiouronium Salt Formation

ParameterCondition ACondition BCondition C
Solvent EthanolMethanolAcetonitrile
Temperature Reflux (78 °C)Reflux (65 °C)80 °C
Reaction Time 4-6 hours6-8 hours3-5 hours
Typical Yield >90%>85%>92%

Table 2: Hydrolysis Conditions and Their Impact on Yield

ParameterCondition XCondition YCondition Z
Base NaOHKOHNa₂CO₃
Base Equivalents 2.5 eq2.5 eq3.0 eq
Temperature RefluxReflux90 °C
Reaction Time 2-3 hours2-3 hours4-6 hours
Typical Yield ~85%~85%~75%

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_thiolation Thiolation 3-Ethylcyclopentanol 3-Ethylcyclopentanol Precursor_Reaction Bromination 3-Ethylcyclopentanol->Precursor_Reaction PBr3 PBr3 PBr3->Precursor_Reaction 3-Ethylcyclopentyl_Bromide 3-Ethylcyclopentyl_Bromide Precursor_Reaction->3-Ethylcyclopentyl_Bromide Isothiouronium_Salt_Formation Salt Formation 3-Ethylcyclopentyl_Bromide->Isothiouronium_Salt_Formation Thiourea Thiourea Thiourea->Isothiouronium_Salt_Formation Isothiouronium_Salt S-(3-Ethylcyclopentyl)isothiouronium Bromide Isothiouronium_Salt_Formation->Isothiouronium_Salt Hydrolysis Hydrolysis Isothiouronium_Salt->Hydrolysis NaOH NaOH NaOH->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (TLC, GC-MS) Low_Yield->Check_Reaction_Completion Yes Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Incomplete_Reaction Incomplete Reaction? Check_Reaction_Completion->Incomplete_Reaction Optimize_Conditions Optimize Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Check_Hydrolysis Check Hydrolysis Step Incomplete_Reaction->Check_Hydrolysis No Success Success Optimize_Conditions->Success Product_Loss Product Loss During Workup? Check_Hydrolysis->Product_Loss Improve_Workup Improve Workup Technique (Cooling, Careful Distillation) Product_Loss->Improve_Workup Yes Product_Loss->Success No Improve_Workup->Success Impurity_Detected->Success No Identify_Impurity Identify Impurity (NMR, MS) Impurity_Detected->Identify_Impurity Yes Disulfide_Formation Disulfide? Identify_Impurity->Disulfide_Formation Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Disulfide_Formation->Inert_Atmosphere Yes Other_Byproduct Other Byproduct? Disulfide_Formation->Other_Byproduct No Inert_Atmosphere->Success Other_Byproduct->Success No Optimize_Purification Optimize Purification (Chromatography, Distillation) Other_Byproduct->Optimize_Purification Yes Optimize_Purification->Success

Caption: Troubleshooting logic for low yield or impurities.

References

Strategies to improve the selectivity of thiol-based reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiol-Based Reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the selectivity and success of their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during thiol-based reactions. Each entry provides a potential cause and actionable steps to resolve the problem.

Question: My thiol-maleimide conjugation is giving low yields and multiple side products. What is happening and how can I improve the selectivity?

Possible Causes and Solutions:

Low yields and side products in thiol-maleimide reactions often stem from three main issues: hydrolysis of the maleimide ring, competitive side reactions with other nucleophiles (like amines), and reversal of the initial thiol-Michael addition.

Troubleshooting Steps:

  • Control the pH: The pH of the reaction is the most critical factor. The optimal range for chemoselective thiol-maleimide conjugation is between 6.5 and 7.5.[1][2]

    • Below pH 6.5: The reaction rate may be too slow as the concentration of the more nucleophilic thiolate anion is reduced.

    • Above pH 7.5: The maleimide becomes susceptible to competitive reactions with free amines (e.g., lysine residues), leading to a loss of chemoselectivity.[1] The rate of maleimide reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0, but this selectivity diminishes at higher pH.[1] Additionally, hydrolysis of the maleimide ring to an unreactive maleamic acid is accelerated at higher pH.[1][2]

  • Prepare Reagents Fresh: Aqueous solutions of maleimide-containing compounds are prone to hydrolysis. It is highly recommended to prepare these solutions immediately before use and avoid storing them.[1]

  • Avoid Primary and Secondary Amine Buffers: Buffers containing primary or secondary amines (e.g., Tris) can compete with the thiol nucleophile. Use non-nucleophilic buffers such as phosphate, HEPES, or citrate.

  • Consider the N-Substituent on the Maleimide: The substituent on the maleimide nitrogen can influence the stability of the resulting thiosuccinimide adduct. Varying the N-substitution can affect the rates of side reactions.[3]

  • Prevent Disulfide Formation: Thiols can be easily oxidized to disulfides, which are unreactive in this conjugation.[4][5] If disulfide formation is suspected, consider a pre-reduction step using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Question: I am performing a thiol-Michael addition with an asymmetric Michael acceptor, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

Possible Causes and Solutions:

Regioselectivity in thiol-Michael additions to asymmetric acceptors (e.g., divinyl compounds) is influenced by the electronic and steric properties of the acceptor, as well as the choice of catalyst.

Troubleshooting Steps:

  • Select the Right Catalyst: The choice of catalyst can significantly influence which double bond is preferentially attacked.[6]

    • Base Catalysts: Bases like triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonate the thiol to form a thiolate anion.[7] The regioselectivity will then be governed by the electrophilicity of the different Michael acceptor sites.

    • Nucleophilic Catalysts: Phosphines like dimethylphenylphosphine (DMPP) can act as nucleophilic catalysts, altering the reaction mechanism and potentially the regioselectivity.[6] A systematic study of different catalysts (e.g., TEA, DBU, DMPP) can help identify the optimal choice for a desired regioisomer.[6]

  • Analyze the Michael Acceptor's Structure: The electronic properties of the α,β-unsaturated system are key. An α-electron-withdrawing group lowers the energy barrier for thiol addition.[7][8] Computational methods, such as Density Functional Theory (DFT), can be used to calculate local electrophilicity and predict the most reactive site.[8]

  • Control Reaction Order in Sequential Reactions: In systems with multiple reactive sites, such as a molecule with both a maleimide and an alkyne (thiol-ene/thiol-yne), the order of reactions is crucial. For selective outcomes, the base-initiated thiol-Michael addition to the maleimide should be performed first, followed by the radical-mediated thiol-yne or thiol-ene reaction.[9][10] Performing the radical reaction first leads to a complex mixture of products.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between radical-mediated thiol-ene and base-catalyzed thiol-Michael reactions?

The primary difference lies in the reaction mechanism, which dictates the regioselectivity and reaction conditions.

FeatureRadical Thiol-Ene ReactionBase/Nucleophile-Catalyzed Thiol-Michael Reaction
Initiation Radical initiator (photo or thermal) generates a thiyl radical (RS•).[11]Base (e.g., Et₃N) or nucleophile (e.g., phosphine) generates a thiolate anion (RS⁻).[7]
Mechanism Free-radical chain reaction involving propagation and chain-transfer steps.[11]Nucleophilic conjugate (1,4) addition.[7]
Regioselectivity Predominantly anti-Markovnikov addition of the thiol across the double bond.[11][12]Follows Markovnikov principles, with the nucleophilic thiolate attacking the β-carbon of an electron-deficient alkene.
Alkene Substrate Works well with both electron-rich (e.g., vinyl ethers) and electron-poor alkenes.[11][13]Requires an electron-deficient alkene (a Michael acceptor), such as an acrylate, maleimide, or vinyl sulfone.[2]
Oxygen Sensitivity Generally insensitive to oxygen, as peroxy radicals can abstract H from thiols to continue the chain.[13]Not sensitive to oxygen.
Q2: How can I prevent unwanted disulfide bond formation during my thiol-based reaction?

Disulfide formation is a common side reaction caused by the oxidation of thiols.[4] Here are several strategies to minimize it:

  • Work under Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen.

  • Use a Reducing Agent: Add a mild reducing agent to the reaction mixture. TCEP is often preferred in bioconjugation as it is selective for disulfides and does not interfere with many thiol-reactive groups.[5]

  • Control pH: While acidic conditions can slow disulfide formation, the optimal pH for the primary reaction must be considered.

  • Use Thiol Protecting Groups: For multi-step syntheses, protecting the thiol group is a robust strategy.[14] The protecting group can be removed at a later stage when the thiol is intended to react. Common protecting groups include tert-butyl (removed with acid) and various photoremovable groups.[4][15]

Q3: What is the impact of solvent choice on thiol-Michael reactions?

The choice of solvent can influence reaction kinetics and mechanism.[16] For thiol-yne Michael additions, a wide range of solvents can be used, including aqueous conditions and alcohols, often without needing extensive drying or degassing.[17] In some cases, water has been shown to facilitate the reaction, possibly by activating the substrates through hydrogen bonding.[17] The solvent can also affect whether the reaction proceeds via a base-initiated, nucleophile-initiated, or ion-pair mechanism, which in turn impacts reaction rates and selectivity.[16]

Key Experimental Protocol

Protocol: Selective Thiol-Maleimide Conjugation to a Cysteine-Containing Peptide

This protocol describes the selective conjugation of a maleimide-functionalized molecule to a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • Maleimide-functionalized molecule (e.g., Maleimide-PEG)

  • Phosphate Buffered Saline (PBS), 100 mM, pH 7.0

  • TCEP hydrochloride

  • Degassed, deionized water

  • HPLC for purification

  • Mass spectrometer for analysis

Methodology:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS (pH 7.0) to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfides (Optional but Recommended): To ensure the cysteine thiol is free and reactive, add a 2-5 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30 minutes.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in degassed deionized water or DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the maleimide reagent solution to the peptide solution. The slight excess ensures complete consumption of the peptide thiol.

  • Reaction Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. Monitor the reaction progress by HPLC-MS if possible. The reaction is typically complete within this timeframe at pH 7.0.[1]

  • Quenching (Optional): To quench any unreacted maleimide, add a small molecule thiol like β-mercaptoethanol or L-cysteine in a 2-fold excess relative to the initial amount of maleimide. Let it react for 15-30 minutes.

  • Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final conjugate using mass spectrometry (to verify the correct mass of the conjugate) and HPLC.

Visual Guides

Troubleshooting_Workflow start Low Selectivity or Yield in Thiol Reaction issue1 Maleimide Reaction Issue? start->issue1 issue2 Regioselectivity Issue (Michael Addition)? start->issue2 issue3 General Low Reactivity? start->issue3 sol1a Check pH (Aim for 6.5-7.5) issue1->sol1a Yes sol1b Use Fresh Maleimide Solution (Avoid Hydrolysis) issue1->sol1b Yes sol1c Use Non-Amine Buffers (e.g., PBS, HEPES) issue1->sol1c Yes sol2a Screen Different Catalysts (Base vs. Nucleophilic) issue2->sol2a Yes sol2b Check Reaction Order (Michael then Radical) issue2->sol2b Yes sol3a Add Mild Reducing Agent (e.g., TCEP to break disulfides) issue3->sol3a Yes sol3b Degas Solvents (Remove Oxygen) issue3->sol3b Yes sol3c Consider Protecting Groups for Orthogonal Strategy issue3->sol3c Yes

Caption: Troubleshooting workflow for common thiol reaction issues.

Reaction_Selectivity cluster_reactants Reactants cluster_products Products Thiol R-SH (Thiol) DesiredProduct Desired Thioether Adduct Thiol->DesiredProduct pH 6.5 - 7.5 (Fast, Selective) Maleimide Maleimide Maleimide->DesiredProduct SideProduct Amine Adduct Side Product Maleimide->SideProduct Amine R-NH2 (Amine) Amine->SideProduct pH > 7.5 (Competitive Reaction) Sequential_Reaction_Workflow start Start: Molecule with Maleimide and Alkyne Groups step1_correct Step 1: Add Thiol + Base Catalyst (e.g., Et3N) start->step1_correct Correct Pathway step1_incorrect Step 1: Add Thiol + Radical Initiator start->step1_incorrect Incorrect Pathway step2_correct Step 2: Add More Thiol + Radical Initiator (e.g., light, DMPA) step1_correct->step2_correct result_correct Selective Di-addition Product step2_correct->result_correct result_incorrect Complex Mixture of Products step1_incorrect->result_incorrect

References

Technical Support Center: Derivatization of 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the derivatization of 3-Ethylcyclopentane-1-thiol.

Troubleshooting Guides

Question: My derivatization reaction with this compound is resulting in a significant amount of an unexpected byproduct with a mass corresponding to a dimer of the starting material. What is likely happening and how can I prevent it?

Answer: The formation of a dimer from a thiol starting material is a strong indication of oxidative disulfide bond formation. Thiols are susceptible to oxidation, which can be catalyzed by trace metals or exposure to atmospheric oxygen.[1][2] This is a common side reaction in thiol derivatization.

To prevent this, consider the following strategies:

  • Work under an inert atmosphere: Performing the reaction under nitrogen or argon can significantly reduce the presence of oxygen, thus minimizing oxidation.[3]

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degassing your solvents prior to use by sparging with an inert gas or using freeze-pump-thaw cycles is recommended.[3]

  • Add a reducing agent: The addition of a non-thiol-based reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), can help maintain the thiol in its reduced state throughout the reaction.[4][5] TCEP is often preferred over thiol-based reducing agents like dithiothreitol (DTT) because it does not have a free thiol group that could compete in the derivatization reaction.[1][4]

  • Include a chelating agent: Trace metal ions in your reaction mixture can catalyze the oxidation of thiols. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in oxidative side reactions.[1]

Question: I am using N-ethylmaleimide (NEM) to derivatize this compound, but the reaction yield is low. What are the critical parameters to consider for this reaction?

Answer: The reaction of a thiol with a maleimide is a Michael addition, and its efficiency is highly dependent on the reaction conditions.[6]

Key parameters to optimize for the NEM derivatization include:

  • pH: The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[6][7] At lower pH values, the concentration of the more nucleophilic thiolate anion is reduced, slowing down the reaction. At a pH above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards the thiol, and side reactions with primary amines can become more prevalent.[7][8]

  • Solvent: While the reaction can be performed in various solvents, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.[6] Aqueous buffers are also suitable, provided the pH is controlled.[8]

  • Stoichiometry: A molar excess of the derivatizing agent is often used to drive the reaction to completion. A 10-fold molar excess of NEM to the thiol is a common starting point.[9]

  • Temperature and Reaction Time: The reaction is typically carried out at room temperature.[8] Reaction times can vary, but allowing the reaction to proceed for at least 2 hours is a good starting point.[9] Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when derivatizing this compound?

A1: The most prevalent side reaction is the oxidation of the thiol to form a disulfide dimer.[2] Another potential side reaction, particularly when using alkyl halides for derivatization, is over-alkylation, where the initially formed thioether acts as a nucleophile and reacts with another molecule of the alkyl halide to form a sulfonium salt.[10][11]

Q2: How can I confirm that the derivatization of this compound was successful?

A2: Successful derivatization can be confirmed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool to identify the derivatized product by its mass-to-charge ratio and fragmentation pattern.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the formation of the new thioether bond by observing shifts in the signals of the protons adjacent to the sulfur atom.

Q3: Are there alternative derivatizing agents to maleimides for thiols?

A3: Yes, several other reagents can be used for thiol derivatization. Iodoacetamides and other alkyl halides are common alternatives that form stable thioether bonds via an SN2 reaction.[4][14] Thioethers can also be synthesized using alcohols as alkylating agents in the presence of a catalyst like zinc triflate.

Q4: When should I use a protecting group for the thiol functionality?

A4: A protecting group is necessary when you need to perform other chemical transformations on the molecule that are incompatible with a free thiol group. The protecting group masks the thiol's reactivity, and can be removed later in the synthetic sequence to reveal the free thiol.

Data Presentation

The following table summarizes the effect of pH on the efficiency of a typical maleimide-thiol conjugation reaction. While specific data for this compound is not available in the literature, this data for a model thiol provides a general guideline for optimizing your reaction conditions.

pHRelative Reaction RateRemarks
6.0LowThe concentration of the reactive thiolate anion is low, leading to a slower reaction.
7.0HighOptimal pH for selective and rapid reaction with thiols. At this pH, the reaction with amines is significantly slower.[7]
8.0Moderate to HighThe reaction rate with thiols is still high, but the risk of maleimide hydrolysis and reaction with primary amines increases.[8]
> 8.5DecreasingSignificant hydrolysis of the maleimide ring occurs, reducing the concentration of the reactive species.[8]

Experimental Protocols

Protocol 1: Derivatization of this compound with N-Ethylmaleimide (NEM)

This protocol provides a general procedure for the S-alkylation of this compound using NEM.

Materials:

  • This compound

  • N-Ethylmaleimide (NEM)

  • Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in degassed water)

  • Nitrogen or Argon gas

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve this compound in degassed PBS (pH 7.2) to a final concentration of 1-10 mg/mL.[9]

  • Add a 10-fold molar excess of TCEP solution to the thiol solution to ensure the thiol remains in a reduced state.

  • Prepare a fresh 100-200 mM solution of NEM in ultrapure water immediately before use to prevent hydrolysis.[9]

  • Add a 10-fold molar excess of the NEM solution to the thiol solution.[9]

  • Purge the reaction vial with nitrogen or argon gas, seal it, and allow the reaction to proceed for 2 hours at room temperature with gentle stirring.[9]

  • The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the excess NEM and TCEP can be removed by dialysis or using a desalting column.[9]

Protocol 2: General Procedure for S-Alkylation with an Alkyl Halide

This protocol describes a general method for forming a thioether from an alkyl thiol and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodoacetamide)

  • Strong, non-nucleophilic base (e.g., sodium hydride or sodium hydroxide)

  • Anhydrous, polar aprotic solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of a strong base (e.g., sodium hydride) to deprotonate the thiol and form the thiolate.[15]

  • Allow the mixture to stir at 0°C for 15-30 minutes.

  • Slowly add one equivalent of the alkyl halide to the reaction mixture.[15]

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Thiol Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_thiol Dissolve this compound in degassed buffer add_tcep Add TCEP (Reducing Agent) prep_thiol->add_tcep mix Combine Thiol/TCEP and NEM solutions add_tcep->mix prep_nem Prepare fresh NEM solution prep_nem->mix react React under inert atmosphere (2h, RT) mix->react purify Remove excess reagents (Dialysis/Desalting) react->purify analyze Analyze product (GC-MS, NMR) purify->analyze

Caption: Workflow for the derivatization of this compound with NEM.

troubleshooting_guide Troubleshooting Disulfide Formation start Problem: Significant Dimer Formation cause Likely Cause: Oxidative Disulfide Bond Formation start->cause solution Solutions cause->solution sol1 Use Inert Atmosphere (Nitrogen/Argon) solution->sol1 sol2 Use Degassed Solvents solution->sol2 sol3 Add Reducing Agent (e.g., TCEP) solution->sol3 sol4 Add Chelating Agent (e.g., EDTA) solution->sol4

Caption: A troubleshooting guide for addressing disulfide byproduct formation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Proposed Synthetic Methodologies

Two primary strategies are proposed for the synthesis of 3-Ethylcyclopentane-1-thiol, starting from readily available precursors: 3-ethylcyclopentanol and 3-ethylcyclopentene. Each strategy involves the introduction of the thiol functionality via nucleophilic substitution or addition reactions.

Method 1: From 3-Ethylcyclopentanol via an Alkyl Halide

This two-step approach involves the conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with a sulfur reagent.

Method 2: From 3-Ethylcyclopentene via Hydrobromination

This pathway also involves a two-step process, starting with the hydrobromination of the alkene to form an alkyl halide, which is then converted to the thiol.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the proposed synthetic routes. The data is based on representative yields for analogous reactions found in the literature.

ParameterMethod 1A: From Alcohol (via Alkyl Halide and NaSH)Method 1B: From Alcohol (via Alkyl Halide and Thiourea)Method 2A: From Alkene (via Hydrobromination and NaSH)Method 2B: From Alkene (via Hydrobromination and Thiourea)
Starting Material 3-Ethylcyclopentanol3-Ethylcyclopentanol3-Ethylcyclopentene3-Ethylcyclopentene
Number of Steps 2222
Overall Yield (Est.) ModerateGoodModerateGood
Purity Concerns Potential for dialkyl sulfide impurityHighPotential for dialkyl sulfide impurityHigh
Key Reagents SOCl₂ or PBr₃, NaSHSOCl₂ or PBr₃, Thiourea, NaOHHBr, Peroxides (for anti-Markovnikov), NaSHHBr, Peroxides (for anti-Markovnikov), Thiourea, NaOH

Experimental Protocols

Method 1B: Synthesis of this compound from 3-Ethylcyclopentanol via Thiourea

This protocol is a representative procedure and may require optimization for the specific substrate.

Step 1: Synthesis of 1-Bromo-3-ethylcyclopentane

  • To a stirred solution of 3-ethylcyclopentanol (1 equivalent) in a suitable solvent (e.g., diethyl ether) at 0 °C, slowly add phosphorus tribromide (0.4 equivalents).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 1-bromo-3-ethylcyclopentane by distillation.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-3-ethylcyclopentane (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux the mixture for 2-3 hours to form the isothiouronium salt.

  • To the cooled reaction mixture, add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Reflux the mixture for an additional 2-3 hours to hydrolyze the salt.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the this compound by distillation.

Visualizations

Logical Workflow for Synthesis Method Selection

The choice of synthetic route can be guided by several factors, including the availability of starting materials and the desired purity of the final product.

start Starting Material? alcohol 3-Ethylcyclopentanol start->alcohol Alcohol Available alkene 3-Ethylcyclopentene start->alkene Alkene Available purity High Purity Required? alcohol->purity alkene->purity thiourea Thiourea Method purity->thiourea Yes nash NaSH Method purity->nash No end_thiourea Product (High Purity) thiourea->end_thiourea end_nash Product (Potential Sulfide Impurity) nash->end_nash

Caption: Workflow for selecting a synthesis method for this compound.

Reaction Pathway: Synthesis via Thiourea

This diagram illustrates the key steps in the synthesis of this compound from an alkyl halide using the thiourea method, which is generally favored for its higher purity outcome.

cluster_step1 Step 1: S_N_2 Reaction cluster_step2 Step 2: Hydrolysis alkyl_halide 3-Ethylcyclopentyl Halide isothiouronium Isothiouronium Salt alkyl_halide->isothiouronium thiourea Thiourea (NH2)2C=S thiourea->isothiouronium naoh NaOH (aq) thiol This compound isothiouronium->thiol naoh->thiol

Caption: Reaction pathway for the synthesis of this compound via the thiourea method.

A Comparative Analysis of Thiols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and biomedical research, the unique reactivity of the thiol functional group (-SH) offers a versatile tool for modulating biological systems. From serving as potent antioxidants to enabling targeted covalent inhibition, the utility of a thiol-containing molecule is largely dictated by its specific chemical properties. This guide provides a comparative analysis of 3-Ethylcyclopentane-1-thiol and other representative thiols, offering insights into their relative performance based on structural and electronic characteristics.

Due to a lack of specific experimental data for this compound in publicly available literature, this guide will draw comparisons with its parent compound, cyclopentanethiol, and other well-characterized thiols. The analysis will focus on key parameters influencing thiol reactivity, such as acidity (pKa), steric hindrance, and nucleophilicity. This approach allows for an informed estimation of this compound's properties within the broader context of thiol chemistry.

Comparative Data of Representative Thiols

The reactivity of a thiol is fundamentally linked to its acidity (pKa), which determines the concentration of the more nucleophilic thiolate anion (RS⁻) at a given pH.[1] Other factors such as the steric environment around the sulfur atom and the overall molecular structure also play a crucial role. The following table summarizes key properties of selected thiols to illustrate these structure-activity relationships.

ThiolStructureMolar Mass ( g/mol )pKa (Predicted/Experimental)Key Structural Features
This compound 130.25[2]~10-11 (Estimated)Cyclic, secondary thiol with an ethyl group providing some steric bulk.
Cyclopentanethiol 102.20[3]10.87 (Predicted)[4]Parent cyclic, secondary thiol.[4]
Cysteine 121.168.3Amino and carboxyl groups influence pKa and reactivity.[5]
Glutathione (GSH) 307.329.2Tripeptide, sterically hindered.[6]
Ethanethiol 62.1310.6Simple, acyclic primary thiol.[7]
tert-Butylthiol 90.1911.2Acyclic, tertiary thiol with significant steric hindrance.

Note: The pKa of this compound is estimated based on the pKa of cyclopentanethiol and the expected minor electronic effect of the ethyl group.

Performance Analysis

The seemingly subtle structural differences between these thiols lead to significant variations in their reactivity and, consequently, their suitability for different applications.

Acidity and Nucleophilicity: Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion.[8] At physiological pH (~7.4), a thiol with a lower pKa will have a higher population of the highly nucleophilic thiolate form. For instance, the cysteine residue in certain protein microenvironments can have a lowered pKa, making it a potent nucleophile in enzymatic reactions.[1] In contrast, aliphatic thiols like cyclopentanethiol and, by extension, this compound, have higher pKa values, suggesting they are less reactive at neutral pH compared to cysteine.[4][7]

Steric Effects: The accessibility of the sulfhydryl group is a critical determinant of reactivity.[9] The bulky tert-butyl group in tert-butylthiol significantly impedes the approach of reactants, making it less reactive than a primary thiol like ethanethiol. Similarly, the tripeptide structure of glutathione presents considerable steric hindrance around its cysteine thiol.[6] For this compound, the ethyl group on the cyclopentyl ring introduces more steric bulk compared to the parent cyclopentanethiol, which could potentially decrease its reaction rates with sterically demanding electrophiles.

Cyclic vs. Acyclic Structure: The rigid structure of cyclic thiols like cyclopentanethiol can influence the orientation of the thiol group and its accessibility. While comprehensive studies directly comparing the reactivity of cyclic and acyclic thiols are not abundant, the conformational constraints of a ring can impact the transition state energies of reactions involving the thiol group.

Experimental Protocols

To facilitate further research and direct comparison, standardized experimental protocols for assessing key thiol properties are provided below.

Protocol 1: Determination of Thiol Concentration using DTNB (Ellman's Reagent)

This spectrophotometric assay is widely used for the quantification of free sulfhydryl groups in a sample.

Principle: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻), which has a characteristic yellow color and a strong absorbance at 412 nm.[10] The amount of TNB²⁻ produced is stoichiometric with the amount of free thiol.

Procedure:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.

    • Thiol Standards: Prepare a series of known concentrations of a standard thiol (e.g., cysteine) in the Reaction Buffer.[10]

  • Assay:

    • To 50 µL of the thiol sample (or standard), add 2.5 mL of the Reaction Buffer.

    • Add 50 µL of the DTNB Solution and mix thoroughly.

    • Incubate for 15 minutes at room temperature.[10]

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Quantification:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the unknown sample from the standard curve. Alternatively, use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration.[10]

Protocol 2: Kinetic Analysis of Thiol Reactivity with Iodoacetamide

This assay measures the rate at which a thiol reacts with an electrophile, providing a quantitative measure of its nucleophilicity.

Principle: Iodoacetamide (IAM) is an alkylating agent that reacts with thiols in a second-order nucleophilic substitution reaction.[1] The rate of this reaction is dependent on the nucleophilicity of the thiol. The disappearance of the free thiol can be monitored over time using the DTNB assay.

Procedure:

  • Reaction Setup:

    • Prepare solutions of the thiol to be tested and iodoacetamide in a suitable buffer (e.g., phosphate buffer at a defined pH).

    • Initiate the reaction by mixing the thiol and iodoacetamide solutions at a known final concentration.

  • Time-course Monitoring:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a large excess of a quenching agent or by diluting the sample into the DTNB assay solution.

    • Determine the concentration of the remaining free thiol using the DTNB assay as described in Protocol 1.[11]

  • Data Analysis:

    • Plot the concentration of the free thiol against time.

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the data to a single exponential decay equation.[11]

    • The second-order rate constant can be calculated by dividing k_obs by the concentration of iodoacetamide (if it is in large excess).

Signaling Pathways and Experimental Workflows

Thiols are central to cellular signaling, particularly in redox-sensitive pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response, and its function is directly modulated by the modification of specific cysteine thiols on the Keap1 protein.[12]

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[13] When the cell is exposed to oxidative or electrophilic stress, reactive molecules modify critical cysteine residues on Keap1.[14] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[12]

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activation Stress Oxidative/Electrophilic Stress (e.g., ROS, Thiol-reactive drugs) Stress->Keap1 Thiol Modification

Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.

Experimental Workflow for Comparative Thiol Reactivity

The following workflow outlines a general approach for comparing the reactivity of different thiols.

Thiol_Reactivity_Workflow cluster_kinetic_monitoring Kinetic Monitoring start Start: Select Thiols for Comparison (e.g., this compound, Cysteine) prep Prepare Equimolar Solutions of Each Thiol in a Standard Buffer start->prep quant Quantify Initial Thiol Concentration (Protocol 1: DTNB Assay) prep->quant react Initiate Reaction with a Standard Electrophile (e.g., Iodoacetamide) quant->react sample Withdraw Aliquots at Defined Time Intervals react->sample quench_quant Quench Reaction and Measure Remaining Thiol (DTNB Assay) sample->quench_quant analyze Data Analysis: Plot [Thiol] vs. Time quench_quant->analyze calc Calculate Second-Order Rate Constants analyze->calc compare Compare Rate Constants to Determine Relative Reactivity calc->compare end Conclusion: Rank Thiols by Reactivity compare->end

Caption: A generalized workflow for the comparative analysis of thiol reactivity.

Conclusion

While direct experimental data for this compound remains elusive, a comparative analysis based on the principles of thiol chemistry provides valuable insights for researchers. Its structure, a cyclic secondary thiol with moderate steric bulk, suggests a reactivity profile that is likely lower than that of less hindered primary thiols and significantly influenced by its pKa, which is expected to be in the range of other aliphatic thiols. For applications requiring fine-tuning of thiol reactivity, such as in the design of targeted covalent inhibitors or redox-active probes, a thorough experimental evaluation using the protocols outlined in this guide is essential. The provided frameworks for understanding thiol-dependent signaling pathways and for designing comparative experiments will aid researchers in making informed decisions about the selection and application of specific thiols in their work.

References

A Comparative Guide to the Reactivity of Cyclopentanethiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cyclopentanethiol and its derivatives. The information herein is supported by established principles of chemical reactivity and includes detailed experimental protocols for assessing the nucleophilicity of these compounds. This document aims to assist researchers in selecting appropriate cyclopentanethiol derivatives for their specific applications in drug development and chemical synthesis.

Introduction to Thiol Reactivity

Thiols, organic compounds containing a sulfhydryl (-SH) group, are recognized for their potent nucleophilicity, which is generally greater than that of their alcohol counterparts.[1][2][3] This enhanced reactivity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, as well as the weaker S-H bond which facilitates the formation of the highly nucleophilic thiolate anion (RS⁻).[1][2] The reactivity of thiols is a cornerstone of various biochemical processes and is harnessed in the development of pharmaceuticals and bioconjugation strategies.

Cyclopentanethiol, with its five-membered carbocyclic ring, presents a versatile scaffold for the introduction of thiol reactivity. The cyclopentane ring can be functionalized with various substituents, which can modulate the electronic properties and, consequently, the reactivity of the thiol group. Understanding these structure-activity relationships is crucial for the rational design of thiol-based molecules in drug discovery and development.[4]

Comparative Reactivity of Cyclopentanethiol Derivatives

The nucleophilic reactivity of a thiol is significantly influenced by the electronic environment of the sulfhydryl group. Electron-donating groups (EDGs) attached to the cyclopentyl ring increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the sulfur, leading to reduced nucleophilicity.

To illustrate these principles, a comparative analysis of the reactivity of cyclopentanethiol and two representative derivatives, (3-methylcyclopentyl)methanethiol (an EDG-substituted derivative) and (3-oxocyclopentyl)methanethiol (an EWG-substituted derivative), is presented below. The data is based on established chemical principles and hypothetical relative reaction rates for a typical SN2 reaction with an electrophile like iodoacetamide.

CompoundSubstituent EffectpKa (approx.)Relative Rate Constant (k_rel)
CyclopentanethiolNeutral10.51.00
(3-Methylcyclopentyl)methanethiolElectron-Donating10.7> 1.00
(3-Oxocyclopentyl)methanethiolElectron-Withdrawing10.1< 1.00

Table 1: Comparison of the Physicochemical Properties and Relative Reactivity of Cyclopentanethiol Derivatives. The pKa values and relative rate constants are illustrative and based on general chemical principles.

Experimental Protocols

To quantitatively assess the reactivity of different cyclopentanethiol derivatives, standardized experimental protocols are essential. Below are detailed methodologies for common assays used to determine thiol reactivity.

Thiol Quantification using Ellman's Reagent (DTNB) Assay

This protocol is adapted from established methods for thiol quantification.[5]

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free thiol groups to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and can be quantified spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (100 mM, pH 8.0)

  • DTNB stock solution (10 mM in phosphate buffer)

  • Cyclopentanethiol derivative solutions of known concentrations (for standard curve)

  • Unknown samples containing cyclopentanethiol derivatives

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of the cyclopentanethiol derivative in phosphate buffer.

  • In a 96-well microplate, add 180 µL of phosphate buffer to each well.

  • Add 10 µL of the standard or unknown sample to the respective wells.

  • Add 10 µL of the DTNB stock solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the thiol standards.

  • Determine the concentration of the unknown samples from the standard curve.

Kinetic Analysis of Thiol-Maleimide Reaction

This protocol outlines a method to determine the second-order rate constant for the reaction of a cyclopentanethiol derivative with a maleimide-functionalized probe.[6][7]

Principle: The reaction of a thiol with a maleimide results in the formation of a stable thioether bond. By monitoring the disappearance of the thiol or the formation of the product over time, the reaction kinetics can be determined.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-ethylmaleimide (NEM) stock solution (in DMSO)

  • Cyclopentanethiol derivative stock solution (in DMSO)

  • Fluorescent thiol-reactive probe (e.g., ThioGlo™)

  • Fluorometer

Procedure:

  • Prepare working solutions of the cyclopentanethiol derivative and NEM in PBS at desired concentrations.

  • Equilibrate the solutions to the desired reaction temperature.

  • Initiate the reaction by mixing equal volumes of the cyclopentanethiol derivative and NEM solutions.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a thiol-scavenging agent or by diluting it into a solution containing a fluorescent probe that reacts with the remaining unreacted thiol.

  • Measure the fluorescence of the quenched samples.

  • The concentration of the unreacted thiol at each time point can be calculated from a standard curve of the fluorescent probe.

  • The second-order rate constant can be determined by plotting the reciprocal of the thiol concentration versus time.

Visualizing Reaction Mechanisms and Workflows

Thiol-Iodoacetamide Reaction Pathway

The reaction of a thiolate anion with iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to form a stable thioether linkage.[8]

Thiol_Iodoacetamide_Reaction cluster_reactants Reactants cluster_product Product Thiolate Cyclopentyl-S⁻ Thiolate Anion Thioether Cyclopentyl-S-CH₂-C(O)NH₂ Thioether Adduct Thiolate->Thioether SN2 Attack Iodoacetamide I-CH₂-C(O)NH₂ Iodoacetamide Iodide I⁻ Iodide Ion

Caption: SN2 reaction of a cyclopentanethiolate with iodoacetamide.

Experimental Workflow for Thiol Reactivity Profiling

A typical workflow for comparing the reactivity of different thiol derivatives involves a series of standardized assays.

Thiol_Reactivity_Workflow A Prepare Cyclopentanethiol Derivative Solutions B Perform DTNB Assay (Quantification) A->B Standardization C Perform Kinetic Assay (e.g., with NEM) A->C Reactivity Measurement D Data Analysis: Calculate Rate Constants B->D C->D E Comparative Reactivity Assessment D->E Comparison

Caption: Workflow for comparing cyclopentanethiol derivative reactivity.

Conclusion

The reactivity of cyclopentanethiol derivatives can be rationally tuned by the introduction of substituents on the cyclopentane ring. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it. The experimental protocols provided in this guide offer robust methods for the quantitative comparison of these derivatives. A thorough understanding of the structure-reactivity relationships of cyclopentanethiol derivatives is paramount for their effective application in drug design and development, enabling the synthesis of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

A Researcher's Guide to Thiol Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of redox biology and drug metabolism, the accurate quantification of thiols is paramount. Thiols, particularly glutathione (GSH), cysteine (Cys), and protein-bound sulfhydryl groups, are critical players in maintaining cellular redox homeostasis and are involved in a myriad of physiological and pathological processes. The selection of an appropriate analytical method is a crucial step that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the most common analytical methods for thiol quantification, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique for your research needs.

This guide will delve into the principles, advantages, and limitations of four major categories of thiol quantification methods: the classic colorimetric Ellman's assay, the sensitive fluorescent probe-based assays, the robust High-Performance Liquid Chromatography (HPLC) methods, and the highly specific Mass Spectrometry (MS) techniques. By presenting a side-by-side comparison of their performance characteristics, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications.

Comparative Analysis of Thiol Quantification Methods

The choice of a thiol quantification method depends on several factors, including the nature of the sample, the required sensitivity and specificity, throughput needs, and available instrumentation. The following tables summarize the key performance indicators of the most widely used methods to facilitate a direct comparison.

Method Principle Typical Analytes Advantages Limitations
Ellman's Assay (DTNB) Colorimetric detection of the reaction between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and thiols, producing a yellow-colored product (TNB²⁻) measured at 412 nm.[1][2]Total free thiols, protein thiols.Simple, rapid, cost-effective, and widely accessible.[[“]]Lower sensitivity compared to other methods, potential interference from other reducing agents and turbidity.[[“]]
Fluorescent Probes Reaction of a thiol-reactive probe (e.g., monobromobimane, ThioGlo™) with thiols to produce a fluorescent adduct.Specific thiols (e.g., GSH, Cys), total thiols.High sensitivity, suitable for live-cell imaging and high-throughput screening.[4]Can be expensive, potential for photobleaching, and some probes may lack specificity.[5]
HPLC-based Methods Chromatographic separation of thiols followed by detection using UV, fluorescence, or electrochemical detectors.Individual thiols and their oxidized forms (e.g., GSH, GSSG, Cys, cystine).High specificity, allows for the simultaneous quantification of multiple thiols and their redox states.[1][6]Requires specialized equipment, can be time-consuming, and may require derivatization steps.[1]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis of thiols, often coupled with liquid chromatography (LC-MS).Comprehensive thiol profiling, identification and quantification of specific thiol-containing molecules.Gold standard for specificity and sensitivity, allows for the identification of unknown thiols.[5][7]High cost of instrumentation and maintenance, requires significant expertise for operation and data analysis.[5]

Quantitative Performance Data

The following table provides a summary of quantitative performance data for various thiol quantification methods, compiled from multiple studies. These values can vary depending on the specific protocol, instrument, and sample matrix.

Method Analyte Detection Limit Linearity Range Recovery (%) Reference
Ellman's AssayTotal Thiols~1 µM1-100 µM95-105[[“]]
Fluorescent Probe (ThioGlo™3)GSH50 fM--
Fluorescent Probe (Probe 4)GSH, Hcy, Cys0.085-0.13 µM--[4]
HPLC-Fluorescence (SBD-F)Cys, CysGly, γGC, GSH1-50 nM1-10,000 nM91-124
HPLC-UV (DTNB)TNB (from thiols)15 pmol-95.6-99.4[6]
HPLC-UV (DTNB)GSH-TNB7.5 pmol-95.1-99.0[6]
LC-MS/MSGSH5 nM5-25 nM-
LC-MS/MSMC-LR-GSH & MC-LR-Cys3.3-5.0 ng/g1-70 ng/mL88.5-107.6

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key thiol quantification methods.

Ellman's Assay for Total Thiol Quantification

This protocol is a standard method for determining the total concentration of free sulfhydryl groups in a sample.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine (or other thiol) standards.

  • Unknown sample.

Procedure:

  • Prepare a series of cysteine standards in Reaction Buffer (e.g., 0, 10, 25, 50, 75, 100 µM).

  • In a 96-well plate, add 20 µL of each standard or unknown sample to triplicate wells.

  • Add 200 µL of Reaction Buffer to each well.

  • Add 10 µL of DTNB solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Subtract the absorbance of the blank (0 µM standard) from all readings.

  • Plot the absorbance of the standards versus their concentration to generate a standard curve.

  • Determine the concentration of thiols in the unknown samples from the standard curve.

Thiol Quantification using a Fluorescent Probe (Monobromobimane)

This protocol describes the use of monobromobimane (mBBr) for the sensitive detection of thiols, often coupled with HPLC.

Materials:

  • Derivatization Buffer: 50 mM HEPES, pH 8.0, containing 5 mM EDTA.

  • Monobromobimane (mBBr) solution: 10 mM in acetonitrile.

  • Thiol standards (e.g., GSH, Cys).

  • Sample (e.g., cell lysate, plasma).

  • Quenching solution: 50 mM N-ethylmaleimide (NEM) in water.

  • Trichloroacetic acid (TCA) for protein precipitation.

Procedure:

  • Prepare thiol standards in the appropriate buffer.

  • To 100 µL of sample or standard, add 10 µL of 100 mM dithiothreitol (DTT) to reduce disulfides (optional, for total thiol measurement). Incubate for 30 minutes at room temperature.

  • Add 10 µL of 10 mM mBBr solution.

  • Incubate in the dark at room temperature for 15 minutes.

  • Stop the reaction by adding 10 µL of 50 mM NEM.

  • Precipitate proteins by adding an equal volume of 10% TCA.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analyze the supernatant using reverse-phase HPLC with a fluorescence detector (Excitation: ~380 nm, Emission: ~480 nm).

HPLC Quantification of Thiols with UV Detection

This protocol provides a method for the separation and quantification of different thiols using HPLC with UV detection after derivatization with DTNB.[6]

Materials:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • DTNB Solution: 1 mg/mL in 0.1 M potassium phosphate buffer, pH 7.0.

  • Internal Standard (e.g., N-acetylcysteine).

  • Thiol standards.

  • Sample.

Procedure:

  • To 100 µL of sample or standard, add 10 µL of internal standard.

  • Add 20 µL of DTNB solution and mix well.

  • Incubate for 5 minutes at room temperature.

  • Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

  • Elute the analytes using a gradient of Mobile Phase B in A.

  • Detect the derivatized thiols (as TNB and thiol-TNB adducts) using a UV detector at 326 nm.[6]

  • Quantify the thiols based on the peak areas relative to the internal standard and a standard curve.

LC-MS/MS Quantification of Glutathione and Cysteine

This protocol outlines a highly sensitive and specific method for the simultaneous quantification of GSH and Cysteine in cell lysates.

Materials:

  • Extraction Solvent: 80% methanol containing 10 mM NEM and an internal standard (e.g., ¹³C,¹⁵N-labeled GSH and Cys).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Cell lysate sample.

  • Glutathione and Cysteine standards.

Procedure:

  • Harvest cells and lyse them in ice-cold Extraction Solvent to immediately derivatize and stabilize the thiols.

  • Vortex and incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to an autosampler vial.

  • Inject the sample onto a C18 or HILIC column coupled to a tandem mass spectrometer.

  • Separate the analytes using a gradient elution with Mobile Phases A and B.

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions.

  • Calculate the concentrations based on the peak area ratios of the analytes to their respective internal standards and a calibration curve.

Visualizing the Concepts

To further clarify the methodologies and their underlying principles, the following diagrams have been generated.

Thiol_Quantification_Workflow cluster_sample Sample Preparation Sample Biological Sample (Cells, Plasma, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Reduction Reduction (optional) (e.g., DTT, TCEP) Homogenization->Reduction Derivatization Derivatization/ Labeling Reduction->Derivatization Ellmans Ellman's Assay (Colorimetric) Derivatization->Ellmans Fluorescence Fluorescent Probes (Fluorometric) Derivatization->Fluorescence HPLC HPLC (Separation) Derivatization->HPLC UVVis UV-Vis Spectrophotometer Ellmans->UVVis Fluorometer Fluorometer/ Plate Reader Fluorescence->Fluorometer MS Mass Spectrometry (Detection) HPLC->MS HPLC_Detector HPLC Detector (UV, FLD, ECD) HPLC->HPLC_Detector Mass_Analyzer Mass Analyzer MS->Mass_Analyzer Ellmans_Reaction DTNB DTNB (Ellman's Reagent) Mixed_Disulfide R-S-S-TNB DTNB->Mixed_Disulfide + Thiol R-SH (Thiol) Thiol->Mixed_Disulfide + TNB TNB²⁻ (Yellow Product, λmax = 412 nm) Mixed_Disulfide->TNB + R-SH Redox_Signaling cluster_Trx Thioredoxin System cluster_Grx Glutaredoxin System ROS ROS (Reactive Oxygen Species) Protein_SH Protein-(SH)₂ (Reduced Protein) ROS->Protein_SH Oxidation Protein_SS Protein-S-S (Oxidized Protein) Protein_SH->Protein_SS Trx_red Trx-(SH)₂ (Reduced Thioredoxin) Protein_SS->Trx_red Reduction Grx_red Grx-(SH)₂ (Reduced Glutaredoxin) Protein_SS->Grx_red Reduction Trx_red->Protein_SH Trx_ox Trx-S-S (Oxidized Thioredoxin) TrxR TrxR Trx_ox->TrxR Reduction NADPH NADPH TrxR->NADPH NADP NADP⁺ NADPH->NADP GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG GR GR GSSG->GR Reduction GR->NADPH Grx_red->Protein_SH Grx_ox Grx-S-S (Oxidized Glutaredoxin) Grx_ox->GSH Reduction

References

A Comparative Performance Analysis of 3-Ethylcyclopentane-1-thiol in Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research and drug development, the selection of appropriate chemical probes and reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive performance benchmark of 3-Ethylcyclopentane-1-thiol in several key applications, offering a comparative analysis against structurally similar and commonly used thiol alternatives. The data presented herein is a synthesis of established chemical principles and extrapolated performance metrics, designed to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal thiol for their specific needs.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for its effective application. The following table summarizes key properties of this compound and its selected alternatives.

PropertyThis compoundCyclopentanethiol1-Butanethiol
Molecular Formula C7H14S[1]C5H10S[2]C4H10S[3][4]
Molecular Weight ( g/mol ) 130.25[1]102.2090.19
Boiling Point (°C) Not available130-13198
Density (g/mL at 25°C) Not available0.9550.842
Refractive Index (n20/D) Not available1.49021.443
Solubility in Water Slightly soluble (predicted)Slightly soluble0.6 g/100 mL[5]
pKa ~11~11~11.5[5]

Application 1: Antioxidant Activity

Thiols are well-recognized for their antioxidant properties, primarily through their ability to donate a hydrogen atom from the sulfhydryl group to neutralize free radicals. The antioxidant capacity of this compound is compared with other thiols using a representative photochemiluminescence (PCL) assay, which measures the inhibition of light emission from a chemiluminescent probe upon reaction with antioxidants.

Comparative Antioxidant Capacity (Hypothetical Data)

CompoundIC50 (µM) in PCL AssayRelative Antioxidant Capacity (%)
This compound7580
Cyclopentanethiol60100
1-Butanethiol9067
N-Acetylcysteine (Reference)50120

Interpretation: The presence of the ethyl group in the 3-position of the cyclopentyl ring may introduce slight steric hindrance, potentially reducing the accessibility of the thiol proton for radical scavenging compared to the unsubstituted cyclopentanethiol. Linear thiols like 1-butanethiol, while effective, may exhibit different kinetics and accessibility in various assay systems.

Experimental Protocol: Photochemiluminescence (PCL) Assay

This protocol outlines a general procedure for assessing antioxidant capacity using a PCL assay.

  • Reagent Preparation:

    • Prepare a stock solution of the chemiluminescent probe (e.g., luminol) in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare stock solutions of the thiol compounds to be tested in an appropriate solvent (e.g., ethanol or DMSO).

    • Prepare a photosensitizer solution (e.g., riboflavin).

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, photosensitizer, and chemiluminescent probe to each well.

    • Add varying concentrations of the thiol compounds to the respective wells.

    • Initiate the reaction by exposing the microplate to a controlled UV light source for a defined period (e.g., 2 minutes) to generate superoxide radicals.

    • Immediately measure the chemiluminescence intensity using a microplate luminometer.

  • Data Analysis:

    • Plot the percentage of inhibition of chemiluminescence against the concentration of each thiol.

    • Calculate the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the chemiluminescence signal.

Experimental Workflow for PCL Antioxidant Assay

PCL_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Stock Solutions: - Chemiluminescent Probe - Thiols - Photosensitizer Plate_Prep Prepare 96-well plate: Buffer + Photosensitizer + Probe Reagents->Plate_Prep Add_Thiols Add varying concentrations of Thiol compounds Plate_Prep->Add_Thiols Initiate Initiate reaction with UV light exposure Add_Thiols->Initiate Measure Measure Chemiluminescence Initiate->Measure Plot Plot % Inhibition vs. Concentration Measure->Plot Calculate Calculate IC50 values Plot->Calculate Thiol_Ene_Reaction Initiation Photoinitiator + UV Light -> Radicals Propagation1 Radical + Thiol -> Thiyl Radical Initiation->Propagation1 Propagation2 Thiyl Radical + Alkene -> Carbon-centered Radical Propagation1->Propagation2 Chain_Transfer Carbon-centered Radical + Thiol -> Thioether + Thiyl Radical Propagation2->Chain_Transfer Termination Radical Combination Propagation2->Termination Chain_Transfer->Propagation2 Chain Propagation Chain_Transfer->Termination S_Glutathionylation_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) Protein_SH Protein-SH (Reduced Cysteine) Oxidative_Stress->Protein_SH Oxidation GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_SSG Protein-SSG (S-Glutathionylated Protein) Protein_SH->Protein_SSG + GSSG - GSH Protein_SOH->Protein_SSG + GSH Altered_Function Altered Protein Function (e.g., enzyme activity, signaling) Protein_SSG->Altered_Function SPR_Workflow Start Start: Bare Gold SPR Sensor Chip Cleaning Chip Cleaning (e.g., UV/Ozone) Start->Cleaning Immobilization Immerse Chip in Thiol Solution (SAM formation) Cleaning->Immobilization Thiol_Solution Prepare Thiol Solution (e.g., 1 mM in Ethanol) Thiol_Solution->Immobilization Rinsing Rinse with Ethanol and Dry (N2) Immobilization->Rinsing SPR_Setup Mount Chip in SPR Instrument Rinsing->SPR_Setup Baseline Establish Stable Baseline with Running Buffer SPR_Setup->Baseline Injection Inject Analyte and Monitor Binding Baseline->Injection End End: Binding Data Acquired Injection->End

References

A Comparative Guide to Validating the Purity of Synthesized 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; rigorous validation of the compound's purity is critical to ensure the reliability and reproducibility of subsequent experiments and to meet regulatory standards. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-Ethylcyclopentane-1-thiol, presenting a hypothetical performance comparison with a commercially available alternative.

Comparative Purity Analysis

To illustrate the purity validation process, we present a hypothetical data set for a newly synthesized batch of this compound ("Synthesized Batch") and compare it to a commercially available product ("Commercial Standard").

Analytical MethodParameterSynthesized BatchCommercial Standard
Gas Chromatography-Mass Spectrometry (GC-MS) Purity (%)98.5%≥99.0%
Major Impurity3-Ethylcyclopentene (0.8%)Unspecified (≤0.5%)
Other ImpuritiesDiethyl disulfide (0.4%), Solvent (0.3%)Unspecified (≤0.5%)
High-Performance Liquid Chromatography (HPLC) Purity (Area %)98.2%99.1%
Retention Time (min)12.512.5
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Spectral ConformanceConforms to structureConforms to structure
Impurity SignalsPresentNot Detected
Titration (Thiol Assay) Assay (% w/w)98.1%99.2%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for the analysis of thiols.[1][2][3]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Mass Range: 35-350 amu

    • Transfer Line Temperature: 280°C

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Calculate the percentage purity by peak area normalization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.[4][5][6][7] For thiols, which lack a strong UV chromophore, derivatization or specialized detectors are often employed.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

Procedure:

  • Derivatization (Pre-column): React the thiol with a derivatizing agent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product that can be detected by UV-Vis.[8]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the thiol in a suitable solvent (e.g., methanol).

    • Mix the thiol solution with an excess of the DTNB reagent in a phosphate buffer (pH 8.0).

    • Allow the reaction to proceed for 15 minutes at room temperature.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 412 nm

  • Data Analysis: Determine the purity based on the relative peak area of the derivatized this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and purity of a molecule.[9][10][11][12][13]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz or equivalent

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 times the longest T1 for quantitative analysis.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the protons of this compound and any impurity signals.

    • The purity can be estimated by comparing the integrals of the main compound to those of the impurities.

Titration (Thiol Assay)

A classic and straightforward method for quantifying the total thiol content.[14]

Procedure:

  • Reagents:

    • Standardized 0.1 M iodine solution

    • Starch indicator solution

  • Titration:

    • Accurately weigh about 200 mg of the thiol into a flask.

    • Dissolve the sample in a suitable solvent (e.g., isopropanol).

    • Add a few drops of starch indicator.

    • Titrate with the standardized iodine solution until the first permanent blue color is observed.

  • Calculation: Calculate the percentage of thiol based on the volume of titrant used.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of synthesized this compound.

Workflow for Purity Validation of this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_comparison Comparison & Reporting Synthesis Chemical Synthesis Purification Initial Purification (e.g., Distillation, Chromatography) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR Titration Thiol Titration Purification->Titration Data Data Compilation & Comparison GCMS->Data HPLC->Data NMR->Data Titration->Data Report Final Purity Report Data->Report

Caption: Purity validation workflow.

This comprehensive approach, combining chromatographic, spectroscopic, and titrimetric methods, ensures a thorough and reliable assessment of the purity of synthesized this compound, providing the necessary confidence for its use in further research and development.

References

A Researcher's Guide to the Spectroscopic Profile of 3-Ethylcyclopentane-1-thiol: A Comparison of Predicted Data and Theoretical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide presents a detailed comparison of the predicted spectroscopic data for 3-Ethylcyclopentane-1-thiol with established theoretical models. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organosulfur compounds. The data herein is derived from analogous compounds and established spectroscopic principles, providing a robust baseline for experimental validation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups (thiol, ethyl, and cyclopentyl) and comparison with data from similar molecules.

Table 1: Predicted Infrared (IR) Spectroscopy Data
Predicted Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
~2550S-H stretchThiolWeak
2960-2850C-H stretch (sp³)AlkylStrong
1465-1450CH₂ bendAlkylMedium
1380-1370CH₃ bendAlkylMedium
~650C-S stretchThiolWeak
Table 2: Predicted ¹H NMR Spectroscopy Data

(Predicted for CDCl₃ solvent)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~0.9Triplet3H-CH₂CH₃
~1.3-1.8Multiplet9HCyclopentyl & -CH₂ CH₃
~1.6Singlet (broad)1H-SH
~3.0Multiplet1H-CH -SH
Table 3: Predicted ¹³C NMR Spectroscopy Data

(Predicted for CDCl₃ solvent)

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~11-CH₂CH₃
~25-35Cyclopentyl CH₂
~30-CH₂ CH₃
~40-50Cyclopentyl CH
~45CH -SH
Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioPredicted Ion Fragment
130[M]⁺ (Molecular Ion)
101[M - C₂H₅]⁺ (Loss of ethyl group)
97[M - SH]⁺ (Loss of thiol group)
69[C₅H₉]⁺ (Cyclopentyl cation)
29[C₂H₅]⁺ (Ethyl cation)

Methodologies

Experimental Protocols

The following are standard protocols for obtaining the experimental spectra of a liquid sample like this compound.

  • Infrared (IR) Spectroscopy:

    • A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

    • The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean plates is also recorded and subtracted from the sample spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

    • The NMR tube is placed in the spectrometer.

    • For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).

    • The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

    • Electron ionization (EI) is a common method for small molecules, which causes fragmentation.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Theoretical Modeling Protocol

Theoretical spectra are commonly calculated using Density Functional Theory (DFT).

  • Structure Optimization: The 3D structure of this compound is first optimized using a DFT method, for instance, with the B3LYP functional and a basis set like 6-31G*.

  • Frequency Calculations: Vibrational frequencies (for IR spectra) are calculated from the optimized geometry. The results are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

  • NMR Chemical Shift Calculations: NMR shielding constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a functional like B3LYP and a larger basis set such as 6-311++G(d,p).[1][2] The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental spectroscopic data with theoretical models.

Spectroscopic_Analysis_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion synthesis Synthesize Compound purification Purify Compound synthesis->purification exp_ir Acquire IR Spectrum purification->exp_ir exp_nmr Acquire NMR Spectra purification->exp_nmr exp_ms Acquire Mass Spectrum purification->exp_ms compare_ir Compare IR Data exp_ir->compare_ir compare_nmr Compare NMR Data exp_nmr->compare_nmr analyze_ms Analyze MS Fragmentation exp_ms->analyze_ms mol_model Build Molecular Model geom_opt Geometry Optimization (DFT) mol_model->geom_opt freq_calc Frequency Calculation (IR) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc freq_calc->compare_ir nmr_calc->compare_nmr structure_validation Structure Validation compare_ir->structure_validation compare_nmr->structure_validation analyze_ms->structure_validation

Workflow for comparing experimental and theoretical spectroscopic data.

References

Evaluating the Efficacy of 3-Ethylcyclopentane-1-thiol as a Capping Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nanotechnology, the selection of an appropriate capping agent is a critical determinant of the stability, functionality, and ultimate application of nanoparticles. This guide provides a framework for evaluating the efficacy of 3-Ethylcyclopentane-1-thiol as a potential capping agent. Due to the absence of direct experimental data on this specific compound in the current scientific literature, this document outlines the experimental protocols and comparative metrics that would be necessary to assess its performance against established alternatives.

Introduction to Capping Agents

Capping agents are molecules that bind to the surface of nanoparticles during their synthesis, preventing aggregation and controlling their growth and morphology. The choice of a capping agent influences the nanoparticle's size, shape, solubility, and biocompatibility. Thiols are a prominent class of capping agents, particularly for noble metal nanoparticles like gold and silver, due to the strong affinity of the sulfur atom for the metal surface. This compound, with its thiol functional group and alkyl chain, presents itself as a candidate for stabilizing nanoparticles. Its efficacy, however, must be empirically determined.

Hypothetical Performance Comparison

To evaluate this compound, its performance would be benchmarked against commonly used capping agents. The selection of alternatives depends on the nanoparticle system and the intended application. For instance, in the context of gold nanoparticles for biomedical applications, relevant comparators would include:

  • Citrate: A widely used electrostatic stabilizing agent, particularly in the synthesis of gold nanoparticles.[1][2]

  • Polyethylene Glycol (PEG)-Thiol: A polymer-based capping agent known to enhance biocompatibility and circulation time in vivo.[3]

  • Dodecanethiol: A long-chain alkanethiol often used for creating stable, organic-soluble nanoparticles.[4]

  • Mercaptoacetic acid (MAA) and Mercaptoethanol (ME): Short-chain thiols with additional functional groups that can influence solubility and further functionalization.[5]

A direct comparison would involve synthesizing nanoparticles under identical conditions, with the only variable being the capping agent. The resulting nanoparticles would then be subjected to a battery of characterization techniques to assess the success of the capping process.

Data Presentation: A Framework for Comparison

Quantitative data from these experiments should be summarized for clear comparison. The following table provides a template for how such data could be presented.

Parameter This compound Citrate PEG-Thiol Dodecanethiol Mercaptoacetic Acid
Nanoparticle Core Diameter (nm) TBDTBDTBDTBDTBD
Hydrodynamic Diameter (nm) TBDTBDTBDTBDTBD
Zeta Potential (mV) TBDTBDTBDTBDTBD
Colloidal Stability (Time) TBDTBDTBDTBDTBD
Surface Plasmon Resonance (nm) TBDTBDTBDTBDTBD
Biocompatibility (Cell Viability %) TBDTBDTBDTBDTBD

TBD: To Be Determined through experimental analysis.

Experimental Protocols

The following are detailed methodologies for key experiments required to evaluate the efficacy of a novel capping agent like this compound.

1. Synthesis of Gold Nanoparticles with Thiol Capping Agents

This protocol is adapted from the widely used Brust-Schiffrin method for synthesizing thiol-capped gold nanoparticles.[6]

  • Materials: Hydrogen tetrachloroaurate (HAuCl4), this compound (and other capping agents for comparison), tetraoctylammonium bromide (TOAB), toluene, sodium borohydride (NaBH4), ethanol.

  • Procedure:

    • Prepare a two-phase system by dissolving HAuCl4 in water and TOAB in toluene. Mix vigorously until the aqueous phase becomes clear and the organic phase turns orange, indicating the transfer of gold ions.

    • Add the desired capping agent (e.g., this compound) to the organic phase.

    • Prepare a fresh aqueous solution of the reducing agent, NaBH4.

    • Add the NaBH4 solution to the organic phase dropwise under constant, vigorous stirring. A color change to deep red or purple indicates the formation of gold nanoparticles.

    • Continue stirring for several hours to ensure complete reaction and capping.

    • Purify the nanoparticles by precipitating with ethanol and repeated centrifugation and redispersion in a suitable solvent.

2. Characterization of Capped Nanoparticles

A suite of characterization techniques is essential to determine the physical and chemical properties of the synthesized nanoparticles.[7]

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticle core. Samples are prepared by drop-casting a dilute nanoparticle solution onto a carbon-coated copper grid.[7]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles, which includes the capping agent layer. This provides an indication of the thickness of the capping layer and the overall size in a hydrated state.[7]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is a key indicator of their colloidal stability. A high absolute zeta potential value (typically > |30| mV) suggests good stability.

  • UV-Visible Spectroscopy: To measure the surface plasmon resonance (SPR) peak of the nanoparticles. The position and shape of the SPR peak are sensitive to the size, shape, and aggregation state of the nanoparticles.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the capping agent on the nanoparticle surface by identifying characteristic vibrational bands of the functional groups in the capping agent.[9]

3. Evaluation of Colloidal Stability

The primary function of a capping agent is to provide stability. This can be assessed by monitoring changes in the nanoparticle solution over time and under different conditions.

  • Procedure:

    • Monitor the UV-Vis spectrum of the nanoparticle solution over an extended period (days to weeks). A stable spectrum indicates no aggregation.

    • Challenge the stability by adding salt solutions of varying concentrations and monitoring for changes in the SPR peak, which would indicate aggregation.

    • Observe the solution for any visible precipitation.

4. Assessment of Biocompatibility (for biomedical applications)

For applications in drug delivery or bio-imaging, the cytotoxicity of the capped nanoparticles must be evaluated.

  • Procedure (MTT Assay):

    • Culture a relevant cell line (e.g., human epithelial cells) in a 96-well plate.

    • Expose the cells to different concentrations of the capped nanoparticles for a specified period (e.g., 24-48 hours).

    • Add MTT reagent to the wells. Live cells will metabolize the MTT into a colored formazan product.

    • Dissolve the formazan crystals and measure the absorbance using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Visualizing the Workflow and Concepts

To aid in understanding the experimental processes and relationships, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation Efficacy Evaluation Synthesis Two-Phase Synthesis (Brust-Schiffrin Method) Reduction Reduction of AuCl4- Synthesis->Reduction Capping Addition of Capping Agent (e.g., this compound) Reduction->Capping Purification Purification and Isolation Capping->Purification TEM TEM (Size, Shape) Purification->TEM DLS DLS (Hydrodynamic Size) Purification->DLS Zeta Zeta Potential (Surface Charge) Purification->Zeta UVVis UV-Vis Spectroscopy (SPR Peak) Purification->UVVis FTIR FTIR (Surface Chemistry) Purification->FTIR Stability Colloidal Stability Assay Purification->Stability Biocompatibility Biocompatibility Assay (e.g., MTT) Purification->Biocompatibility

Caption: Experimental workflow for evaluating a novel capping agent.

Capping_Agent_Function cluster_properties Resulting Properties NP Nanoparticle Core CA Capping Agent (this compound) NP->CA Surface Binding Stability Colloidal Stability CA->Stability Solubility Solubility CA->Solubility Functionality Surface Functionality CA->Functionality Biocompatibility Biocompatibility CA->Biocompatibility

Caption: Role of a capping agent in determining nanoparticle properties.

Conclusion

While direct data on the performance of this compound as a capping agent is not currently available, this guide provides a comprehensive framework for its evaluation. By following the outlined experimental protocols and comparing the results to established capping agents, researchers can systematically determine its efficacy. The key metrics of nanoparticle size and uniformity, colloidal stability, and biocompatibility will be crucial in ascertaining its potential for various applications, from catalysis to nanomedicine. The provided workflows and conceptual diagrams serve as a visual guide for this evaluative process.

References

A Comparative Analysis of the Thermal Stability of Substituted Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of substituted thiols is a critical parameter in numerous scientific and industrial applications, ranging from the development of thermostable biomolecules and pharmaceuticals to the synthesis of robust self-assembled monolayers (SAMs) and functionalized nanoparticles. Understanding how different substituents on a thiol molecule influence its resistance to thermal degradation is paramount for designing materials and processes with desired performance and longevity. This guide provides a comparative analysis of the thermal stability of various substituted thiols, supported by experimental data and detailed methodologies.

Influence of Substituents on Thermal Stability: A Comparative Overview

The thermal stability of a thiol is intrinsically linked to the strength of its chemical bonds, particularly the carbon-sulfur (C-S) and sulfur-hydrogen (S-H) bonds. The nature of the substituent group (R) attached to the sulfhydryl (-SH) group can significantly influence these bond energies through electronic and steric effects. Aromatic thiols, for instance, are generally more thermally stable than their aliphatic counterparts due to the resonance stabilization of the aromatic ring. For example, the pyrolysis of benzenethiol does not commence until temperatures exceed 500°C.

The following table summarizes key findings from various studies on the thermal stability of different classes of substituted thiols. Due to the limited availability of a single, comprehensive study with a systematic variation of substituents, the data presented is a synthesis of qualitative and quantitative information from multiple sources.

Thiol ClassSubstituent TypeObservation on Thermal StabilityOnset Decomposition Temp. (°C) (if available)Reference / Comments
Aromatic Thiols Unsubstituted (Benzenethiol)High thermal stability.> 500Pyrolysis studies indicate high resistance to thermal degradation.
Chlorinated (e.g., 4-chlorothiophenol)Complex decomposition pathways forming various organosulfur compounds. Thermal oxidation occurs between 500-700°C.~500-700 (Oxidation)The presence of chlorine substituents can lead to the formation of toxic byproducts like polychlorinated dibenzothiophenes upon thermal decomposition[1].
para-Substituted ThiophenolsStability is influenced by the electronic nature of the substituent, affecting the S-H bond dissociation energy. Electron-withdrawing groups can influence the stability of the resulting thiophenoxy radical.Not broadly reportedComputational studies on bond dissociation energies provide insights into relative stabilities[2].
Aliphatic Thiols Short Chain (e.g., Ethanethiol)Decomposes at lower temperatures compared to aromatic thiols.Not specified in TGA studiesDecomposition pathways include C-S and C-C bond cleavage, as well as intramolecular elimination to form ethene and hydrogen sulfide.
Long Chain AlkanethiolsIn the context of self-assembled monolayers on gold, longer alkyl chains lead to increased thermal stability in terms of desorption.Not specified for bulk compoundThis increased stability in SAMs is largely attributed to stronger van der Waals interactions between the longer chains[3].

Experimental Protocols for Thermal Stability Analysis

The thermal stability of substituted thiols is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a thiol undergoes decomposition by measuring the change in mass as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the substituted thiol (typically 5-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 600°C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins. The temperature of maximum decomposition rate is identified from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe any endothermic or exothermic events associated with decomposition.

Methodology:

  • Sample Preparation: A small amount of the thiol sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. A sharp endothermic peak typically represents the melting point of the compound. Broader endothermic or exothermic peaks at higher temperatures can indicate decomposition processes. For substances where melting and decomposition overlap, techniques using high heating rates can sometimes be employed to separate these events[4][5].

Thermal Decomposition Pathways of Thiols

The thermal decomposition of thiols can proceed through various pathways, depending on the structure of the thiol and the reaction conditions. The following diagram illustrates a simplified, generalized workflow for analyzing thiol thermal stability and some potential decomposition pathways for a simple alkanethiol like ethanethiol.

G Experimental Workflow and Decomposition Pathways of Thiols cluster_workflow Thermal Analysis Workflow cluster_decomposition Example Decomposition Pathways (Ethanethiol) Sample Substituted Thiol Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_Analysis Data Analysis (Onset Temp, % Mass Loss, Enthalpy) TGA->Data_Analysis DSC->Data_Analysis Stability_Assessment Comparative Stability Assessment Data_Analysis->Stability_Assessment Ethanethiol CH3CH2SH Pathway1 C-S Bond Cleavage Ethanethiol->Pathway1 Pathway2 Intramolecular Elimination Ethanethiol->Pathway2 Products1 CH3CH2• + •SH Pathway1->Products1 Products2 H2C=CH2 + H2S Pathway2->Products2

Caption: Workflow for thermal stability analysis and example decomposition pathways.

Logical Relationships in Substituent Effects

The electronic properties of substituents on an aromatic ring significantly impact the stability of the thiophenoxy radical formed upon homolytic cleavage of the S-H bond. This, in turn, influences the overall thermal stability.

G Influence of Substituents on Thiophenol Stability cluster_substituent_effects Substituent Effects on Thiophenol Radical Stability Substituent Substituent on Aromatic Ring EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Substituent->EWG Radical_Stability Thiophenoxy Radical Stability EDG->Radical_Stability Increases (Resonance Stabilization) EWG->Radical_Stability Decreases (Destabilization) SH_Bond_Strength S-H Bond Dissociation Energy Radical_Stability->SH_Bond_Strength Inversely Affects Thermal_Stability Overall Thermal Stability SH_Bond_Strength->Thermal_Stability Directly Correlates With

Caption: Relationship between substituent type and thermal stability of thiophenols.

References

A Guide to Inter-Laboratory Comparison of 3-Ethylcyclopentane-1-thiol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 3-Ethylcyclopentane-1-thiol. Due to the absence of publicly available, specific inter-laboratory studies for this compound, this document outlines a standardized protocol derived from established methods for the analysis of similar volatile sulfur compounds. Adherence to a common protocol is paramount for ensuring the comparability and reliability of results across different facilities.

Introduction to the Analytical Challenge

This compound is a sulfur-containing organic compound. The accurate and precise quantification of such thiols is critical in various fields, including environmental monitoring, petroleum product analysis, and pharmaceutical development, as they can act as potent odorants, catalyst poisons, or indicators of specific chemical processes.[1] Inter-laboratory comparisons are essential for validating analytical methods, assessing laboratory performance, and ensuring data consistency across the scientific community.

The primary challenges in thiol analysis stem from their volatility, reactivity, and potential for adsorption onto surfaces, which can lead to sample loss and variability in results. Therefore, a well-designed inter-laboratory study must incorporate robust sample preparation, standardized analytical instrumentation and parameters, and clear data reporting guidelines.

Recommended Analytical Approach: Gas Chromatography with Sulfur Selective Detection

For the analysis of volatile sulfur compounds like this compound, Gas Chromatography (GC) coupled with a Sulfur Chemiluminescence Detector (SCD) is a highly effective and widely used technique.[1][2] This method offers high sensitivity and selectivity for sulfur-containing compounds, minimizing interference from non-sulfur matrix components.[2] An alternative, though potentially less selective for complex matrices, is Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Hypothetical Inter-Laboratory Study Design

This section outlines a detailed protocol for a hypothetical inter-laboratory study.

3.1. Study Coordinator and Participating Laboratories

A central coordinator would be responsible for preparing and distributing the test samples and for collecting and statistically analyzing the data from all participating laboratories.

3.2. Test Material

A stock solution of this compound in a suitable, inert solvent (e.g., methanol or hexane) would be prepared by the coordinating laboratory. Aliquots of this stock solution would be diluted to create test samples at three different concentration levels (low, medium, and high) spanning a realistic analytical range. Samples would be shipped to participating laboratories in sealed vials under controlled temperature conditions.

3.3. Experimental Protocol

Participating laboratories should adhere to the following protocol to the greatest extent possible. Any deviations must be documented and reported with the results.

3.3.1. Sample Preparation

  • Objective: To prepare a calibration curve and quantify the concentration of this compound in the provided test samples.

  • Materials:

    • Certified reference standard of this compound.

    • High-purity solvent (matching the solvent in the test samples).

    • Volumetric flasks and calibrated micropipettes.

  • Procedure:

    • Prepare a series of calibration standards by serial dilution of the certified reference standard. The concentration range of the standards should bracket the expected concentrations of the test samples.

    • The provided test samples should be brought to room temperature before analysis.

    • No further dilution of the test samples is required unless the concentration is found to be outside the linear range of the instrument.

3.3.2. GC-SCD Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Detector: Agilent 355 SCD (or equivalent)

  • Column: Agilent J&W DB-Sulfur SCD or similar inert column designed for sulfur analysis.[2]

  • Inlet: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 800°C.

  • Injection Volume: 1 µL.

3.4. Data Analysis and Reporting

  • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. A linear regression with a correlation coefficient (R²) > 0.995 is required.

  • Determine the concentration of this compound in each test sample by interpolating its peak area from the calibration curve.

  • Each sample should be analyzed in triplicate, and the mean and standard deviation of the results should be reported.

  • Submit the following to the study coordinator:

    • Raw data (peak areas).

    • Calibration curve.

    • Calculated concentrations for each replicate.

    • Mean concentration and standard deviation for each sample level.

    • A description of the instrumentation used and any deviations from the specified protocol.

Data Presentation: Hypothetical Results

The following tables summarize hypothetical data from a five-laboratory comparison study.

Table 1: Reported Concentrations of this compound (in mg/L)

LaboratorySample A (Low)Sample B (Medium)Sample C (High)
Lab 14.8524.598.2
Lab 25.1025.1101.5
Lab 34.9226.099.8
Lab 45.0524.8102.1
Lab 54.7825.597.5
Assigned Value 4.94 25.2 99.8
Std. Dev. 0.13 0.56 1.89

Table 2: Performance Statistics (z-scores)

The z-score is calculated as: (Reported Value - Assigned Value) / Standard Deviation. A z-score between -2 and 2 is generally considered satisfactory.

Laboratoryz-score (Sample A)z-score (Sample B)z-score (Sample C)
Lab 1-0.69-1.25-0.85
Lab 21.23-0.180.90
Lab 3-0.151.430.00
Lab 40.85-0.711.22
Lab 5-1.230.54-1.22

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing A Receive Samples C Bring Samples to Room Temp A->C B Prepare Calibration Standards D Instrument Setup & Equilibration C->D E Analyze Calibration Standards D->E F Analyze Test Samples (n=3) E->F G Generate Calibration Curve F->G H Calculate Sample Concentrations G->H I Report Mean, SD, and Deviations H->I

Caption: A generalized workflow for the inter-laboratory analysis of this compound.

Diagram 2: Logical Relationship of Study Components

G Coordinator Study Coordinator Samples Test Samples Coordinator->Samples Prepares & Distributes Protocol Standardized Protocol Coordinator->Protocol Establishes Report Final Report Coordinator->Report Compiles & Issues Labs Participating Laboratories Labs->Samples Receives Labs->Protocol Follows Data Analytical Data Labs->Data Generates Data->Coordinator Submits to

Caption: The logical flow of responsibilities and materials in the proposed inter-laboratory study.

References

Predicting Thiol Properties: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately predicting the properties of thiols—particularly the amino acid cysteine—is crucial for understanding protein function, designing novel therapeutics, and elucidating disease mechanisms. This guide provides an objective comparison of computational models used to predict key thiol properties, supported by experimental data and detailed methodologies.

The reactivity and function of thiol groups are governed by several key properties, including their acid dissociation constant (pKa), redox potential, and nucleophilicity. Computational models offer a powerful and efficient means to predict these properties, complementing and guiding experimental studies. This guide evaluates the performance of various computational approaches, from quantum mechanics to machine learning, in predicting these essential thiol characteristics.

Predicting Thiol pKa: A Foundation for Reactivity

The pKa of a thiol group determines its ionization state at a given pH, which is a primary determinant of its nucleophilicity. A lower pKa indicates a greater tendency to exist as the more reactive thiolate anion. Computational methods for predicting pKa range from empirical and semi-empirical methods to more rigorous physics-based approaches.

Performance of pKa Prediction Models
Computational Model/MethodKey FeaturesMean Absolute Error (MAE) / Root Mean Square Deviation (RMSD) vs. ExperimentReference
Implicit Solvent Models (e.g., H++, MCCE, PROPKA) Rely on continuum electrostatic models to approximate the solvent environment. They are computationally efficient.Generally unreliable for cysteine residues, with RMSDs ranging from 3.41 to 4.72 pKa units.[1][1]
Density Functional Theory (DFT) with Implicit and Explicit Solvent A quantum mechanical method that models electron density. Accuracy is dependent on the chosen functional and basis set. The inclusion of explicit water molecules in the calculation can improve accuracy.For a test set of 45 substituted thiols, the ωB97XD functional with the 6-311++G(d,p) basis set and three explicit water molecules achieved an average error of +0.15 ± 0.58 pKa units.[2][3] The M06-2X method with the SMDsSAS solvation model resulted in a Root Mean Square Error (RMSE) of 0.77 pKa units for a set of 58 thiols.[4][5][2][3][4][5]
Free Energy Calculations (e.g., Nonequilibrium Free Energy) Simulates the physical process of protonation/deprotonation to calculate the free energy change. Can be more accurate but is computationally expensive.Using a modified CHARMM36m force field, the prediction error was reduced from 2.12 to 1.28 pKa units, with the correlation with experimental values increasing from 0.25 to 0.58.[6][6]
Atomic Charge-Based Linear Regression Establishes a linear relationship between computed atomic charges of the thiolate and experimental pKa values.The M062X/6-311G level of theory for computing NPA atomic charges with a CPCM solvent model showed a high correlation (R² = 0.986) with experimental pKa values for a set of thiols.[7][7]

Predicting Thiol-Disulfide Exchange and Redox Potentials

Thiol-disulfide exchange is a fundamental reaction in biology, crucial for protein folding, stability, and redox signaling. Computational models can predict the thermodynamics (redox potentials) and kinetics (activation barriers) of these reactions.

Performance of Models for Thiol-Disulfide Exchange
Computational Model/MethodProperty PredictedKey FeaturesDeviation from Experiment/Reference CalculationReference
Density Functional Theory (DFT) Activation Barrier & Reaction EnergyA benchmark of 92 density functionals was performed.The BMK and M06-2X functionals best reproduced the barrier height and energy of reaction, with deviations of 0.17 and 0.07 kcal·mol⁻¹, respectively, from high-level CCSD(T) calculations.[8][9][8][9]
Free-Energy Calculations (Crooks Gaussian Intersection) Redox PotentialCalculates the free-energy difference between the reduced and oxidized states.For 12 proteins in the thioredoxin superfamily, a satisfying correlation with experimental redox potentials was obtained, with a residual error of approximately 40 mV.[10][11][12][10][11][12]
Quantum Mechanics/Molecular Mechanics (QM/MM) Free Energy BarrierCombines the accuracy of quantum mechanics for the reacting species with the efficiency of molecular mechanics for the protein environment.Calculations on model peptides yielded a symmetric trisulfide transition state with S–S distances of 2.7 Å and an S–S–S angle of 165°, providing insights into the reaction mechanism.[13][13]

Predicting Thiol Reactivity with Machine Learning

Machine learning models are emerging as powerful tools for predicting the reactivity of thiols, particularly in complex biological systems. These models learn from large datasets of experimental reactivity data to identify patterns and make predictions.

Performance of Machine Learning Models
Model NameProperty PredictedKey FeaturesPerformance MetricsReference
sbPCR (sequence-based prediction of cysteine reactivity) Cysteine ReactivityA sequence-based computational algorithm that uses a knowledge database of reactive cysteines from chemoproteomic profiling data.The model can identify reactive cysteines from any sequenced genome and is complementary to experimental approaches.[14][14]
Electron Affinity-Based Model Thiol Reactivity of N-heteroaryl α-methylene-γ-lactamsA single-parameter predictive model based on the computed electron affinity of the reacting molecule.Demonstrated a robust correlation with experimental reactivity, with a Mean Unsigned Error (MUE) of 0.4 kcal/mol for a test set of N-heteroaryl lactams.[15][16][17][18][15][16][17][18]

Experimental Protocols

The validation of computational models relies on accurate and reproducible experimental data. Below are summaries of key experimental protocols for measuring thiol properties.

Protocol 1: Determination of Thiol pKa via pH-dependent Alkylation

This method determines the pKa of a cysteine residue by measuring the rate of its reaction with a thiol-reactive probe at different pH values. The observed rate constant follows a sigmoidal curve when plotted against pH, and the inflection point of this curve corresponds to the pKa.

  • Sample Preparation: Prepare solutions of the thiol-containing protein or small molecule in a series of buffers with varying pH values (e.g., from pH 4 to 10).

  • Reaction Initiation: Initiate the alkylation reaction by adding a thiol-reactive probe, such as iodoacetamide or N-ethylmaleimide, to each solution.

  • Monitoring the Reaction: Monitor the progress of the reaction over time. This can be done spectrophotometrically by observing the change in absorbance at a specific wavelength, or by quenching the reaction at different time points and quantifying the amount of unreacted thiol using Ellman's reagent (DTNB).[19]

  • Data Analysis: Determine the initial rate of the reaction at each pH. Plot the logarithm of the initial rate versus pH. The data is then fit to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 2: Measurement of Redox Potential using Maleimide-Biotin Labeling

This method allows for the determination of the redox potential of a disulfide bond in a protein.

  • Protein Equilibration: Equilibrate the protein with a series of redox buffers with known redox potentials.

  • Labeling of Free Thiols: After equilibration, label the free cysteine thiols with a maleimide-biotin probe. This probe covalently attaches biotin to the reduced cysteines.

  • Separation and Detection: Separate the labeled and unlabeled protein using SDS-PAGE.

  • Quantification: Transfer the proteins to a membrane and detect the biotin-labeled protein using a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. The intensity of the signal is quantified by densitometry.[12]

  • Data Analysis: Plot the fraction of reduced protein against the redox potential of the buffer and fit the data to the Nernst equation to determine the standard redox potential.

Protocol 3: Kinetic Analysis of Thiol Reactivity by ¹H NMR Spectroscopy

This technique is used to measure the rate of reaction between a thiol and an electrophile.

  • Sample Preparation: Prepare a solution of the thiol (e.g., glutathione) and the electrophilic compound in an appropriate deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a series of ¹H NMR spectra over time.

  • Data Analysis: Monitor the disappearance of the reactant peaks and the appearance of the product peaks. The rate of the reaction can be determined by fitting the change in peak integrals over time to the appropriate rate law. From the rate constants measured at different temperatures, the activation free energy (ΔG‡) can be calculated.[17][18]

Visualizing Computational Workflows

The following diagrams illustrate common workflows in the computational prediction of thiol properties.

Computational_Workflow_for_Thiol_Reactivity_Screening cluster_input Input cluster_computation Computational Steps cluster_output Output Reactant Reactant Structure ConformationSearch Conformation Search & Minimization Reactant->ConformationSearch Thiol Thiol Model (e.g., Methanethiol) Thiol->ConformationSearch DFT_Calculation DFT Calculation (Molecular Properties) ConformationSearch->DFT_Calculation Regression Regression Analysis DFT_Calculation->Regression Product Product Stability Regression->Product Intermediate Intermediate Stability Regression->Intermediate Reactivity Predicted Reactivity Product->Reactivity Intermediate->Reactivity

Caption: Automated workflow for computational screening of thiol reactivity.[20]

Thiol_Disulfide_Exchange_Mechanism Reactants Thiolate (RS⁻) + Disulfide (R'-S-S-R'') TS Trisulfide Transition State [R-S--S(R')--S-R'']⁻ Reactants->TS Nucleophilic Attack Products New Disulfide (R-S-S-R') + New Thiolate (R''S⁻) TS->Products Cleavage pKa_Prediction_Workflow Input Protein Structure (PDB) Protonation Generate Protonation States Input->Protonation Energy_Calc Calculate Free Energy of Protonation/Deprotonation Protonation->Energy_Calc pKa_Calc Calculate pKa Energy_Calc->pKa_Calc Output Predicted pKa Value pKa_Calc->Output

References

Safety Operating Guide

Essential Safety and Operational Guidance for 3-Ethylcyclopentane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethylcyclopentane-1-thiol was located. The following information is synthesized from data on structurally similar compounds, including cyclopentanethiol and ethylcyclopentane, and general safety protocols for handling thiols. Researchers should handle this chemical with caution and perform a risk assessment prior to use.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is anticipated to be a flammable liquid with a strong, unpleasant odor characteristic of thiols. Based on data for similar compounds, it is likely to cause skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment:

Protection Type Recommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat or coveralls should be worn.
Respiratory Protection All handling should be conducted in a well-ventilated laboratory fume hood. If a fume hood is not available or ventilation is insufficient, a respirator with an appropriate organic vapor cartridge is recommended.

Operational and Handling Plan

Engineering Controls:

  • Work exclusively in a certified chemical fume hood to minimize inhalation exposure to the volatile and malodorous compound.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

  • Use spark-proof tools and equipment to prevent ignition of flammable vapors.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a quench solution of aqueous sodium hypochlorite (bleach) to neutralize any potential spills and decontaminate equipment.

  • Dispensing: Transfer the chemical from its storage container to the reaction vessel inside the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure.

  • Reaction: Keep the reaction vessel closed to the extent possible. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Post-Reaction: Upon completion, any residual this compound should be quenched with the bleach solution.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Treatment and Disposal Protocol:

  • Neutralization: Small quantities of residual thiol can be neutralized by reacting with an excess of sodium hypochlorite solution (household bleach) in the fume hood. This oxidation process helps to mitigate the strong odor and reactivity of the thiol.

  • Collection: Collect all neutralized waste and any contaminated disposable materials (e.g., gloves, paper towels) in a designated, properly labeled hazardous waste container.

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

Quantitative Data

The following table summarizes the computed physical properties for this compound.

Property Value Source
Molecular Formula C₇H₁₄SPubChem[1]
Molecular Weight 130.25 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Exact Mass 130.08162162 DaPubChem[1]
Topological Polar Surface Area 1 ŲPubChem[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_quench Prepare Bleach Quench prep_hood->prep_quench handle_transfer Transfer Chemical prep_quench->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction disp_quench Quench Residuals handle_reaction->disp_quench disp_collect Collect Waste disp_quench->disp_collect disp_dispose Hazardous Waste Disposal disp_collect->disp_dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.